Product packaging for Phenoxymethylpenicillin calcium(Cat. No.:CAS No. 147-48-8)

Phenoxymethylpenicillin calcium

Cat. No.: B086641
CAS No.: 147-48-8
M. Wt: 738.8 g/mol
InChI Key: NPTZOUGIOYWQFI-ANPZCEIESA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenoxymethylpenicillin calcium is the calcium salt of Penicillin V, a naturally occurring beta-lactam antibiotic that functions as a potent inhibitor of bacterial cell wall biosynthesis . It acts by irreversibly binding to specific penicillin-binding proteins (PBPs) located on the inner wall of the bacterial cell membrane, which inactivates enzymes like DD-transpeptidase and disrupts the final cross-linking stage of peptidoglycan synthesis . This interference with cell wall formation exposes the bacterium to osmotic lysis and leads to cell death, making it a bactericidal agent particularly effective against susceptible organisms during their active growth phase . This compound is especially valuable in microbiological and pharmacological research due to its acid-stability, which allows for oral administration in animal studies, a key differentiator from the acid-labile Penicillin G (benzylpenicillin) . A critical area of its research application lies in exploring antibiotic bioavailability; studies have demonstrated that the calcium salt in an aqueous solution provides bioavailability equivalent to the more common potassium salt, offering a relevant variable in comparative formulation studies . Its narrow spectrum of activity makes it an excellent tool for investigating mechanisms of action and resistance in Gram-positive bacteria, including Streptococcus pyogenes and penicillin-sensitive Staphylococci . Research applications also include its use as a selective agent in culture media and for studying the molecular basis of bacterial resistance, such as that conferred by beta-lactamase production or altered PBPs . This product is intended for in vitro research and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34CaN4O10S2 B086641 Phenoxymethylpenicillin calcium CAS No. 147-48-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

147-48-8

Molecular Formula

C32H34CaN4O10S2

Molecular Weight

738.8 g/mol

IUPAC Name

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1

InChI Key

NPTZOUGIOYWQFI-ANPZCEIESA-L

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

Other CAS No.

147-48-8

Related CAS

87-08-1 (Parent)

Origin of Product

United States

Foundational & Exploratory

Navigating the Crystalline Landscape of Phenoxymethylpenicillin Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxymethylpenicillin, a crucial oral antibiotic, is commonly formulated as its calcium salt to enhance stability and bioavailability. The solid-state properties of this active pharmaceutical ingredient (API), specifically its crystal structure and potential for polymorphism, are critical determinants of its physicochemical characteristics, including solubility, dissolution rate, and stability. Understanding and controlling these properties are paramount for ensuring consistent drug product quality and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known crystalline forms of phenoxymethylpenicillin calcium and the analytical techniques essential for their characterization. While detailed crystallographic data and comparative studies on the polymorphic forms of this compound are not extensively available in the public domain, this document synthesizes the existing information and outlines the standard experimental protocols for a thorough solid-state analysis.

Understanding Crystal Structure and Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline arrangements are known as polymorphs. In the context of pharmaceuticals, polymorphism can also encompass solvates and hydrates (pseudopolymorphs), where solvent (including water) molecules are incorporated into the crystal lattice.

Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as:

  • Solubility and Dissolution Rate: Metastable polymorphs often exhibit higher solubility and faster dissolution rates than their more stable counterparts.

  • Melting Point: Each polymorph has a unique melting point.

  • Hygroscopicity: The tendency to absorb moisture from the environment can vary between polymorphs.

  • Mechanical Properties: Hardness, tabletability, and flow characteristics can be affected by the crystal form.

  • Stability: Different polymorphs can have different chemical and physical stability profiles.

For this compound, the existence of hydrated forms, specifically a dihydrate and a tetrahydrate, has been noted, indicating that it can exist in different crystalline states.[1][2] A company that specializes in pharmaceutical reference standards also offers polymorphism studies for this compound, further suggesting the relevance of this phenomenon for this API.[3]

Known Crystalline Forms of this compound

Crystalline FormMolecular FormulaNotes
DihydrateC₃₂H₄₀N₄O₁₂S₂ · Ca · 2H₂OMentioned in a Material Safety Data Sheet.[1]
TetrahydrateC₃₂H₄₂CaN₄O₁₄S₂Noted in the PubChem database.[2]

Note: Without dedicated scientific studies providing detailed characterization, the precise nature and relationship between these forms remain to be fully elucidated.

Experimental Protocols for Characterization

A thorough investigation of the crystal structure and polymorphism of this compound necessitates a suite of analytical techniques. The following sections detail the standard experimental methodologies.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating crystalline phases. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. A flat, smooth surface is crucial for accurate data collection.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.

  • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scanning range for organic compounds is from 2° to 40° 2θ.

  • Data Analysis: The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphs or used to identify new crystalline forms.

Workflow for Polymorph Identification using XRPD.

xpr_workflow cluster_sample_prep Sample Preparation cluster_analysis XRPD Analysis cluster_interpretation Data Interpretation sample Phenoxymethylpenicillin Calcium Powder packing Pack into Sample Holder sample->packing instrument X-ray Diffractometer packing->instrument Load Sample data_collection Collect Diffractogram (2θ Scan) instrument->data_collection analysis Analyze Peak Positions and Intensities data_collection->analysis Output Data comparison Compare to Reference Patterns analysis->comparison identification Identify Polymorphic Form comparison->identification

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting, crystallization, and dehydration.

Methodology (DSC):

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated DSC instrument is used.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. A nitrogen purge is typically used to maintain an inert atmosphere.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are identified as peaks in the thermogram.

Methodology (TGA):

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in a TGA pan.

  • Instrumentation: A calibrated TGA instrument is used.

  • Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The mass of the sample is continuously monitored as a function of temperature. Mass loss events, such as the loss of water from a hydrate, are quantified.

Workflow for Thermal Analysis of Hydrates.

thermal_analysis_workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis start Phenoxymethylpenicillin Calcium Hydrate Sample tga_instrument Heat in TGA start->tga_instrument dsc_instrument Heat in DSC start->dsc_instrument tga_data Measure Mass Loss vs. Temp tga_instrument->tga_data tga_result Quantify Water Content (Stoichiometry of Hydrate) tga_data->tga_result dsc_data Measure Heat Flow vs. Temp dsc_instrument->dsc_data dsc_result Identify Dehydration and Melting Temperatures dsc_data->dsc_result

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. Since the local environment of the molecules differs in each polymorph, their vibrational spectra will also be different.

Methodology (FTIR):

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of powder is placed on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr and pressing it into a disk.

  • Instrumentation: A calibrated FTIR spectrometer is used.

  • Data Collection: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Differences in peak positions, shapes, and intensities can be used to distinguish between polymorphs.

Methodology (Raman):

  • Sample Preparation: A small amount of the sample is placed on a microscope slide or in a vial.

  • Instrumentation: A Raman spectrometer equipped with a laser source of a specific wavelength (e.g., 785 nm) is used.

  • Data Collection: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). Polymorphs can be differentiated based on their unique spectral fingerprints.

Logical Relationship in Polymorph Screening.

polymorph_screening_logic cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_outcome Outcome crystallization Crystallization from Various Solvents and Conditions xrd XRPD crystallization->xrd Isolate Solids thermal DSC / TGA crystallization->thermal Isolate Solids spectroscopy FTIR / Raman crystallization->spectroscopy Isolate Solids polymorph_a Polymorph A xrd->polymorph_a Identify Form polymorph_b Polymorph B xrd->polymorph_b Identify Form amorphous Amorphous xrd->amorphous Identify Form thermal->polymorph_a Confirm Thermal Properties thermal->polymorph_b Confirm Thermal Properties thermal->amorphous Confirm Thermal Properties spectroscopy->polymorph_a Confirm Vibrational Fingerprint spectroscopy->polymorph_b Confirm Vibrational Fingerprint spectroscopy->amorphous Confirm Vibrational Fingerprint

Conclusion

The solid-state properties of this compound are of significant importance in drug development and manufacturing. While the existence of hydrated polymorphs is known, a detailed public repository of their crystallographic and physicochemical data is currently lacking. A comprehensive characterization using a combination of XRPD, thermal analysis, and vibrational spectroscopy is essential to fully understand the polymorphic landscape of this vital antibiotic. The experimental workflows and methodologies outlined in this guide provide a robust framework for researchers and scientists to conduct such investigations, ultimately leading to better control over the quality and performance of this compound drug products. Further research into the preparation and detailed characterization of the different crystalline forms of this compound would be a valuable contribution to the pharmaceutical sciences.

References

A Technical Guide to the Discovery and Biosynthesis of Phenoxymethylpenicillin (Penicillin V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and biosynthetic pathway of phenoxymethylpenicillin, commonly known as Penicillin V. The document details the historical context of its discovery, the intricate enzymatic steps of its biosynthesis, quantitative production data, and detailed experimental protocols relevant to its study.

Discovery of an Orally Active Penicillin

The journey to an effective oral penicillin was a pivotal advancement in antibiotic therapy, overcoming the significant limitation of Penicillin G's instability in stomach acid.

From Fleming's Discovery to the Dawn of the Antibiotic Era

The story of penicillin began in 1928 with Alexander Fleming's chance observation of the antibacterial properties of a Penicillium mold, which he named "penicillin".[1][2][3] It wasn't until the 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully purified and demonstrated the therapeutic efficacy of penicillin, ushering in the age of antibiotics.[1][2] This initial penicillin, Penicillin G (benzylpenicillin), was highly effective but had to be administered by injection due to its degradation in the acidic environment of the stomach.

The Serendipitous Discovery of Penicillin V in Kundl, Tyrol

The breakthrough of an acid-stable, orally active penicillin occurred in the early 1950s at Biochemie GmbH (now part of Sandoz) in Kundl, Austria.[4] Facing issues with bacterial contamination in their Penicillin G fermentation tanks, Dr. Ernst Brandl, a chemist at the company, decided to add phenoxyacetic acid, a known disinfectant, to the fermentation medium.[4] This led to the unexpected synthesis of a new type of penicillin.

On November 17, 1951, Brandl and his colleague Hans Margreiter initiated experiments where phenoxyacetic acid was used as a precursor in the Penicillium culture instead of the standard phenylacetic acid for Penicillin G production.[4] The resulting penicillin derivative demonstrated high biological activity and, crucially, was stable in acidic conditions.[4] This new compound was named phenoxymethylpenicillin, or Penicillin V.[4] The "V" in Penicillin V stands for "Vertraulich," the German word for confidential, and not the Roman numeral for five.[5]

The Biosynthetic Pathway of Phenoxymethylpenicillin

Phenoxymethylpenicillin is a semi-synthetic penicillin, produced by fermentation of Penicillium chrysogenum in the presence of a specific side-chain precursor.[6] The core biosynthetic pathway involves three key enzymatic steps encoded by a cluster of genes.

The Penicillin Biosynthesis Gene Cluster

In Penicillium chrysogenum, the genes responsible for penicillin biosynthesis are organized in a conserved cluster.[1][2][7] This cluster contains three essential genes:

  • pcbAB : Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS).[1][7]

  • pcbC : Encodes isopenicillin N synthase (IPNS).[1][7]

  • penDE : Encodes acyl-CoA:isopenicillin N acyltransferase (IAT).[1][7]

Amplification of this gene cluster is a key characteristic of high-yielding industrial strains of P. chrysogenum.[1]

Enzymatic Steps of Phenoxymethylpenicillin Biosynthesis

The biosynthesis of phenoxymethylpenicillin can be delineated into three main stages:

Step 1: Tripeptide Formation by ACV Synthetase (ACVS)

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[7][8] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7]

Step 2: Formation of the Bicyclic Nucleus by Isopenicillin N Synthase (IPNS)

The linear ACV tripeptide is then cyclized by the enzyme isopenicillin N synthase (IPNS) to form isopenicillin N (IPN).[7] This is a crucial step where the characteristic β-lactam and thiazolidine rings of the penicillin core structure are formed.[9] IPNS is a non-haem iron-dependent oxidase that utilizes dioxygen in this oxidative cyclization.[1]

Step 3: Side-Chain Exchange by Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

The final step in the formation of phenoxymethylpenicillin is the exchange of the L-α-aminoadipyl side chain of isopenicillin N with a phenoxyacetyl group. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT).[7][10] The phenoxyacetyl side chain is derived from the precursor molecule, phenoxyacetic acid, which is supplied in the fermentation medium.[6] This precursor must first be activated to its coenzyme A (CoA) thioester.[11]

Quantitative Data in Phenoxymethylpenicillin Production

The production of phenoxymethylpenicillin is a highly optimized industrial process. The following tables summarize key quantitative data related to its biosynthesis and production.

Table 1: Penicillin V Production Titers in Penicillium chrysogenum

Strain TypeFermentation ConditionsTiterReference
High-yielding industrial strainIndustrial conditions, lactose medium, 97 hours32,600 units/ml[12][13]
P. chrysogenum DS17690 (parental)Penicillin production medium with 2.5 g/L phenoxyacetic acidIncreased by 20-30% with additional precursor[14][15]
P. chrysogenum PCL501 (wild type)Fermented on sugarcane pulp for 7 days8.65 ± 0.05 µg/ml[16]
P. chrysogenum UVP2 (mutant)Fermented on sugarcane pulp for 7 days14.97 ± 0.05 µg/ml[16]

Table 2: Kinetic Parameters of a Related Enzymatic Penicillin Synthesis

EnzymeSubstrateApparent Km (mM)Optimal pHReference
α-Acylamino-β-lactam acylhydrolase IPhenoxyacetic acid methyl ester (POM)339.0 (for hydrolysis)[17]
α-Acylamino-β-lactam acylhydrolase I6-Aminopenicillanic acid (6-APA)256.8 (for transfer)[17]
α-Acylamino-β-lactam acylhydrolase IPhenoxymethylpenicillin (PNV)316.0 (for hydrolysis)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phenoxymethylpenicillin.

Quantification of Phenoxymethylpenicillin by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of phenoxymethylpenicillin in a sample, such as a fermentation broth or a purified solution.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Inertsil C8, 5 µm, 250x4 mm)

  • Mobile phase: 0.1% Trifluoroacetic acid (TFA) in acetonitrile/water (50:50 v/v)

  • Phenoxymethylpenicillin reference standard

  • Sample for analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing equal volumes of acetonitrile and water, and then adding TFA to a final concentration of 0.1%. Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of phenoxymethylpenicillin reference standard in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Sample Preparation:

    • For fermentation broth, centrifuge the sample to remove cells and particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase to 1.1 mL/min.

    • Set the UV detector to a wavelength of 240 nm.

    • Inject a fixed volume of the standard solutions and the prepared sample onto the HPLC column.

    • Record the chromatograms and determine the retention time and peak area for phenoxymethylpenicillin.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of phenoxymethylpenicillin in the sample by interpolating its peak area on the calibration curve.

Purification of Phenoxymethylpenicillin from Fermentation Broth

Objective: To isolate and purify phenoxymethylpenicillin from a fermentation broth.

Materials:

  • Fermentation broth containing phenoxymethylpenicillin

  • Organic solvent (e.g., butyl acetate)

  • Acid (e.g., sulfuric acid)

  • Base (e.g., potassium acetate solution)

  • Activated carbon

  • Filtration apparatus

  • Centrifuge

  • Solvent for crystallization (e.g., acetone, butanol)

Procedure:

  • Broth Filtration: Filter the fermentation broth to remove the Penicillium chrysogenum mycelia.

  • Solvent Extraction:

    • Cool the filtered broth.

    • Acidify the broth to a low pH to convert the penicillin to its acid form, which is more soluble in organic solvents.

    • Extract the phenoxymethylpenicillin into an organic solvent such as butyl acetate.

  • Decolorization: Treat the organic extract with activated carbon to remove pigments and other impurities. Filter to remove the activated carbon.

  • Precipitation of Potassium Salt:

    • To the decolorized organic extract, add a saturated aqueous solution of potassium acetate. This will precipitate the phenoxymethylpenicillin as its potassium salt, which is less soluble in the organic solvent.

    • The addition of water and a miscible organic solvent like acetone can facilitate the precipitation.

  • Isolation and Washing:

    • Collect the precipitated potassium salt of phenoxymethylpenicillin by filtration or centrifugation.

    • Wash the crystals with a suitable solvent (e.g., acetone, butanol) to remove residual impurities.

  • Drying: Dry the purified phenoxymethylpenicillin potassium salt crystals.

Enzyme Assay for Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

Objective: To measure the activity of IAT by monitoring the formation of phenoxymethylpenicillin.

Materials:

  • Enzyme preparation containing IAT

  • Isopenicillin N (substrate)

  • Phenoxyacetyl-CoA (acyl donor)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • HPLC system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, isopenicillin N, and phenoxyacetyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an acid or an organic solvent that denatures the enzyme).

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence and quantity of phenoxymethylpenicillin using the HPLC method described in section 4.1.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of phenoxymethylpenicillin produced per unit of time per amount of enzyme.

Visualizations

Biosynthetic Pathway of Phenoxymethylpenicillin

Phenoxymethylpenicillin_Biosynthesis cluster_pathway Biosynthetic Pathway cluster_sidechain Side-chain Precursor L-alpha-aminoadipic acid L-alpha-aminoadipic acid ACV delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-alpha-aminoadipic acid->ACV ACV Synthetase (ACVS) (pcbAB) L-cysteine L-cysteine L-cysteine->ACV ACV Synthetase (ACVS) (pcbAB) L-valine L-valine L-valine->ACV ACV Synthetase (ACVS) (pcbAB) IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (IPNS) (pcbC) PenV Phenoxymethylpenicillin (Penicillin V) IPN->PenV Acyl-CoA:Isopenicillin N Acyltransferase (IAT) (penDE) POA Phenoxyacetic acid POACoA Phenoxyacetyl-CoA POA->POACoA Activation POACoA->PenV

Caption: The biosynthetic pathway of phenoxymethylpenicillin from precursor amino acids.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow start Parental Strain of P. chrysogenum mutagenesis Random Mutagenesis (e.g., UV, chemical mutagens) start->mutagenesis genetic_engineering Rational Strain Improvement (Genetic Engineering) start->genetic_engineering screening Screening for High-Yielding Mutants (e.g., agar plug assay, microtiter plate assay) mutagenesis->screening selection Selection of Promising Mutants screening->selection fermentation Shake Flask Fermentation and Yield Analysis (HPLC) selection->fermentation scaleup Bioreactor Scale-up and Process Optimization fermentation->scaleup final_strain Improved Production Strain scaleup->final_strain gene_cluster Amplification of Penicillin Biosynthesis Gene Cluster genetic_engineering->gene_cluster precursor_pathway Engineering of Precursor and Side-chain Pathways genetic_engineering->precursor_pathway gene_cluster->fermentation precursor_pathway->fermentation Purification_Workflow fermentation_broth Fermentation Broth filtration1 Filtration to Remove Mycelia fermentation_broth->filtration1 acidification Acidification of Filtrate filtration1->acidification extraction Solvent Extraction (e.g., with Butyl Acetate) acidification->extraction separation1 Aqueous Phase (Waste) extraction->separation1 Separation organic_phase Organic Phase (Penicillin-rich) extraction->organic_phase Separation decolorization Decolorization with Activated Carbon organic_phase->decolorization filtration2 Filtration to Remove Carbon decolorization->filtration2 precipitation Precipitation of Potassium Salt (addition of Potassium Acetate) filtration2->precipitation crystallization Crystallization precipitation->crystallization filtration3 Filtration and Washing of Crystals crystallization->filtration3 drying Drying filtration3->drying purified_product Purified Phenoxymethylpenicillin Potassium Salt drying->purified_product

References

In Vitro Antimicrobial Spectrum of Phenoxymethylpenicillin Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial spectrum of phenoxymethylpenicillin calcium. The document presents quantitative antimicrobial susceptibility data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of phenoxymethylpenicillin is primarily directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for phenoxymethylpenicillin against a range of clinically relevant microorganisms. These values represent the concentration of the antibiotic required to inhibit the visible growth of a microorganism in vitro.

MicroorganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Notes
Gram-Positive Bacteria
Streptococcus pyogenes (Group A Strep)-0.0230.016 - 0.094Highly susceptible.[1]
Streptococcus pneumoniae--≤0.06 - ≥2Susceptibility is often inferred from benzylpenicillin MICs; isolates with benzylpenicillin MICs >0.06 mg/L are considered resistant.[1][2][3] Penicillin-susceptible strains generally have MICs ≤0.06 µg/ml.[4]
Staphylococcus aureus (penicillin-susceptible)--≤0.12Only effective against non-penicillinase producing strains.[3]
Corynebacterium diphtheriae--≤0.5Penicillin is a first-line antibiotic for diphtheria.[5][6][7]
Bacillus anthracis--≤0.015Generally susceptible to penicillin.[8][9]
Gram-Negative Bacteria
Neisseria meningitidis---Generally considered less active than benzylpenicillin against Gram-negative bacteria.
Haemophilus influenzae---Generally considered resistant.

Note: MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively. The data presented is a synthesis from multiple sources and may vary depending on the specific strains tested and the methodology used.

Mechanism of Action

Phenoxymethylpenicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to specific penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall. These proteins are crucial for the final steps of peptidoglycan synthesis, a key component of the cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]

Mechanism of Action of Phenoxymethylpenicillin cluster_cell Bacterial Cell Phenoxymethylpenicillin Phenoxymethylpenicillin PBPs Penicillin-Binding Proteins (PBPs) Phenoxymethylpenicillin->PBPs Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking Phenoxymethylpenicillin->Cell_Wall_Synthesis Inhibits PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Mechanism of Action of Phenoxymethylpenicillin

Experimental Protocols

The determination of the in vitro antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[2][10][11]

Broth Microdilution Method (CLSI M07-A10)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

a. Preparation of Antimicrobial Stock Solution:

  • Weigh a precise amount of this compound analytical standard.

  • Dissolve the powder in a suitable solvent to create a stock solution of known concentration.

  • Sterilize the stock solution by filtration.

b. Preparation of Microdilution Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton broth into the wells of a 96-well microtiter plate.

  • Perform serial twofold dilutions of the phenoxymethylpenicillin stock solution across the wells to achieve a range of final concentrations.

  • Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.

c. Inoculum Preparation:

  • Select several morphologically similar colonies of the test organism from an 18- to 24-hour-old agar plate.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

d. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Seal the plates and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.

e. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Start Start Prepare_Stock Prepare Phenoxymethylpenicillin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow
Agar Dilution Method

This method is similar to broth dilution but is performed on a solid medium.

  • Prepare Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of phenoxymethylpenicillin.

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Disk Diffusion Method (Kirby-Bauer Test; CLSI M02-A12)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

a. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.[12]

b. Inoculation of Agar Plate:

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[12]

  • Allow the plate to dry for a few minutes.

c. Application of Antibiotic Disks:

  • Aseptically place a paper disk impregnated with a standard amount of phenoxymethylpenicillin onto the inoculated agar surface.

  • Gently press the disk to ensure complete contact with the agar.

d. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16 to 24 hours.

e. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI.

Disk Diffusion (Kirby-Bauer) Workflow Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disk Apply Phenoxymethylpenicillin Disk Inoculate_Plate->Place_Disk Incubate Incubate at 35°C for 16-24 hours Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret End End Interpret->End

Disk Diffusion (Kirby-Bauer) Workflow

Conclusion

This compound demonstrates potent in vitro activity against a specific spectrum of bacteria, primarily Gram-positive organisms. Its efficacy is well-documented against key pathogens such as Streptococcus pyogenes and penicillin-susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its antimicrobial spectrum, providing critical data for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

An In-depth Technical Guide on the Physicochemical Properties of Phenoxymethylpenicillin Calcium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic widely used in the treatment of bacterial infections. Its calcium salt, specifically the dihydrate form, is a common pharmaceutical substance. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of phenoxymethylpenicillin calcium dihydrate, including its solubility, stability, and solid-state properties. Detailed experimental protocols and data are presented to support research and development activities.

General Properties

This compound dihydrate is the calcium salt of a penicillin antibiotic produced by the growth of certain strains of Penicillium notatum. It presents as a white, fine crystalline powder and may have a faint characteristic odor[1].

PropertyValueReference
Chemical Name Calcium bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] dihydrate[1]
Molecular Formula (C₁₆H₁₇N₂O₅S)₂Ca·2H₂O[1]
Relative Molecular Mass 774.9 g/mol [1]
CAS Registry Number 73368-74-8[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of phenoxymethylpenicillin and its salts varies significantly.

SolventSolubility of this compound DihydrateSolubility of Phenoxymethylpenicillin (Free Acid)Solubility of Phenoxymethylpenicillin PotassiumReference
Water Slowly soluble in 120 parts of water (~8.33 mg/mL)Soluble in 1700 parts of water (~0.59 mg/mL)Freely soluble[1][2]
Ethanol Data not availableSoluble in 7 parts of ethanol (~143 mg/mL)Practically insoluble[2][3]
Methanol Data not availableData not availableData not available

Stability

This compound dihydrate exhibits susceptibility to environmental conditions, which must be considered during storage and formulation.

General Stability: Even in the absence of light, this compound is gradually degraded on exposure to a humid atmosphere. This decomposition is accelerated at higher temperatures[1]. It is recommended to store the substance in a well-closed container[1].

Thermal Stability: While specific TGA/DSC data for the calcium dihydrate form is not readily available in the searched literature, studies on the related phenoxymethylpenicillin (Penicillin V) show a high degree of thermal stability, with less than 30% degradation observed at 150°C.

pH Stability: The pH of a 5.0 mg/mL solution of this compound dihydrate in carbon-dioxide-free water is between 5.0 and 7.5[1]. Penicillins, in general, are susceptible to degradation in acidic media[4].

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and water content, can significantly impact its stability, solubility, and manufacturing properties.

Water Content

The water content of this compound dihydrate is a critical parameter. The theoretical water content of the dihydrate form is approximately 4.65%.

MethodSpecification
Karl Fischer Titration Not more than 50 mg/g (5.0%)
Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in pharmaceutical compounds. At present, there is no specific information available in the searched literature regarding the existence of different polymorphic forms of this compound dihydrate. Further investigation using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) would be required to fully characterize its polymorphic landscape.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and structural elucidation of pharmaceutical compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary method for the identification of this compound dihydrate. The infrared absorption spectrum of the substance should be concordant with the reference spectrum[1].

No specific peak data was found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

No specific ¹H and ¹³C NMR data for this compound dihydrate was found in the search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound dihydrate in various solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound dihydrate to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved particles to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved this compound dihydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound dihydrate.

Methodology (Method A):

  • Apparatus: Use a suitable automatic titrator for Karl Fischer titration.

  • Reagent: Use a commercial Karl Fischer reagent. Standardize the reagent before use with a known amount of water or a certified water standard.

  • Sample Preparation: Accurately weigh about 0.2 g of the substance[1].

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Quickly introduce the accurately weighed sample into the titration vessel.

    • Stir to dissolve the sample (if soluble) or to disperse it.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the water content (in mg/g or %) from the volume of Karl Fischer reagent consumed and its water equivalence factor.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the assay of this compound dihydrate and the determination of its degradation products.

Methodology (Adapted from methods for phenoxymethylpenicillin and its potassium salt):

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[5]. The pH of the mobile phase should be optimized for peak shape and resolution.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm)[5].

    • Temperature: Ambient or controlled column temperature.

  • Standard Solution Preparation: Prepare a standard solution of known concentration of phenoxymethylpenicillin reference standard in the mobile phase or a suitable diluent.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of this compound dihydrate in the same diluent to obtain a solution of a similar concentration to the standard solution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) at room temperature.

    • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid drug substance at an elevated temperature.

    • Photodegradation: Expose the drug substance to UV light.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[6][7]. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound dihydrate.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Solid-State Characterization cluster_2 Solution Properties & Identification cluster_3 Purity & Stability start Phenoxymethylpenicillin Calcium Dihydrate Sample general_props General Properties (Description, Molecular Formula, etc.) start->general_props water_content Water Content (Karl Fischer) general_props->water_content xrpd Crystallinity & Polymorphism (XRPD) general_props->xrpd thermal Thermal Properties (TGA/DSC) general_props->thermal solubility Solubility Profile (Shake-Flask) general_props->solubility ir Identification (IR Spectroscopy) general_props->ir nmr Structural Elucidation (NMR Spectroscopy) general_props->nmr hplc Assay & Impurities (HPLC) general_props->hplc end Comprehensive Physicochemical Profile water_content->end xrpd->end thermal->end solubility->end ir->end nmr->end stability Forced Degradation & Stability Studies hplc->stability stability->end

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound dihydrate based on available literature. While fundamental data on its identity, solubility in water, and general stability are established, there remain significant gaps in the publicly available quantitative data, particularly in the areas of thermal analysis, solid-state characterization (XRPD), and detailed spectroscopic analysis (IR, NMR). The provided experimental protocols offer a starting point for researchers to generate this critical data, which is essential for robust drug development and ensuring the quality and performance of pharmaceutical products containing this important antibiotic.

References

Phenoxymethylpenicillin Calcium: A Technical Guide to its Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used beta-lactam antibiotic. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. Understanding the degradation pathways and the resulting byproducts is essential for ensuring the quality, safety, and potency of pharmaceutical products containing this active ingredient. This technical guide provides an in-depth overview of the degradation of phenoxymethylpenicillin calcium, summarizing key degradation pathways, byproducts, and the experimental protocols used to study these processes.

Core Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and enzymatic activity. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and the presence of enzymes.[1]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for phenoxymethylpenicillin. It can occur under both acidic and alkaline conditions and is also catalyzed by enzymes.

  • Acid and Alkaline Hydrolysis: The central feature of penicillin's structure, the β-lactam ring, is highly susceptible to hydrolysis.[2][3] In neutral or alkaline conditions, the primary degradation product is penicilloic acid , which is biologically inactive.[3][4] Under acidic conditions, phenoxymethylpenicillin can rearrange to form penillic acid and further degrade to penilloic acid .[3][4]

  • Enzymatic Hydrolysis:

    • β-Lactamases (Penicillinases): Bacteria that have developed resistance to penicillin often produce β-lactamase enzymes. These enzymes specifically catalyze the hydrolysis of the amide bond in the β-lactam ring, converting phenoxymethylpenicillin into inactive penicilloic acid.[2]

    • Penicillin Acylase: Certain enzymes, such as penicillin acylase found in some bacteria and fungi, can hydrolyze the amide linkage between the phenoxyacetyl side chain and the 6-aminopenicillanic acid (6-APA) nucleus. This enzymatic degradation yields 6-aminopenicillanic acid and phenoxyacetic acid .[5][6] 6-APA is a crucial intermediate in the industrial production of semi-synthetic penicillins.[7]

Oxidative Degradation

The sulfur atom in the thiazolidine ring of phenoxymethylpenicillin is susceptible to oxidation. This can occur in the presence of oxidizing agents, leading to the formation of phenoxymethylpenicillin sulfoxide .[8][9] This sulfoxide is a key intermediate in the chemical conversion of penicillins to cephalosporins.[8]

graph DegradationPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes PenV [label="Phenoxymethylpenicillin\n(Penicillin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PenicilloicAcid [label="Penicilloic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PenilloicAcid [label="Penilloic Acid", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; SixAPA [label="6-Aminopenicillanic Acid\n(6-APA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenoxyaceticAcid [label="Phenoxyacetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; PenVSulfoxide [label="Phenoxymethylpenicillin\nSulfoxide", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges PenV -> PenicilloicAcid [label="Hydrolysis\n(Alkaline/Neutral pH, β-Lactamase)"]; PenV -> PenilloicAcid [label="Hydrolysis\n(Acidic pH)"]; PenV -> SixAPA [label="Enzymatic Hydrolysis\n(Penicillin Acylase)"]; PenV -> PhenoxyaceticAcid [label="Enzymatic Hydrolysis\n(Penicillin Acylase)"]; PenV -> PenVSulfoxide [label="Oxidation"]; }

Figure 1: Major degradation pathways of Phenoxymethylpenicillin.

Summary of Degradation Byproducts

The degradation of this compound results in a variety of byproducts, the formation of which is dependent on the degradation conditions. The primary degradation products are summarized below.

Degradation ProductFormation PathwaySignificance
Penicilloic Acid Hydrolysis of the β-lactam ring (alkaline/neutral pH, β-lactamase)Biologically inactive; a major degradation product.[4]
Penilloic Acid Further degradation from penillic acid (acidic hydrolysis)An indicator of degradation under acidic conditions.[4]
Penillic Acid Rearrangement under acidic conditionsAn intermediate in acidic degradation.
6-Aminopenicillanic Acid (6-APA) Enzymatic hydrolysis by penicillin acylaseA key precursor for the synthesis of semi-synthetic penicillins.[5][6]
Phenoxyacetic Acid Enzymatic hydrolysis by penicillin acylaseA co-product of 6-APA formation.[4][5]
Phenoxymethylpenicillin Sulfoxide Oxidation of the thiazolidine sulfur atomAn intermediate in the synthesis of cephalosporin antibiotics.[8][9]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions. The following table summarizes the percentage of phenoxymethylpenicillin degradation observed under different stress conditions in a study by Chitithoti et al. (2010).[10]

Stress ConditionParameters% Degradation of Phenoxymethylpenicillin
Acidic Hydrolysis 0.1 M HCl at 80°C for 2 hours15.5%
Alkaline Hydrolysis 0.1 M NaOH at room temperature for 10 minutes34.3%
Oxidative Degradation 3% H₂O₂ at room temperature for 15 minutes34.3%
Thermal Degradation Solid-state at 105°C for 24 hours1.3%
Photolytic Degradation UV light (254 nm) for 24 hoursNot specified

Note: The data presented are from a specific study and may vary depending on the exact experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of phenoxymethylpenicillin degradation. Below are representative methodologies for forced degradation studies and the analysis of degradation products.

Protocol 1: Forced Degradation Studies[3][4][10]

This protocol outlines a general procedure for subjecting this compound to various stress conditions to induce degradation.

graph ForcedDegradationWorkflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Prepare Stock Solution of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkali [label="Alkaline Hydrolysis\n(e.g., 0.1 M NaOH, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Degradation\n(e.g., 3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation\n(e.g., 105°C, solid state)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Photo [label="Photolytic Degradation\n(e.g., UV light 254 nm)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Analysis [label="Analyze Samples by\nStability-Indicating Method\n(e.g., HPLC, LC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Acid; Start -> Alkali; Start -> Oxidation; Start -> Thermal; Start -> Photo; Acid -> Analysis; Alkali -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis; }

Figure 2: General workflow for forced degradation studies.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). After incubation, cool the solution and neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified time (e.g., 10 minutes). Neutralize the solution with an appropriate acid (e.g., 0.1 M hydrochloric acid).

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a defined period (e.g., 15 minutes).

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours). Subsequently, dissolve the stressed powder in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound to a light source, such as a UV lamp at 254 nm, for a defined period (e.g., 24 hours). A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

  • Sample Analysis:

    • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method, such as HPLC or LC-MS.

Protocol 2: Stability-Indicating HPLC Method[3][10][11]

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of phenoxymethylpenicillin and its degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (stressed and unstressed) into the chromatograph.

    • Record the chromatograms and identify the peaks corresponding to phenoxymethylpenicillin and its degradation products by comparing their retention times with those of reference standards.

    • Quantify the amount of phenoxymethylpenicillin and its byproducts using a calibration curve generated from reference standards.

Protocol 3: LC-MS Method for Identification of Degradation Products[11][12][13]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

  • Liquid Chromatography System:

    • Utilize an HPLC or UHPLC system with a reversed-phase column (e.g., C18) and a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry System:

    • Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive data.

    • Perform full scan analysis to detect all ions within a specified mass range.

    • Conduct tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns, which are crucial for structural elucidation.

  • Data Analysis:

    • Propose the structures of the degradation products by interpreting their mass spectra and fragmentation patterns.[11] Compare the results with the known degradation pathways of penicillins.

Conclusion

The degradation of this compound is a complex process involving multiple pathways, with hydrolysis and oxidation being the most significant. A thorough understanding of these pathways and the resulting byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the stability of this compound and to identify and quantify its degradation products. The application of modern analytical techniques like HPLC and LC-MS is indispensable for comprehensive impurity profiling and for meeting regulatory requirements.

References

Molecular formula and exact mass of phenoxymethylpenicillin calcium

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular formula and exact mass of phenoxymethylpenicillin calcium, a widely used antibiotic. The information is presented in a clear, structured format to support research and development activities.

Core Compound Properties

Phenoxymethylpenicillin, also known as Penicillin V, is a phenoxymethyl analog of Penicillin G.[1] It is an orally active, natural penicillin used to treat mild to moderate infections.[1] The calcium salt form of phenoxymethylpenicillin offers improved absorption profiles compared to the free acid form.[2][3]

Molecular and Mass Data

The molecular formula and mass of this compound can be represented in different forms, particularly considering its hydration state. The following table summarizes the key quantitative data for the anhydrous and various hydrated forms of the compound.

PropertyAnhydrous this compoundThis compound DihydrateThis compound Tetrahydrate
Molecular Formula (C₁₆H₁₇N₂O₅S)₂Ca or C₃₂H₃₄CaN₄O₁₀S₂[1][4]C₃₂H₃₄CaN₄O₁₀S₂,2H₂O or C₃₂H₄₀N₄O₁₂S₂[4][5]C₃₂H₄₂CaN₄O₁₄S₂[6]
Molecular Weight ( g/mol ) 738.84[1]774.9 or 812.9[4][5]810.9[6]
Exact Mass (Da) Not explicitly found for anhydrous formNot explicitly found for dihydrate form810.1764852[6]
Monoisotopic Mass of Phenoxymethylpenicillin (Free Acid) 350.09364285[2]

Note: Discrepancies in the molecular weight of the dihydrate form may arise from different sources or calculation methods.

Experimental Protocols

The determination of the molecular formula and exact mass of a compound like this compound relies on established analytical techniques.

3.1. Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is the primary method for determining the exact mass of a molecule.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with the potential addition of a volatile acid such as formic acid to aid ionization.

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like penicillins. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the ionized phenoxymethylpenicillin molecule. The exact mass is determined from the m/z value of this peak. For the calcium salt, the spectrum may show the intact salt or the free acid form depending on the ionization conditions. The high resolution allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

3.2. Elemental Analysis for Molecular Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.

  • Instrumentation: A CHNS analyzer is typically used. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace.

  • Measurement: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

  • Calculation: The percentage of each element is used to determine the empirical formula. This, in conjunction with the molecular mass from mass spectrometry, allows for the confirmation of the molecular formula.

Logical Relationship of Compound Forms

The relationship between the free acid form of phenoxymethylpenicillin and its calcium salt is a straightforward acid-base reaction.

Phenoxymethylpenicillin Phenoxymethylpenicillin (Free Acid, C₁₆H₁₈N₂O₅S) PhenoxymethylpenicillinCalcium This compound ((C₁₆H₁₇N₂O₅S)₂Ca) Phenoxymethylpenicillin->PhenoxymethylpenicillinCalcium 2 equivalents CalciumHydroxide Calcium Hydroxide (Ca(OH)₂) CalciumHydroxide->PhenoxymethylpenicillinCalcium 1 equivalent Water Water (H₂O) PhenoxymethylpenicillinCalcium->Water + 2 H₂O

References

A Technical Guide to the Spectroscopic Characterization of Phenoxymethylpenicillin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of phenoxymethylpenicillin calcium using Infrared (IR) and Ultraviolet (UV) spectroscopy. These methods are fundamental in pharmaceutical quality control for confirming the identity, purity, and stability of active pharmaceutical ingredients (APIs).[1][2] This document outlines the principles behind each technique, presents detailed experimental protocols, summarizes key quantitative data, and offers an interpretation of the spectral features. The integration of these spectroscopic techniques into analytical workflows ensures regulatory compliance and product safety.[1]

Introduction to Spectroscopic Analysis in Pharmaceuticals

Spectroscopic methods are powerful, non-destructive analytical tools that form the cornerstone of pharmaceutical quality assurance and quality control (QA/QC).[1][2] Techniques such as UV-Visible and Infrared spectroscopy provide rapid and reliable data on molecular structure, chemical composition, and functional groups.[1][3] They are essential for verifying the identity of raw materials, monitoring batch consistency, and conducting stability studies to ensure the efficacy and safety of pharmaceutical products.[1]

Phenoxymethylpenicillin, also known as Penicillin V, is a broad-spectrum β-lactam antibiotic.[4] Its calcium salt, this compound, is an orally active form used to treat mild to moderate infections caused by susceptible microorganisms.[5][6] Accurate and precise analytical methods are crucial to confirm its identity and quality.

Ultraviolet (UV) Spectroscopic Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule as its electrons transition between energy levels.[1] For this compound, this technique is particularly useful for quantitative analysis and identity confirmation based on its characteristic absorption profile.

Experimental Protocol: UV Absorbance Test

The following protocol is based on established pharmacopeial methods for the analysis of this compound.[7]

  • Preparation of Stock Solution: Accurately weigh approximately 0.11 g of the this compound sample. Dissolve it in sufficient 0.1 M sodium hydroxide (NaOH) to produce a final volume of 100 mL.

  • Preparation of Test Solution: Dilute 20.0 mL of the stock solution to 100.0 mL using 0.1 M NaOH.

  • Spectrophotometric Measurement:

    • Use a calibrated spectrophotometer.

    • Use 0.1 M NaOH as the reference blank.

    • Measure the absorbance of the test solution in a 1-cm quartz cuvette.

    • Scan for the absorbance maximum (λmax) around 274 nm.

  • Data Analysis: Record the absorbance value at the identified λmax. The value should fall within the specified acceptance criteria.

UV Spectroscopic Data

The UV spectrum of this compound, when prepared and measured according to the protocol, exhibits a distinct absorption maximum.

ParameterValueReference
Solvent0.1 M Sodium Hydroxide[7]
Absorption Maximum (λmax)~274 nm[7]
Absorbance of a 1-cm layer0.56 - 0.62[7]
Interpretation of UV Spectrum

The absorption of UV radiation by phenoxymethylpenicillin is primarily attributed to the electronic transitions within its chromophores. The key chromophore is the phenoxyacetyl side chain attached to the β-lactam nucleus. The benzene ring and the carbonyl groups contribute to the characteristic absorption pattern observed in the UV region.

Workflow for UV Spectroscopic Analysis

UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh 1. Weigh Sample (~0.11 g) dissolve 2. Dissolve in 100 mL 0.1M NaOH weigh->dissolve dilute 3. Dilute 20 mL to 100 mL dissolve->dilute measure 4. Measure Absorbance vs. Blank dilute->measure analyze 5. Analyze Data measure->analyze result Confirm λmax ≈ 274 nm & Absorbance (0.56-0.62) analyze->result

Caption: Workflow for the UV spectroscopic analysis of this compound.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[2][3] When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which serves as a unique "molecular fingerprint" for the compound. For this compound, IR spectroscopy is a primary method for identity confirmation.[7]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The solid-state KBr pellet method is a common and reliable technique for obtaining the IR spectrum of pharmaceutical powders.

  • Sample Preparation:

    • Gently grind and mix approximately 1-2 mg of the this compound sample with about 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • The mixture should be homogenous to avoid scattering of the IR beam.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Press the die under high pressure (approximately 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectroscopic Measurement:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample chamber should be recorded first.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound.[7] The positions and relative intensities of the absorption bands should be concordant.

IR Spectroscopic Data

The IR spectrum of this compound displays several characteristic absorption bands corresponding to its key functional groups. The most informative region for penicillins is typically between 1500-1800 cm⁻¹, where the various carbonyl stretching vibrations appear.[8]

Vibrational ModeApproximate Frequency (cm⁻¹)Functional Group
O-H Stretch3500 - 3200Carboxylic Acid (and water of hydration)
N-H Stretch~3300Secondary Amide
C-H Stretch (Aromatic)3100 - 3000Phenyl Ring
C-H Stretch (Aliphatic)3000 - 2850Alkyl Groups
C=O Stretch (β-Lactam)~1770β-Lactam Ring
C=O Stretch (Amide I)~1680Secondary Amide
C=O Stretch (Carboxylate)~1610Carboxylate Salt (COO⁻)
C=C Stretch (Aromatic)1600 - 1450Phenyl Ring
N-H Bend (Amide II)~1520Secondary Amide
C-O-C Stretch (Ether)~1240Aryl-Alkyl Ether

Note: Frequencies are approximate and can vary based on the specific sample preparation and instrument.

Interpretation of IR Spectrum

The key diagnostic peaks for this compound are:

  • β-Lactam C=O Stretch (~1770 cm⁻¹): This is a highly characteristic and intense band for all penicillins, appearing at a higher frequency than typical ketones due to the ring strain of the four-membered lactam ring.

  • Amide I C=O Stretch (~1680 cm⁻¹): This band arises from the carbonyl group of the amide linkage in the side chain.

  • Carboxylate C=O Stretch (~1610 cm⁻¹): This strong absorption corresponds to the asymmetric stretching of the carboxylate anion (COO⁻), which is formed by the calcium salt of the carboxylic acid.

  • Ether C-O-C Stretch (~1240 cm⁻¹): This peak is characteristic of the phenoxy group in the side chain.

The presence and correct positioning of these bands provide strong evidence for the identity of this compound.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh 1. Weigh Sample (~1-2 mg) mix 2. Mix with ~200 mg KBr weigh->mix press 3. Press into Thin Pellet mix->press measure 4. Record Spectrum (4000-400 cm⁻¹) press->measure analyze 5. Analyze Data measure->analyze result Compare with Reference Spectrum for Concordance analyze->result

Caption: Workflow for the IR spectroscopic analysis of this compound.

Conclusion

UV and IR spectroscopy are indispensable tools for the characterization of this compound in the pharmaceutical industry. UV spectroscopy provides a reliable method for quantification and identity confirmation through its specific absorbance maximum, while IR spectroscopy offers a detailed molecular fingerprint, confirming the presence of key functional groups and the overall structure of the molecule. The protocols and data presented in this guide serve as a foundational resource for researchers and quality control professionals, ensuring that this compound meets the stringent requirements for safety, quality, and efficacy.

References

Phenoxymethylpenicillin's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides an in-depth analysis of the binding affinity of phenoxymethylpenicillin to various PBPs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions. Understanding these binding kinetics is paramount for the development of new antimicrobial agents and for overcoming emerging resistance mechanisms. This document consolidates key data and protocols to serve as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making its biosynthetic pathway an attractive target for antibiotics. Penicillin-binding proteins (PBPs) are a group of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the cell wall. Phenoxymethylpenicillin, a narrow-spectrum beta-lactam antibiotic, specifically targets and inactivates these essential enzymes.

The efficacy of phenoxymethylpenicillin is directly related to its binding affinity for the various PBPs within a specific bacterial species. Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell wall elongation, septum formation, and cell shape maintenance. The selective affinity of phenoxymethylpenicillin for different PBPs can influence its antibacterial spectrum and potency. This guide will delve into the quantitative aspects of this interaction, providing researchers with the necessary data and methodologies to further their investigations.

Mechanism of Action: PBP Inhibition

The fundamental mechanism of action of phenoxymethylpenicillin involves the irreversible acylation of the active site serine residue within the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The disruption of this crucial process weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively growing bacteria.[1][2][3]

The signaling pathway, or more accurately, the mechanism of inhibition, is a direct enzymatic interaction.

PBP_Inhibition cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space / Cell Wall Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) PBP Penicillin-Binding Protein (PBP) (Active Transpeptidase) Peptidoglycan_Precursors->PBP Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Inactive_PBP Inactive PBP (Acylated) PBP->Inactive_PBP Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBP Covalent Binding (Acylation) Weakened_Cell_Wall Weakened Cell Wall Inactive_PBP->Weakened_Cell_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Mechanism of PBP inhibition by phenoxymethylpenicillin.

Quantitative Binding Affinity of Phenoxymethylpenicillin to PBPs

The binding affinity of phenoxymethylpenicillin to various PBPs is a critical determinant of its antibacterial activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate a higher binding affinity. While comprehensive data for phenoxymethylpenicillin against all PBPs in all bacterial species is not exhaustively compiled in a single source, this section presents available data for key pathogens.

Table 1: Binding Affinity of Penicillin V (Phenoxymethylpenicillin) and Penicillin G for PBP2x from Streptococcus pneumoniae

Penicillin TypePBPBacterial StrainAssay MethodIC50 (µM)Reference
Penicillin GPBP2x (penicillin-sensitive)S. pneumoniae (hex) R6Gel-based22[2]
Penicillin GPBP2x (penicillin-sensitive)S. pneumoniae (hex) R6Fluorescence Polarization0.0079[2]

Note: Data for phenoxymethylpenicillin (Penicillin V) is often inferred from studies using its fluorescent derivative, BOCILLIN FL, or in comparison to the closely related Penicillin G. The significant difference in IC50 values between the gel-based and fluorescence polarization assays highlights the impact of the experimental methodology.

Table 2: Minimum Inhibitory Concentrations (MICs) of Penicillin for Streptococcus pneumoniae Strains with Characterized PBP Mutations

Bacterial Strain / PBP ProfilePenicillin MIC (µg/mL)Reference
Penicillin-Susceptible S. pneumoniae≤ 0.06[4]
Penicillin-Intermediate S. pneumoniae0.12 - 1.0[4]
Penicillin-Resistant S. pneumoniae≥ 2[4]
S. pneumoniae with mutations in PBP2x and PBP2b0.12 - 0.25[5]
S. pneumoniae with mutations in PBP2x, PBP2b, and PBP1a0.5 - 1.0[5]

Note: MIC values provide an indirect measure of the overall effectiveness of an antibiotic, which is influenced by the binding affinity to multiple PBPs and other factors such as drug efflux and enzymatic degradation.

Experimental Protocols for Determining PBP Binding Affinity

Several experimental techniques are employed to quantify the binding affinity of phenoxymethylpenicillin to PBPs. The following are detailed methodologies for commonly cited experiments.

Competitive Binding Assay using Fluorescent Penicillin (BOCILLIN™ FL)

This assay is widely used to determine the IC50 of an unlabeled beta-lactam by measuring its ability to compete with a fluorescently labeled penicillin, such as BOCILLIN™ FL (a derivative of penicillin V), for binding to PBPs.

4.1.1. Materials

  • Bacterial membranes containing PBPs

  • BOCILLIN™ FL Penicillin, Fluorescent (e.g., from Thermo Fisher Scientific)

  • Unlabeled phenoxymethylpenicillin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence gel imager

4.1.2. Methodology

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in cold PBS and lyse them by sonication or using a French press.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competition Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled phenoxymethylpenicillin for 30 minutes at 37°C.

    • Add a fixed, saturating concentration of BOCILLIN™ FL to each tube and incubate for an additional 15 minutes at 37°C.

    • Terminate the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the fluorescence intensity against the concentration of unlabeled phenoxymethylpenicillin.

    • Determine the IC50 value, which is the concentration of phenoxymethylpenicillin that causes a 50% reduction in BOCILLIN™ FL binding.

PBP_Binding_Assay cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Analysis Bacterial_Culture Bacterial Culture Cell_Harvest Cell Harvest (Centrifugation) Bacterial_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Incubation_Unlabeled Incubate Membranes with varying [Phenoxymethylpenicillin] Membrane_Isolation->Incubation_Unlabeled Incubation_Labeled Add fixed [BOCILLIN™ FL] and incubate Incubation_Unlabeled->Incubation_Labeled Reaction_Stop Stop Reaction (SDS-PAGE Buffer + Heat) Incubation_Labeled->Reaction_Stop SDS_PAGE SDS-PAGE Reaction_Stop->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Quantification Band Quantification Fluorescence_Imaging->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination

Experimental workflow for a competitive PBP binding assay.
Fluorescence Polarization Assay

Fluorescence polarization (FP) is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. It can be used to determine the binding affinity of phenoxymethylpenicillin for purified PBPs in real-time.[6][7]

4.2.1. Materials

  • Purified PBP

  • Fluorescently labeled penicillin (e.g., BOCILLIN™ FL)

  • Unlabeled phenoxymethylpenicillin

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100)

  • Microplate reader with fluorescence polarization capabilities

4.2.2. Methodology

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled penicillin to each well.

    • Add varying concentrations of unlabeled phenoxymethylpenicillin.

    • Initiate the reaction by adding a fixed concentration of the purified PBP.

  • Measurement:

    • Measure the fluorescence polarization at regular intervals until the binding reaches equilibrium.

  • Analysis:

    • Plot the change in fluorescence polarization as a function of the unlabeled phenoxymethylpenicillin concentration.

    • Fit the data to a suitable binding model to determine the Ki.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. It is a label-free method that can provide a complete thermodynamic profile of the binding interaction, including the binding affinity (Ka, from which Ki can be calculated), enthalpy (ΔH), and entropy (ΔS).

4.3.1. Materials

  • Purified PBP

  • Phenoxymethylpenicillin solution

  • ITC instrument

  • Appropriate buffer

4.3.2. Methodology

  • Sample Preparation:

    • Prepare solutions of the purified PBP and phenoxymethylpenicillin in the same buffer to minimize heat of dilution effects.

    • Degas the solutions before use.

  • ITC Experiment:

    • Load the PBP solution into the sample cell of the calorimeter.

    • Load the phenoxymethylpenicillin solution into the injection syringe.

    • Perform a series of injections of the phenoxymethylpenicillin solution into the PBP solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of phenoxymethylpenicillin to PBP.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The binding affinity of phenoxymethylpenicillin to penicillin-binding proteins is a complex interplay of factors including the specific PBP isoform, the bacterial species, and the experimental conditions under which the affinity is measured. This technical guide has provided a consolidated overview of the available quantitative data and detailed experimental protocols for the characterization of this crucial antibiotic-target interaction. The methodologies described herein, particularly competitive binding assays and fluorescence polarization, are powerful tools for researchers in the field. Further research is warranted to expand the database of binding affinities for a wider range of clinically relevant pathogens, which will undoubtedly aid in the rational design of novel beta-lactam antibiotics and strategies to combat antimicrobial resistance.

References

An In-depth Technical Guide on the Spontaneous Degradation Kinetics of Phenoxymethylpenicillin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation kinetics of phenoxymethylpenicillin (Penicillin V) in aqueous solutions. Understanding the stability of phenoxymethylpenicillin is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy.[1] This document details the influence of key environmental factors on degradation, presents quantitative kinetic data, outlines experimental protocols for stability studies, and visualizes the degradation pathways and experimental workflows.

Introduction to Phenoxymethylpenicillin Stability

Phenoxymethylpenicillin, a widely used β-lactam antibiotic, is susceptible to degradation in aqueous environments.[1] The primary mechanism of degradation is the hydrolysis of the strained β-lactam ring, a reaction that is significantly influenced by pH and temperature.[2][3] This degradation leads to the formation of inactive and potentially allergenic compounds, primarily penicilloic acid and penilloic acid.[1] The rate of this degradation follows pseudo-first-order kinetics under many conditions.[4][5] A thorough understanding of these degradation kinetics is paramount for defining storage conditions, predicting shelf-life, and developing stable liquid formulations of the drug.

Quantitative Degradation Kinetics

The degradation rate of phenoxymethylpenicillin is highly dependent on the pH of the aqueous solution. It is most stable in the slightly acidic pH range and degradation accelerates in both highly acidic and alkaline conditions. Temperature also plays a crucial role, with higher temperatures increasing the rate of hydrolysis in line with the Arrhenius equation.

Below is a summary of the degradation kinetics of phenoxymethylpenicillin under various conditions.

pHTemperature (°C)Rate Constant (k)Half-life (t½)Comments
4100> k at pH 6, 8, 10< 20 minutesComplete degradation observed in 20 minutes. Degradation is much faster under acidic conditions.[5]
6100-~ 240 minutesThe pH of penicillin mycelial dreg (PMD) is typically around 6.[5]
7---Exhibits the greatest stability around this pH.[5]
8100-~ 180 minutes-
10100> k at pH 6, 8~ 60 minutesDegradation is faster under alkaline conditions compared to neutral or slightly acidic pH.[5]

Note: The provided search results offer qualitative and comparative kinetic data but lack a comprehensive table of specific rate constants and half-lives across a wide range of pH and temperatures. The data presented is inferred from graphical representations and textual descriptions.

Degradation Pathways

The degradation of phenoxymethylpenicillin in aqueous solution primarily proceeds via two pH-dependent pathways, both involving the cleavage of the β-lactam ring.

  • Under acidic conditions (pH < 4): Phenoxymethylpenicillin rearranges to form penillic acid.

  • Under neutral to alkaline conditions (pH > 6): The primary degradation product is penicilloic acid, formed by the hydrolytic cleavage of the β-lactam ring.[1]

These degradation pathways are illustrated in the diagram below.

G Degradation Pathways of Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin Penillic Acid Penillic Acid Phenoxymethylpenicillin->Penillic Acid Acidic Conditions (pH < 4) Penicilloic Acid Penicilloic Acid Phenoxymethylpenicillin->Penicilloic Acid Neutral to Alkaline Conditions (pH > 6)

Caption: Major degradation pathways of phenoxymethylpenicillin in aqueous solution.

Experimental Protocols for Kinetic Studies

The following section outlines a generalized experimental protocol for investigating the spontaneous degradation kinetics of phenoxymethylpenicillin in aqueous solutions. This protocol is a synthesis of methodologies described in the scientific literature.[6][7][8]

4.1. Materials and Reagents

  • Phenoxymethylpenicillin potassium salt (reference standard)

  • Purified water (Milli-Q or equivalent)

  • Buffer solutions of various pH values (e.g., citrate, phosphate)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Mobile phase for HPLC (e.g., a mixture of phosphate buffer, methanol, and water)[7]

  • Acetonitrile (HPLC grade)

4.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.45 µm)

4.3. Preparation of Solutions

  • Stock Solution: Accurately weigh a known amount of phenoxymethylpenicillin potassium salt and dissolve it in purified water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]

  • Working Solutions: Prepare working solutions by diluting the stock solution with buffer solutions of the desired pH to achieve the target initial concentration for the kinetic study.

4.4. Degradation Study

  • Place the working solutions in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

  • Withdraw aliquots of the samples at predetermined time intervals.

  • Immediately cool the withdrawn samples (if necessary) to quench the degradation reaction and filter them through a 0.45 µm syringe filter before analysis.

4.5. Analytical Method

The concentration of remaining phenoxymethylpenicillin is typically determined using a stability-indicating HPLC method.

  • Chromatographic Conditions: A common approach involves a reverse-phase C18 column with a mobile phase consisting of a mixture of phosphate buffer, methanol, and water, with the pH adjusted to around 3.5.[7] The flow rate is typically maintained at around 1.2 mL/min, and detection is performed at a wavelength of 254 nm.[7]

  • Quantification: The concentration of phenoxymethylpenicillin in each sample is quantified by comparing the peak area to a standard curve generated from freshly prepared solutions of known concentrations.

4.6. Data Analysis

The degradation of phenoxymethylpenicillin generally follows pseudo-first-order kinetics. The natural logarithm of the concentration of phenoxymethylpenicillin is plotted against time. The negative of the slope of the resulting linear regression line gives the apparent first-order degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a kinetic study of phenoxymethylpenicillin degradation.

G Experimental Workflow for Degradation Kinetics Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Buffer Solutions Buffer Solutions Buffer Solutions->Working Solutions Incubation Incubation Working Solutions->Incubation Sampling Sampling Incubation->Sampling at timed intervals HPLC Analysis HPLC Analysis Sampling->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenoxymethylpenicillin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Phenoxymethylpenicillin Calcium using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used beta-lactam antibiotic effective against a range of Gram-positive bacteria. It is available as potassium and calcium salts for pharmaceutical formulations. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This application note describes a robust isocratic RP-HPLC method for the assay of this compound, ensuring specificity, accuracy, and precision.

Experimental Protocol

This protocol is based on established methods for phenoxymethylpenicillin analysis and is suitable for determining the potency of this compound.[1][2][3]

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (HPLC Grade)

  • Sample of this compound (or formulated product)

Equipment
  • HPLC system with an isocratic pump, UV/Vis detector, autosampler, and column thermostat.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Sonicator.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Lichrospher 100 RP-18e or equivalent)[2][3]
Mobile Phase Phosphate Buffer:Methanol:Water (8:42:50, v/v/v), pH adjusted to 3.5 with orthophosphoric acid.[2][3]
Flow Rate 1.2 mL/min[2][3]
Detection UV at 254 nm[1][2][3]
Injection Volume 20 µL[3]
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 20 minutes[2][3]
Preparation of Solutions

2.4.1. Buffer Preparation (Phosphate Buffer) To prepare the phosphate buffer component of the mobile phase, dissolve an appropriate amount of potassium dihydrogen phosphate in purified water.

2.4.2. Mobile Phase Preparation

  • Prepare the required volumes of phosphate buffer, methanol, and water.

  • Mix the phosphate buffer, methanol, and water in the ratio of 8:42:50 (v/v/v).[2][3]

  • Adjust the pH of the final mixture to 3.5 ± 0.05 using orthophosphoric acid.[2][3]

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.4.3. Standard Solution Preparation (Example Concentration: 1000 µg/mL)

  • Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for about 5 minutes to dissolve the standard completely.[3]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

2.4.4. Sample Solution Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.[3]

  • Accurately weigh a portion of the powder equivalent to about 50 mg of phenoxymethylpenicillin into a 50 mL volumetric flask.[3]

  • Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to ensure complete extraction of the drug.[3]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.[3]

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing adequately. A standard solution is injected six times, and the parameters are evaluated.[3]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.0~1.1
Theoretical Plates (N) ≥ 2000> 5000
% RSD of Peak Area ≤ 2.0%< 1.0%
% RSD of Retention Time ≤ 1.0%< 0.5%
Method Validation Summary

The performance of the method is validated according to ICH guidelines. The following table summarizes typical validation data.

ParameterSpecificationResult
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%< 1.5%
Intermediate Precision (Inter-day) ≤ 2.0%< 1.8%
Specificity No interference from excipients or degradantsPeak purity angle < purity threshold
LOD Signal-to-Noise ratio of 3:1~0.01 mg/L
LOQ Signal-to-Noise ratio of 10:1~0.03 mg/L

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:MeOH:Water @ pH 3.5) prep_std Prepare Standard Solution (Ref. Std. in Mobile Phase) prep_mobile->prep_std prep_sample Prepare Sample Solution (Extract from Tablets) prep_mobile->prep_sample sys_suit System Suitability Test (Inject Standard x6) prep_std->sys_suit analysis Inject Standard & Sample Solutions prep_sample->analysis sys_suit->analysis integrate Integrate Chromatograms (Peak Area & Retention Time) analysis->integrate calculate Calculate Assay % (Compare Sample vs. Standard) integrate->calculate end End calculate->end start Start start->prep_mobile

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantitative determination of this compound in pharmaceutical dosage forms. The method's straightforward mobile phase composition and isocratic elution make it efficient and robust for routine quality control analysis. The validation data confirms its suitability for its intended purpose, adhering to standard regulatory requirements.

References

Application Notes and Protocols for LC-MS/MS Quantification of Phenoxymethylpenicillin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely prescribed oral antibiotic from the penicillin class, used to treat a variety of bacterial infections. Accurate quantification of phenoxymethylpenicillin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and standardized protocols for the sensitive and selective quantification of phenoxymethylpenicillin in human plasma, serum, urine, and animal tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

a) Plasma/Serum: Protein Precipitation

This is a rapid and effective method for removing proteins from plasma and serum samples.[1]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Penicillin G-d7).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Urine: Dilute and Shoot

For urine samples, a simple dilution is often sufficient due to lower protein content.[2]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of mobile phase containing the internal standard in a microcentrifuge tube.

  • Vortex for 20 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

c) Animal Tissue (e.g., Muscle, Kidney): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is effective for extracting a wide range of analytes from complex solid matrices.

  • Weigh 1 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the analysis of phenoxymethylpenicillin.

ParameterPlasma/SerumUrineTissue
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3 min5% B to 95% B in 3 min10% B to 90% B in 5 min
Flow Rate 0.4 mL/min0.4 mL/min0.3 mL/min
Column Temp. 40°C40°C35°C
Injection Vol. 5 µL10 µL10 µL
Mass Spectrometry (MS) Conditions

The following table outlines typical MS parameters for phenoxymethylpenicillin quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Phenoxymethylpenicillin 351.1160.1 (Quantifier)15100
192.1 (Qualifier)12100
Penicillin G-d7 (IS) 342.2160.115100

Data Presentation

Quantitative Performance Data

The following table summarizes the typical quantitative performance of the LC-MS/MS method across different biological matrices.

ParameterPlasma/SerumUrineTissue
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL2 - 2000 ng/g
LLOQ 0.5 ng/mL[1]1 ng/mL[2]2 ng/g
Accuracy (%) 95.2 - 104.5%[1]92.8 - 106.1%91.5 - 108.2%
Precision (%RSD) < 10%[1]< 12%< 15%
Recovery (%) > 85%> 80%> 75%
Matrix Effect (%) 92 - 108%88 - 110%85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantification of phenoxymethylpenicillin in biological matrices.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum SP Protein Precipitation / Dilution / QuEChERS Plasma->SP Urine Urine Urine->SP Tissue Tissue Tissue->SP LC LC Separation SP->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report fragmentation_pathway cluster_parent Precursor Ion cluster_fragments Product Ions parent Phenoxymethylpenicillin [M+H]⁺ m/z 351.1 fragment1 Thiazolidine Ring Fragment m/z 160.1 parent->fragment1 CID fragment2 Acyl Side-Chain Fragment m/z 192.1 parent->fragment2 CID

References

Application Notes and Protocols: Preparation and Storage of Phenoxymethylpenicillin Calcium Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the preparation, storage, and handling of phenoxymethylpenicillin calcium standard solutions for research and development purposes. Accurate preparation and proper storage of these standard solutions are critical for reliable and reproducible analytical results in assays such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry. This note includes quantitative data on solubility and stability, step-by-step experimental procedures, and a workflow diagram for clarity.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used beta-lactam antibiotic. The calcium salt of phenoxymethylpenicillin is a common form used in pharmaceutical formulations. For quality control, potency assays, and research studies, the use of accurately prepared and properly stored standard solutions from a well-characterized reference standard is essential. The stability of phenoxymethylpenicillin is significantly influenced by factors such as pH, temperature, and the solvent used.[1][2][3] This application note outlines best practices to ensure the integrity of this compound standard solutions.

Physicochemical Properties

This compound is a white, fine crystalline powder.[4] It is gradually degraded by exposure to humid atmospheres, with the rate of decomposition increasing with temperature.[4] Therefore, proper handling and storage of the solid material are crucial.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound
SolventSolubilityTemperatureNotes
WaterSlowly soluble (approx. 8.3 mg/mL)AmbientCalculation based on "slowly soluble in 120 parts of water".[4] The pH of a 5.0 mg/mL solution in carbon-dioxide-free water should be between 5.0 and 7.5.[4]
MethanolSolubleAmbientPenicillins are generally soluble in polar organic solvents.[5]
AcetonitrileSoluble (at least 0.1 mg/mL)AmbientA commercial standard is available at this concentration.[6] Often used as a component of the mobile phase in HPLC methods.[7][8]
0.1 M Sodium HydroxideSolubleAmbientUsed as a solvent for UV absorbance testing in some pharmacopeial methods.[4]
Table 2: Stability and Storage of this compound Solutions
Solution TypeStorage TemperatureDurationStability Notes
Aqueous Solution (pH 6.0-7.0)2-8°C (Refrigerated)Up to 7 daysMaximum stability is observed in the pH range of 6.0-7.0.[1] Degradation is accelerated under acidic (pH 4) and alkaline (pH 10) conditions.[3]
Aqueous SolutionAmbient (approx. 25°C)< 24 hoursSignificant degradation can occur. Prepare fresh daily.
Reconstituted Oral Solution2-8°C (Refrigerated)7 daysAs per typical product characteristics for oral suspensions.[9]
Analytical Stock Solution (in organic solvent or mobile phase)≤ -18°CUp to 3 monthsFor long-term storage of analytical standards to minimize degradation.[10]
Analytical Stock Solution (in serum)≤ -80°CUp to 6 monthsHigh stability observed for long-term storage in biological matrices.[11] Stable through at least three freeze-thaw cycles.[11]
Autosampler Vial4°CUp to 24 hoursRecommended to assess short-term stability for specific analytical runs.[11]

Experimental Protocols

Protocol for Preparation of a Primary Stock Standard Solution (e.g., 1 mg/mL)

Materials:

  • This compound Reference Standard (RS)

  • Volumetric flask (e.g., 25 mL, Class A)

  • Analytical balance

  • Spatula

  • Methanol, HPLC grade

  • Ultrasonic bath

Procedure:

  • Allow the sealed container of this compound RS to equilibrate to room temperature before opening to prevent moisture uptake.[12]

  • Accurately weigh approximately 25 mg of the reference standard.

  • Carefully transfer the weighed powder into the 25 mL volumetric flask.

  • Add approximately 15 mL of methanol to the flask.

  • Sonicate for 5-10 minutes or until the powder is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the primary stock solution in a tightly sealed container at ≤ -18°C, protected from light.

Protocol for Preparation of Working Standard Solutions for HPLC Analysis

Materials:

  • Primary Stock Standard Solution (from Protocol 4.1)

  • Volumetric flasks (various sizes, Class A)

  • Pipettes (calibrated)

  • Mobile phase or appropriate diluent (e.g., a mixture of acetonitrile and water)

Procedure:

  • Retrieve the primary stock solution from the freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions to prepare working standards at the desired concentrations for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock solution:

    • Pipette 1 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Stopper and invert to mix thoroughly.

  • Prepare working standards fresh daily or validate their stability for short-term storage under specified conditions (e.g., 24 hours at 4°C).

Diagrams

Workflow for Standard Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage cluster_usage Usage start Start: Obtain Phenoxymethylpenicillin Calcium Reference Standard equilibrate Equilibrate RS to Room Temperature start->equilibrate weigh Accurately Weigh RS equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute_stock Dilute to Final Volume in Volumetric Flask sonicate->dilute_stock mix_stock Mix Thoroughly dilute_stock->mix_stock stock_sol Primary Stock Solution (e.g., 1 mg/mL) mix_stock->stock_sol storage_long Long-Term Storage (≤ -18°C for up to 3 months) stock_sol->storage_long Long-Term prepare_working Prepare Working Standards by Dilution stock_sol->prepare_working Daily Use storage_short Short-Term Storage (2-8°C for up to 7 days) prepare_working->storage_short If Validated analysis Use for Analytical Testing (e.g., HPLC, UV-Vis) prepare_working->analysis

Caption: Workflow for preparing and storing standard solutions.

Safety Precautions

Phenoxymethylpenicillin may cause allergic reactions, including skin sensitization and respiratory issues in susceptible individuals. Handle the substance in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

The integrity of this compound standard solutions is paramount for accurate analytical testing. Adherence to the protocols outlined in this document, particularly regarding the choice of solvent, control of pH, and adherence to recommended storage temperatures and durations, will ensure the preparation of stable and reliable standards. Always refer to the certificate of analysis for the specific reference standard lot being used for any additional instructions.

References

Application Notes and Protocols for Bacterial Susceptibility Testing of Phenoxymethylpenicillin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of clinically relevant bacteria to phenoxymethylpenicillin calcium. The methodologies are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Phenoxymethylpenicillin, also known as penicillin V, is a narrow-spectrum beta-lactam antibiotic effective against most Gram-positive and some Gram-negative cocci. Accurate assessment of bacterial susceptibility to phenoxymethylpenicillin is crucial for appropriate clinical use and for monitoring the emergence of resistance. The following protocols describe two standard methods for in vitro susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for qualitative susceptibility assessment.

Quantitative Data Summary

The following tables summarize the interpretive criteria for phenoxymethylpenicillin susceptibility testing as defined by EUCAST. It is important to note that for certain bacterial species, such as Streptococcus pneumoniae, susceptibility to phenoxymethylpenicillin is inferred from benzylpenicillin susceptibility.

Table 1: EUCAST Minimum Inhibitory Concentration (MIC) Breakpoints for Phenoxymethylpenicillin

Bacterial Species/GroupSusceptible (S) (mg/L)Resistant (R) (mg/L)
Staphylococcus aureus≤ 0.12> 0.12
Streptococcus Groups A, C, and G≤ 0.25> 0.25
Streptococcus pneumoniae-> 0.06 (inferred from Benzylpenicillin)

Table 2: EUCAST Disk Diffusion Zone Diameter Breakpoints for Phenoxymethylpenicillin (10 µg disk)

Bacterial Species/GroupSusceptible (S) (mm)Resistant (R) (mm)
Staphylococcus aureus≥ 14< 14
Streptococcus Groups A, C, and G≥ 18< 18

Table 3: Quality Control Ranges for Phenoxymethylpenicillin Susceptibility Testing

Quality Control StrainTest MethodAntimicrobial AgentAcceptable Range
Staphylococcus aureus ATCC® 25923™Disk DiffusionPenicillin (10 units)26 - 37 mm
Streptococcus pneumoniae ATCC® 49619™MICPenicillin0.25 - 1 µg/mL

Note: Quality control ranges for phenoxymethylpenicillin are often determined using penicillin G as the representative penicillin for many QC strains.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, a quantitative approach to assess antimicrobial susceptibility.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Turbidity meter or spectrophotometer

Procedure:

  • Preparation of Phenoxymethylpenicillin Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) to a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the phenoxymethylpenicillin stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus spp., incubation in 5% CO₂ may be required, and the media should be supplemented with 2-5% lysed horse blood.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth of the organism.

    • Compare the obtained MIC value with the breakpoints in Table 1 to categorize the isolate as susceptible or resistant.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This protocol describes the disk diffusion method, a qualitative test to determine the susceptibility of bacteria to phenoxymethylpenicillin.

Materials:

  • Phenoxymethylpenicillin disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For Streptococcus species, MHA supplemented with 5% defibrinated sheep blood.[1]

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Forceps or disk dispenser

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically place a 10 µg phenoxymethylpenicillin disk onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[1]

    • Gently press the disk to ensure complete contact with the agar surface.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[1]

    • For Streptococcus species, incubate in an atmosphere of 5% CO₂.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Compare the measured zone diameter with the breakpoints in Table 2 to determine the susceptibility category (Susceptible or Resistant).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Phenoxymethylpenicillin Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Compare to Breakpoints) read_mic->interpret

Caption: Workflow for MIC determination using broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate apply_disk Apply Phenoxymethylpenicillin (10 µg) Disk prep_plate->apply_disk incubate Incubate at 35°C for 18-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone interpret Interpret Results (Compare to Breakpoints) measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Logical_Relationship cluster_methods Susceptibility Testing Methods cluster_results Results Interpretation cluster_interpretation Clinical Categorization mic Broth Microdilution (MIC) mic_value MIC Value (mg/L) mic->mic_value disk Disk Diffusion zone_diameter Zone Diameter (mm) disk->zone_diameter susceptible Susceptible mic_value->susceptible ≤ Breakpoint resistant Resistant mic_value->resistant > Breakpoint zone_diameter->susceptible ≥ Breakpoint zone_diameter->resistant < Breakpoint

Caption: Logical relationship of susceptibility testing methods and interpretation.

References

Application Notes and Protocols for Spectrophotometric Determination of Phenoxymethylpenicillin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used, orally administered antibiotic effective against a range of bacterial infections.[1][2] Accurate quantification of its concentration in pharmaceutical formulations and research samples is crucial for quality control, dosage verification, and stability studies. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose.[3] This document provides detailed protocols for various spectrophotometric methods for the determination of phenoxymethylpenicillin concentration.

Overview of Spectrophotometric Methods

Several spectrophotometric methods have been developed for the quantification of phenoxymethylpenicillin, each with its own advantages in terms of specificity, sensitivity, and simplicity. The primary methods covered in these application notes include:

  • Kinetic Spectrophotometric Method: This method is based on the oxidation of phenoxymethylpenicillin and subsequent measurement of the rate of formation of a product at a specific wavelength.[4]

  • Imidazole-Mercury Reagent Method: This colorimetric assay involves the reaction of the penicillin with an imidazole-mercury reagent to produce a colored complex that can be quantified.[5]

  • Direct UV Spectrophotometry: This is the simplest method, involving the direct measurement of the ultraviolet absorbance of phenoxymethylpenicillin at its wavelength of maximum absorption.[6]

  • Ammonium Vanadate Method: This colorimetric method relies on the formation of a colored complex between the antibiotic and ammonium vanadate.[7]

The choice of method may depend on the sample matrix, the presence of interfering substances, and the required sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different spectrophotometric methods described.

Table 1: Key Parameters of Spectrophotometric Assays for Phenoxymethylpenicillin

MethodWavelength (λmax)Linear Concentration RangeReported Precision (RSD)Key Reagents
Kinetic Spectrophotometric269 nm1 - 45 µg/mL[4]≤ 1.9%[4]Potassium hydrogenperoxomonosulfate, Alkaline buffer
Imidazole-Mercury Reagent325 nmNot explicitly statedNot explicitly statedImidazole, Mercury reagent[5]
Direct UV Spectrophotometry258 nm, 268 nm[6]Not explicitly statedNot explicitly stated0.04% Sodium bicarbonate solution[6]
Ammonium Vanadate750 nmNot explicitly statedNot explicitly statedAmmonium vanadate, Sulfuric acid, Phosphate buffer (pH 6.8)[7]

Experimental Protocols

Kinetic Spectrophotometric Method

This method is based on the oxidation of phenoxymethylpenicillin by potassium hydrogenperoxomonosulfate in an alkaline medium, with the rate of formation of the resulting S-oxide being monitored at 269 nm.[4]

a. Reagents and Solutions

  • Phenoxymethylpenicillin Stock Solution: Accurately weigh and dissolve a precise amount of phenoxymethylpenicillin reference standard in double-distilled water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Potassium Hydrogenperoxomonosulfate Solution ("Oxon"): Prepare a solution of triple potassium Caro's salt in double-distilled water. The exact concentration should be optimized based on the specific batch of the reagent.

  • Alkaline Buffer Solution (0.015 mol/L): Prepare a buffer solution with the appropriate alkaline pH as specified in the original research.[4]

  • Double-Distilled Water

b. Standard Curve Construction

  • Prepare a series of working standard solutions of phenoxymethylpenicillin by diluting the stock solution with the alkaline buffer to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 30, 40, 45 µg/mL).[4]

  • For each standard, transfer a fixed volume (e.g., 3 mL) into a 50 mL volumetric flask.

  • Add the potassium hydrogenperoxomonosulfate solution and dilute to the mark with double-distilled water.

  • Immediately transfer the solution to a 1 cm quartz cuvette.

  • Measure the absorbance at 269 nm at regular intervals (e.g., every 2 minutes for the first 10 minutes) against a water blank.[4]

  • Plot a kinetic curve of absorbance versus time for each standard.

  • Determine the initial rate of reaction (tangent of the angle of the slope, tgα) for each concentration.

  • Construct a calibration curve by plotting tgα versus the concentration of phenoxymethylpenicillin.

c. Sample Preparation and Analysis

  • Accurately weigh a quantity of the powdered sample (e.g., tablets) equivalent to a known amount of phenoxymethylpenicillin.

  • Dissolve the sample in the alkaline buffer solution in a volumetric flask (e.g., 0.4 g in a 500 mL flask).[4]

  • Dilute to the mark with double-distilled water and mix thoroughly.

  • Filter the solution if necessary to remove any insoluble excipients.

  • Transfer an appropriate aliquot (e.g., 3 mL) of the sample solution into a 50 mL volumetric flask and proceed as described in the standard curve construction (steps 3-6).[4]

  • Calculate the tgα for the sample.

  • Determine the concentration of phenoxymethylpenicillin in the sample solution from the calibration curve.

  • Calculate the amount of phenoxymethylpenicillin in the original sample.

d. Experimental Workflow

Kinetic_Method_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents Standards Prepare Standards Reagents->Standards Sample Prepare Sample Reagents->Sample Mix Mix with Reagent Standards->Mix Sample->Mix Measure Measure Absorbance (269 nm, kinetic) Mix->Measure Plot Plot A vs. Time Measure->Plot Calculate_Rate Calculate Initial Rate (tgα) Plot->Calculate_Rate Calibration Construct Calibration Curve Calculate_Rate->Calibration for standards Determine_Conc Determine Sample Concentration Calculate_Rate->Determine_Conc for sample Calibration->Determine_Conc

Caption: Workflow for the kinetic spectrophotometric assay.

Imidazole-Mercury Reagent Method

This method is suitable for determining total penicillins and can be made specific for acid-stable penicillins like phenoxymethylpenicillin by an initial acid treatment step to decompose acid-unstable penicillins.[5][8]

a. Reagents and Solutions

  • Phenoxymethylpenicillin Standard Solution: Prepare a stock solution of potassium phenoxymethylpenicillin BCRS (British Pharmacopoeia Chemical Reference Substance) in water (e.g., 0.22 g in 100 mL).[5]

  • Imidazole-Mercury Reagent: Prepare as per the specific pharmacopoeial or literature method.[5] This typically involves dissolving imidazole and a mercury salt in a buffered solution.

  • 1 N Hydrochloric Acid [5]

  • 1 N Sodium Hydroxide [5]

  • Phosphate Buffer [5]

  • Distilled Water

b. Standard and Sample Preparation (with acid treatment for specificity)

  • Accurately prepare a solution of the phenoxymethylpenicillin standard or the sample in water.

  • Pipette two equal aliquots (e.g., 5 mL) of this solution, labeled A and B, into separate stoppered tubes.[5]

  • To both tubes, add a specific volume of 1 N hydrochloric acid (e.g., 10 mL to a 25 mL aliquot of a more concentrated initial solution which is then diluted).[5]

  • Allow the tubes to stand for a specified time at a controlled temperature (e.g., 15 minutes at 20 °C) to decompose acid-unstable penicillins.[5]

  • Neutralize the solutions by adding an equivalent volume of 1 N sodium hydroxide in phosphate buffer.[5]

  • Quantitatively transfer the contents of each tube to separate volumetric flasks (e.g., 1 L) and dilute to the mark with water.[5]

c. Color Development and Measurement

  • From the diluted solution A, pipette an aliquot (e.g., 5 mL) into a stoppered tube.

  • Add a precise volume of the imidazole-mercury reagent (e.g., 25.0 mL).[5]

  • Stopper the tube and incubate in a water bath at a controlled temperature for a specific duration (e.g., 60 °C for 25 minutes), with occasional swirling.[5]

  • Remove the tube from the water bath and rapidly cool it to 20 °C.[5]

  • Prepare a blank solution (B) by adding the same volume of imidazole-mercury reagent to a corresponding aliquot from the diluted solution B.

  • Measure the absorbance of solution A at 325 nm in a 1-cm cell, using a reference solution of 1 part water plus 5 parts of the reagent.[5]

  • Measure the absorbance of solution B at 325 nm against distilled water.[5]

  • Calculate the difference in absorbance between A and B.

d. Calculation

Calculate the concentration of acid-stable penicillin by comparing the absorbance difference of the sample to that of the simultaneously assayed phenoxymethylpenicillin standard.[5]

e. Experimental Workflow

Imidazole_Method_Workflow cluster_A Aliquot A cluster_B Aliquot B (Blank) Start Start with Sample/ Standard Solution Acid_Treatment Acid Treatment (Decompose unstable penicillins) Start->Acid_Treatment Neutralization Neutralization with NaOH in Buffer Acid_Treatment->Neutralization Dilution Dilution to Final Volume Neutralization->Dilution Split Split into Aliquots A & B Dilution->Split Add_Reagent_A Add Imidazole- Mercury Reagent Split->Add_Reagent_A Add_Reagent_B Add Imidazole- Mercury Reagent Split->Add_Reagent_B Incubate Incubate (e.g., 60°C) Add_Reagent_A->Incubate Cool Cool to 20°C Incubate->Cool Measure_A Measure Absorbance of A (325 nm) Cool->Measure_A Calculation Calculate Absorbance Difference (A - B) & Concentration Measure_A->Calculation Measure_B Measure Absorbance of B (325 nm) Add_Reagent_B->Measure_B Measure_B->Calculation

Caption: Workflow for the imidazole-mercury reagent assay.

Direct UV Spectrophotometry

This is a straightforward method for the determination of phenoxymethylpenicillin in the absence of interfering substances that absorb at the same wavelength.

a. Reagents and Solutions

  • Phenoxymethylpenicillin Stock Solution: Prepare a stock solution of a known concentration of phenoxymethylpenicillin reference standard in 0.04% sodium bicarbonate solution.

  • 0.04% Sodium Bicarbonate Solution: Dissolve 0.4 g of sodium bicarbonate in 1 L of distilled water.[6]

b. Standard Curve Construction

  • Prepare a series of working standard solutions by diluting the stock solution with 0.04% sodium bicarbonate solution to obtain several concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorption (e.g., 268 nm) in a 1-cm quartz cuvette against a 0.04% sodium bicarbonate blank.[6]

  • Construct a calibration curve by plotting absorbance versus concentration.

c. Sample Preparation and Analysis

  • Accurately weigh and dissolve the sample in 0.04% sodium bicarbonate solution to obtain a concentration within the range of the calibration curve.

  • Filter the solution if necessary.

  • Measure the absorbance of the sample solution at the same wavelength used for the standards.

  • Determine the concentration of phenoxymethylpenicillin from the calibration curve.

d. Experimental Workflow

UV_Method_Workflow cluster_prep Preparation cluster_analysis Data Analysis Solvent Prepare 0.04% NaHCO3 Standards Prepare Standards Solvent->Standards Sample Prepare Sample Solvent->Sample Measurement Measure Absorbance (e.g., 268 nm) Standards->Measurement Sample->Measurement Calibration Construct Calibration Curve Measurement->Calibration for standards Determine_Conc Determine Sample Concentration Measurement->Determine_Conc for sample Calibration->Determine_Conc

Caption: Workflow for the direct UV spectrophotometry assay.

Ammonium Vanadate Method

This colorimetric method involves the formation of a colored complex between phenoxymethylpenicillin and ammonium vanadate, which is measured in the visible region.[7]

a. Reagents and Solutions

  • Phenoxymethylpenicillin Stock Solution: Prepare a stock solution of a known concentration of phenoxymethylpenicillin reference standard in phosphate buffer (pH 6.8).[7]

  • Ammonium Vanadate Solution: Prepare a solution of ammonium vanadate in sulfuric acid medium.[7]

  • Phosphate Buffer (pH 6.8) [7]

b. Standard Curve Construction

  • Prepare a series of working standard solutions by diluting the stock solution with phosphate buffer (pH 6.8).

  • To a known volume of each standard solution, add the ammonium vanadate solution.

  • Boil the mixture for a specified time (e.g., 10 minutes).[7]

  • Cool the solution to room temperature.

  • Measure the absorbance of the colored solution at 750 nm against a reagent blank.[7]

  • Construct a calibration curve by plotting absorbance versus concentration.

c. Sample Preparation and Analysis

  • Dissolve the sample in phosphate buffer (pH 6.8) to obtain a concentration within the calibration range.

  • Filter if necessary.

  • Take a known volume of the sample solution and proceed with the color development and measurement as described for the standards.

  • Determine the concentration of phenoxymethylpenicillin from the calibration curve.

d. Experimental Workflow

Vanadate_Method_Workflow Start Start with Sample/ Standard in Buffer (pH 6.8) Add_Reagent Add Ammonium Vanadate Solution Start->Add_Reagent Boil Boil for 10 min Add_Reagent->Boil Cool Cool to Room Temp Boil->Cool Measure Measure Absorbance (750 nm) Cool->Measure Analysis Calculate Concentration from Calibration Curve Measure->Analysis

Caption: Workflow for the ammonium vanadate colorimetric assay.

Considerations for Method Selection and Validation

  • Specificity: Direct UV spectrophotometry is the least specific method and is prone to interference from other UV-absorbing compounds in the sample matrix. The kinetic and imidazole-mercury methods offer improved specificity, particularly when combined with an acid-pre-treatment step.[5]

  • Impurities: The presence of impurities such as p-hydroxyphenoxymethylpenicillin can interfere with some assays.[5][9] It may be necessary to determine the concentration of such impurities separately and correct the final result.[5]

  • Validation: As with any analytical method, it is essential to validate the chosen spectrophotometric assay for its intended use. This includes assessing parameters such as linearity, accuracy, precision, specificity, and range according to relevant guidelines (e.g., ICH).

By following these detailed protocols and considering the specific requirements of the analysis, researchers can effectively utilize spectrophotometry for the accurate and reliable determination of phenoxymethylpenicillin concentration.

References

Application of Phenoxymethylpenicillin Calcium in Bacterial Cell Culture as a Selective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using phenoxymethylpenicillin calcium as a selective agent in bacterial cell culture. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant data for the effective isolation and maintenance of specific bacterial strains.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a narrow-spectrum β-lactam antibiotic.[1][2] Its calcium salt is utilized in microbiology to select for bacteria that are either naturally resistant or have been genetically engineered to express a resistance gene.[1] Penicillin V is particularly effective against Gram-positive bacteria.[3]

Mechanism of Action

Phenoxymethylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, phenoxymethylpenicillin prevents the cross-linking of peptidoglycan chains, which weakens the cell wall and leads to cell lysis, especially in actively growing bacteria.[1][3]

cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis (Bacterial Death) Peptidoglycan->CellLysis Inhibition leads to Phenoxymethylpenicillin Phenoxymethylpenicillin Calcium Phenoxymethylpenicillin->PBP Binds to and inactivates

Caption: Mechanism of action of Phenoxymethylpenicillin.

Quantitative Data

The efficacy of this compound as a selective agent is dependent on the target organism and the specific experimental conditions. The following tables provide a summary of recommended working concentrations and minimum inhibitory concentration (MIC) breakpoints.

Table 1: Recommended Working Concentrations for Selection

ApplicationTypical Working Concentration (µg/mL)Notes
Selection of Gram-positive bacteria1 - 10The optimal concentration should be determined empirically for each specific bacterial strain and application.[1]

Table 2: EUCAST Clinical MIC Breakpoints for Phenoxymethylpenicillin

OrganismSusceptible (S) (mg/L)Resistant (R) (mg/L)
Staphylococcus spp.≤ 0.12> 0.12
Streptococcus Groups A, C, G≤ 0.25> 0.25
S. pneumoniae≤ 0.06> 2
Note: The susceptibility of streptococci Groups A, C and G and S. pneumoniae to phenoxymethylpenicillin is inferred from the susceptibility to benzylpenicillin.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of stock solutions, selective agar plates, and selective liquid broth using this compound.

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Dissolve the powder in sterile distilled water or a suitable buffer to achieve a high concentration stock solution (e.g., 100 mg/mL).[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.[1] It is crucial not to autoclave penicillin solutions as they are heat-sensitive.[8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Label the aliquots with the name, concentration, and date of preparation.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol for Preparation of Selective Agar Plates
  • Media Preparation: Prepare Luria-Bertani (LB) agar or other suitable bacterial growth medium according to the manufacturer's instructions.[1] A common recipe is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of distilled water.[1]

  • Sterilization: Autoclave the agar medium at 121°C for 15-20 minutes.[1]

  • Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath.[1] This step is critical to prevent the degradation of the heat-sensitive phenoxymethylpenicillin.[8]

  • Antibiotic Addition: Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µg/mL).[1]

  • Pouring Plates: Gently swirl the flask to ensure the antibiotic is evenly distributed.[1] Pour approximately 20-25 mL of the molten agar into each sterile petri dish in a sterile environment.[1]

  • Solidification and Storage: Allow the plates to solidify at room temperature.[1] Once solidified, store the plates inverted in a sealed bag at 4°C to prevent condensation from dripping onto the agar surface.[1] Plates should be used within 1-2 weeks for optimal antibiotic activity.[1]

Protocol for Inoculating a Selective Liquid Culture
  • Media Preparation: Prepare sterile Luria-Bertani (LB) broth or another appropriate liquid medium.[1]

  • Antibiotic Addition: Just before inoculation, add the required volume of the this compound stock solution to the broth to reach the desired final working concentration.[1]

  • Inoculation: Inoculate the broth with a single colony of the desired bacterial strain from a fresh agar plate.[1][9]

  • Incubation: Incubate the culture at the optimal temperature and shaking speed for the specific bacterial strain.[1]

cluster_prep Preparation cluster_culture Culturing Stock Prepare Stock Solution (this compound) Add Add Antibiotic to Media Stock->Add Media Prepare and Autoclave Bacterial Growth Media (e.g., LB Agar/Broth) Cool Cool Media to 50-55°C Media->Cool Cool->Add Pour Pour Selective Agar Plates Add->Pour InoculateBroth Inoculate Selective Liquid Broth Add->InoculateBroth InoculatePlate Streak Bacteria on Selective Plate Pour->InoculatePlate IncubatePlate Incubate Plate InoculatePlate->IncubatePlate PickColony Pick Single Resistant Colony IncubatePlate->PickColony PickColony->InoculateBroth IncubateBroth Incubate Liquid Culture InoculateBroth->IncubateBroth

Caption: Experimental workflow for bacterial selection.

Spectrum of Activity and Resistance

Phenoxymethylpenicillin is primarily active against Gram-positive bacteria that do not produce β-lactamase enzymes.[1] It also shows activity against some Gram-negative cocci.[1]

Susceptible Organisms Include:

  • Streptococcus species (e.g., S. pneumoniae, S. pyogenes)[1]

  • Non-penicillinase-producing Staphylococcus species[10]

  • Corynebacterium diphtheriae[10]

  • Bacillus anthracis[10]

  • Clostridia species[10]

  • Listeria monocytogenes[10]

Mechanisms of Resistance: The two primary mechanisms of bacterial resistance to phenoxymethylpenicillin are:

  • Enzymatic Degradation: Inactivation by bacterial penicillinases and other beta-lactamases.[6][7]

  • Target Modification: Alteration of the penicillin-binding proteins (PBPs), which reduces the affinity of the antibiotic for its target.[6][7]

Conclusion

This compound is a valuable tool for the selection of specific bacterial strains in a laboratory setting. Its well-defined mechanism of action and established protocols make it a reliable selective agent. Researchers should empirically determine the optimal concentration for their specific bacterial strains and applications to ensure effective selection. Proper preparation and storage of stock solutions and media are critical for maintaining the antibiotic's efficacy.

References

Application Note: Determination of Phenoxymethylpenicillin Calcium Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin calcium, the calcium salt of a narrow-spectrum beta-lactam antibiotic, is a crucial active pharmaceutical ingredient (API). Understanding its solubility in different solvent systems is fundamental for the development of oral dosage forms, enabling appropriate formulation strategies and ensuring bioavailability. This document provides a detailed protocol for determining the equilibrium solubility of this compound using the established shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Data Presentation

The solubility of phenoxymethylpenicillin and its salts varies significantly depending on the salt form and the solvent. While quantitative data for this compound is not extensively available in published literature, the following table summarizes the available qualitative and quantitative solubility information for phenoxymethylpenicillin and its common salts to provide a comparative reference.

CompoundSolventSolubilityTemperature (°C)
This compound WaterSlowly soluble in 120 parts[1]Not Specified
Phenoxymethylpenicillin (Free Acid)Water1 part in 1700 parts (~0.59 mg/mL)[2]Not Specified
Ethanol1 part in 7 parts (~143 mg/mL)[2]Not Specified
AlcoholSoluble[3]Not Specified
AcetoneFreely soluble[3]Not Specified
Fixed OilsInsoluble[3]Not Specified
Phenoxymethylpenicillin PotassiumWaterFreely soluble[3][4]Not Specified
Ethanol (96%)Practically insoluble[4]Not Specified
PBS (pH 7.2)~10 mg/mL[5]Not Specified
Benzathine PhenoxymethylpenicillinWater0.321 mg/mL[6]~28
Ethanol14.6 mg/mL[6]~28

Experimental Protocols

This section details the protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurement.[7]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

  • This compound powder

  • Selected solvents (e.g., deionized water, phosphate buffer pH 5.0, phosphate buffer pH 7.4, ethanol, methanol, acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Solvent Systems: Prepare the desired aqueous and organic solvents. For buffered solutions, ensure the pH is accurately adjusted.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow for equilibrium to be reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

3. Quantification:

The concentration of dissolved this compound in the filtrate can be determined using one of the following analytical methods:

  • Method A: High-Performance Liquid Chromatography (HPLC)

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

      • Mobile Phase: A mixture of phosphate buffer and a suitable organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time.

      • Flow Rate: Typically 1.0 mL/min

      • Detection Wavelength: Phenoxymethylpenicillin has UV absorbance maxima around 268 nm and 274 nm.[8]

      • Injection Volume: 20 µL

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

    • Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve.

  • Method B: UV-Vis Spectrophotometry

    • Procedure:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions of known concentrations.

      • Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the appropriately diluted filtrate and determine the concentration using the calibration curve.

4. Data Analysis:

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_api Weigh Excess API add_to_vial Add API to Solvent Vials prep_api->add_to_vial prep_solvent Prepare Solvents prep_solvent->add_to_vial shake Agitate at Constant Temp. add_to_vial->shake settle Settle Undissolved Solid shake->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols for Forced Degradation Studies of Phenoxymethylpenicillin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[2] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.[3]

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic.[4] Its structure, containing a beta-lactam ring, is susceptible to degradation under various conditions, primarily through hydrolysis.[3] This document provides a detailed protocol for conducting forced degradation studies on phenoxymethylpenicillin calcium, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Methods

Materials
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Potassium Phosphate Monobasic, HPLC Grade

  • Water, HPLC Grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] The following protocols are starting points and may require optimization based on the specific batch of this compound and laboratory conditions.

2.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

2.2.2. Acidic Degradation (Hydrolysis)

  • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Heat the solution at 80°C for 2 hours.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a suitable concentration for HPLC analysis.

2.2.3. Alkaline Degradation (Hydrolysis)

  • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

  • Keep the solution at room temperature for 10 minutes.[5]

  • After the specified time, neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a suitable concentration for HPLC analysis.

2.2.4. Oxidative Degradation

  • To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for 15 minutes.[5]

  • Dilute the solution to a suitable concentration for HPLC analysis.

2.2.5. Thermal Degradation (Solid State)

  • Accurately weigh a suitable amount of this compound powder into a clean, dry container.

  • Place the container in an oven maintained at 105°C for 24 hours.[5]

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

2.2.6. Photolytic Degradation

  • Expose a solution of this compound to a light source within a photostability chamber.

  • According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[1][6]

  • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • After exposure, dilute the sample to a suitable concentration for HPLC analysis.

Analytical Methodology (Stability-Indicating HPLC Method)

A stability-indicating method is crucial to separate the intact drug from its degradation products. The following HPLC method is a recommended starting point:

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Methanol:0.01 M Potassium Phosphate Monobasic (pH adjusted to 3.5) in a ratio of 21:4:75 (v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 225 nm[5]
Injection Volume 20 µL[5]
Column Temperature Ambient or controlled at 30°C[5]

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Phenoxymethylpenicillin
Acidic Hydrolysis 0.1 M HCl2 hours80°C15.5%[5]
Alkaline Hydrolysis 0.1 M NaOH10 minutesRoom Temperature34.3%[5]
Oxidative Degradation 3% H₂O₂15 minutesRoom Temperature34.3%[5]
Thermal Degradation Solid State24 hours105°C1.3%[5]
Photolytic Degradation ICH Q1B--Varies

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation Stress Conditions cluster_2 Sample Processing cluster_3 Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic (0.1M HCl, 80°C, 2h) Acidic (0.1M HCl, 80°C, 2h) Stock Solution (1 mg/mL)->Acidic (0.1M HCl, 80°C, 2h) Alkaline (0.1M NaOH, RT, 10min) Alkaline (0.1M NaOH, RT, 10min) Stock Solution (1 mg/mL)->Alkaline (0.1M NaOH, RT, 10min) Oxidative (3% H2O2, RT, 15min) Oxidative (3% H2O2, RT, 15min) Stock Solution (1 mg/mL)->Oxidative (3% H2O2, RT, 15min) Thermal (Solid, 105°C, 24h) Thermal (Solid, 105°C, 24h) Stock Solution (1 mg/mL)->Thermal (Solid, 105°C, 24h) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL)->Photolytic (ICH Q1B) Neutralization (for Acid/Alkali) Neutralization (for Acid/Alkali) Acidic (0.1M HCl, 80°C, 2h)->Neutralization (for Acid/Alkali) Alkaline (0.1M NaOH, RT, 10min)->Neutralization (for Acid/Alkali) Dilution Dilution Oxidative (3% H2O2, RT, 15min)->Dilution Thermal (Solid, 105°C, 24h)->Dilution Photolytic (ICH Q1B)->Dilution Neutralization (for Acid/Alkali)->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for forced degradation studies.

Degradation Pathway of Phenoxymethylpenicillin

G Phenoxymethylpenicillin Phenoxymethylpenicillin Penicilloic Acid Penicilloic Acid Phenoxymethylpenicillin->Penicilloic Acid Hydrolysis (β-lactam ring opening) Penilloic Acid Penilloic Acid Penicilloic Acid->Penilloic Acid Decarboxylation Phenoxyacetic Acid Phenoxyacetic Acid Penicilloic Acid->Phenoxyacetic Acid Further Hydrolysis

Caption: Major degradation pathways of phenoxymethylpenicillin.

Conclusion

The provided protocol offers a comprehensive framework for conducting forced degradation studies on this compound. Adherence to these guidelines will enable researchers to gain a thorough understanding of the drug's stability profile, identify its degradation products, and develop a robust, stability-indicating analytical method. This is a crucial step in ensuring the development of a safe, effective, and stable pharmaceutical product. It is important to note that the specific conditions may need to be optimized to achieve the target degradation of 5-20%.

References

Solid-Phase Extraction of Phenoxymethylpenicillin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenoxymethylpenicillin (Penicillin V) from complex biological matrices, including plasma, urine, and milk. The methodologies outlined below are designed to ensure high recovery and sample purity, suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Phenoxymethylpenicillin is a widely used beta-lactam antibiotic. Accurate quantification of this compound in complex biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy. This note details recommended SPE protocols using polymeric sorbents, which have demonstrated excellent retention and elution characteristics for penicillins.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of phenoxymethylpenicillin and other penicillins in different matrices.

MatrixSPE SorbentAnalyte(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Phenoxymethylpenicillin601.23.9[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Penicillin G600.72.4[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Amoxicillin600.93.1[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Ampicillin661.13.6[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Oxacillin8423.678.4[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Cloxacillin9115.551.6[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Dicloxacillin621.44.8[1]
Infant FormulaMolecularly Imprinted Polymer (NAFC-based)Nafcillin747.424.6[1]
Human SerumNot Specified (Single Extraction)Phenoxymethylpenicillin78.5 ± 6.8-30 µg/L

Experimental Protocols

SPE Protocol for Phenoxymethylpenicillin in Milk

This protocol is adapted from a method for the analysis of veterinary drug residues in milk using a polymeric SPE cartridge.

3.1.1. Sample Pretreatment

  • Weigh 5 g of milk into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of 0.1M EDTA-Na₂ + 2% acetic acid solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge for 5 minutes at ≥ 3500 x g.

  • Carefully collect the supernatant for SPE.

3.1.2. Solid-Phase Extraction

  • SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB or equivalent)

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Loading: Apply the supernatant from the sample pretreatment step onto the conditioned SPE cartridge. A low vacuum can be used to maintain a flow rate of ≤5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Dry the cartridge under vacuum (≥10 inHg) for 5-10 minutes to remove residual water.

    • Wash the cartridge with 3 mL of hexane to remove lipids.

  • Elution: Elute the analyte with 3 mL of acetone.

  • Post-Elution:

    • Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable mobile phase (e.g., 50:50 methanol:water, v/v).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

SPE Protocol for Phenoxymethylpenicillin in Plasma and Urine

This protocol utilizes a generic method for Oasis® HLB SPE cartridges, which is effective for a wide range of acidic, neutral, and basic analytes in biological fluids.[2][3]

3.2.1. Sample Pretreatment

  • Plasma:

    • To 240 µL of plasma, add 10 µL of an internal standard solution (if used).

    • Dilute the plasma sample 1:1 with 4% H₃PO₄ in water.[2]

    • Vortex to mix.

  • Urine:

    • To 200 µL of urine, add an internal standard (if used).

    • Dilute the urine sample 1:1 with 4% H₃PO₄ in water.

    • Vortex to mix. For urine samples that may have undergone enzymatic hydrolysis (e.g., with β-glucuronidase), dilution with 4% H₃PO₄ is also appropriate before loading.[3]

3.2.2. Solid-Phase Extraction

  • SPE Cartridge: Oasis® HLB (or equivalent water-wettable polymeric sorbent)

A simplified 3-step protocol is recommended for the water-wettable Oasis® HLB sorbent, which saves time and solvent consumption by eliminating the conditioning and equilibration steps.[2]

  • Loading: Directly load the pretreated plasma or urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 x 200 µL of 5% methanol in water.

  • Elution: Elute the analyte with 2 x 25 µL of 90:10 acetonitrile:methanol (v/v).

  • Post-Elution:

    • Dilute the eluate with 100 µL of water.

    • Vortex to mix.

    • The sample is ready for direct injection into the LC-MS system without the need for evaporation and reconstitution.[3]

Visualizations

SPE_Workflow_Milk cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution milk 5g Milk Sample add_buffer Add 5mL EDTA/Acetic Acid Buffer milk->add_buffer vortex1 Vortex add_buffer->vortex1 centrifuge Centrifuge (≥3500g) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition: 1. Methanol 2. Water supernatant->condition load Load Supernatant condition->load wash Wash: 1. Water 2. 10% Methanol 3. Hexane load->wash elute Elute: Acetone wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis LC-MS/MS Analysis filter->analysis

SPE Workflow for Phenoxymethylpenicillin in Milk.

SPE_Workflow_Plasma_Urine cluster_pretreatment Sample Pretreatment cluster_spe Simplified SPE (Oasis HLB) cluster_post_elution Post-Elution sample Plasma or Urine Sample dilute Dilute 1:1 with 4% H3PO4 sample->dilute vortex1 Vortex dilute->vortex1 pretreated_sample Pretreated Sample vortex1->pretreated_sample load Load Sample pretreated_sample->load wash Wash: 5% Methanol load->wash elute Elute: 90:10 ACN:Methanol wash->elute dilute_eluate Dilute with Water elute->dilute_eluate vortex2 Vortex dilute_eluate->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Simplified SPE Workflow for Plasma and Urine.

References

Application Notes and Protocols for In Vitro Release Testing of Phenoxymethylpenicillin Calcium from Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, an oral penicillin antibiotic, is effective against a range of bacterial infections. Its calcium salt is utilized in various dosage forms. The development of novel formulations, such as controlled-release matrices, taste-masked granules for pediatric use, and microparticle systems, aims to improve patient compliance, optimize therapeutic efficacy, and reduce dosing frequency. In vitro release testing is a critical tool in the development of these novel formulations, providing essential insights into drug release mechanisms and ensuring product quality and performance.

These application notes provide detailed protocols for the in vitro release testing of phenoxymethylpenicillin calcium from three exemplary novel formulations: controlled-release matrix tablets, taste-masked pediatric granules, and biodegradable microparticles.

General Analytical Method: HPLC for Phenoxymethylpenicillin Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of phenoxymethylpenicillin in dissolution samples.

Table 1: HPLC Method Parameters for Phenoxymethylpenicillin Analysis

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 225 nm
Column Temperature 30°C
Run Time ~10 minutes

Application Note 1: Controlled-Release Matrix Tablets

Objective: To assess the in vitro release profile of this compound from a hydrophilic matrix tablet designed for extended-release.

Experimental Protocol
  • Dissolution Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer for the remainder of the study. This pH change simulates the transit from the stomach to the intestine.

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 1, 2, 4, 8, 12, and 24 hours.

  • Sample Volume: Withdraw 5 mL of the dissolution medium at each time point and replace with an equal volume of fresh medium.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter before HPLC analysis.

  • Analysis: Quantify the concentration of phenoxymethylpenicillin in the filtered samples using the validated HPLC method.

Data Presentation

The following table presents illustrative data for the in vitro release of this compound from a controlled-release matrix tablet.

Table 2: Illustrative In Vitro Release Data for Controlled-Release Matrix Tablets

Time (hours)Cumulative % this compound Released (Mean ± SD, n=6)
115.2 ± 2.1
228.9 ± 3.5
445.6 ± 4.2
870.1 ± 5.8
1285.4 ± 6.3
2498.2 ± 4.9

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_sampling Sampling and Analysis prep_dissolution Prepare Dissolution Medium (0.1 N HCl and pH 6.8 Buffer) setup_apparatus Set up USP Apparatus 2 (Paddles, 37°C, 50 RPM) prep_dissolution->setup_apparatus prep_hplc Prepare HPLC Mobile Phase hplc_analysis Analyze by HPLC prep_hplc->hplc_analysis prep_standards Prepare Phenoxymethylpenicillin Standard Solutions prep_standards->hplc_analysis add_tablet Place Matrix Tablet in 0.1 N HCl setup_apparatus->add_tablet run_acid_stage Run for 2 hours add_tablet->run_acid_stage change_medium Change to pH 6.8 Buffer run_acid_stage->change_medium run_buffer_stage Continue Run for 22 hours change_medium->run_buffer_stage sample Withdraw Samples at Predetermined Time Points run_buffer_stage->sample filter_sample Filter Samples (0.45 µm) sample->filter_sample filter_sample->hplc_analysis calculate_release Calculate Cumulative % Drug Released hplc_analysis->calculate_release

Caption: Workflow for controlled-release dissolution testing.

Application Note 2: Taste-Masked Pediatric Granules

Objective: To evaluate the in vitro release of this compound from taste-masked granules, ensuring rapid release in gastric fluid after the protective coating dissolves.

Experimental Protocol
  • Dissolution Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) without enzymes.

  • Apparatus Speed: 75 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Volume: Withdraw 5 mL of the dissolution medium at each time point and replace with an equal volume of fresh medium.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter before HPLC analysis.

  • Analysis: Quantify the concentration of phenoxymethylpenicillin in the filtered samples using the validated HPLC method. The acceptance criterion is typically not less than 80% of the labeled amount released in 30 minutes.[1][2]

Data Presentation

The following table presents illustrative data for the in vitro release of this compound from taste-masked granules.

Table 3: Illustrative In Vitro Release Data for Taste-Masked Granules

Time (minutes)Cumulative % this compound Released (Mean ± SD, n=6)
512.5 ± 3.1
1045.8 ± 5.6
1575.3 ± 6.9
3092.1 ± 4.8
4596.7 ± 3.5
6098.9 ± 2.1

Experimental Workflow

G start Start dissolution_setup Set up USP Apparatus 2 (75 RPM, 37°C) with 900 mL SGF (pH 1.2) start->dissolution_setup add_granules Add Weighed Amount of Taste-Masked Granules dissolution_setup->add_granules start_dissolution Start Dissolution Run add_granules->start_dissolution sampling_loop For each time point (5, 10, 15, 30, 45, 60 min): start_dissolution->sampling_loop withdraw_sample Withdraw 5 mL Sample sampling_loop->withdraw_sample Yes end End sampling_loop->end All time points sampled replace_medium Replace with 5 mL Fresh SGF withdraw_sample->replace_medium filter_sample Filter Sample (0.45 µm) replace_medium->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis calculate_release Calculate % Released hplc_analysis->calculate_release calculate_release->sampling_loop

Caption: Workflow for taste-masked granule dissolution.

Application Note 3: Biodegradable Microparticles

Objective: To characterize the in vitro release of this compound from biodegradable polymeric microparticles, often used for controlled or targeted delivery.

Experimental Protocol
  • Dissolution Apparatus: USP Apparatus 4 (Flow-Through Cell). This apparatus is often preferred for microparticles to prevent coning and ensure uniform exposure to the medium. Alternatively, a dialysis membrane method in a USP Apparatus 2 can be used.

  • Dissolution Medium: 250 mL of pH 7.4 phosphate buffer.

  • Flow Rate (for Apparatus 4): 8 mL/min.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Collection: Collect the effluent at each time point.

  • Sample Preparation: No filtration is typically needed with Apparatus 4 if the sample is collected from the effluent line.

  • Analysis: Quantify the concentration of phenoxymethylpenicillin in the collected fractions using the validated HPLC method.

Data Presentation

The following table presents illustrative data for the in vitro release of this compound from biodegradable microparticles.

Table 4: Illustrative In Vitro Release Data for Biodegradable Microparticles

Time (hours)Cumulative % this compound Released (Mean ± SD, n=3)
0.525.1 ± 4.5
140.3 ± 5.1
258.9 ± 6.2
475.6 ± 7.3
686.2 ± 6.8
892.4 ± 5.9
1297.8 ± 4.1
2499.1 ± 3.2

Logical Relationship of Release Mechanisms

G cluster_microparticle Microparticle Release initial_burst Initial Burst Release Surface-adsorbed drug Rapid dissolution drug_release Overall Drug Release Profile initial_burst->drug_release Phase 1 (Rapid) diffusion Diffusion-Controlled Release Drug diffuses through polymer matrix Follows Fick's Law diffusion->drug_release Phase 2 (Sustained) erosion Erosion-Controlled Release Polymer matrix degrades Releases entrapped drug erosion->drug_release Phase 3 (Terminal)

Caption: Phenoxymethylpenicillin release mechanisms from microparticles.

References

Troubleshooting & Optimization

Improving aqueous solubility of phenoxymethylpenicillin calcium for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxymethylpenicillin calcium. Our aim is to help you overcome challenges related to its aqueous solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is described as being slowly soluble in 120 parts of water.[1] This indicates that it has limited solubility in aqueous solutions. The pH of a 5.0 mg/mL solution in carbon-dioxide-free water is between 5.0 and 7.5, suggesting that this concentration is achievable, though dissolution may be slow.[1] In contrast, the free acid form, phenoxymethylpenicillin, is practically insoluble in water, with a solubility of 1 part in 1700 parts of water.[2]

Q2: How does the solubility of this compound compare to the potassium salt?

The potassium salt of phenoxymethylpenicillin is significantly more soluble in water than the calcium salt.[3][4][5] Phenoxymethylpenicillin potassium is described as "freely soluble in water."[6][7] While both salts have been shown to have equivalent bioavailability in aqueous mixtures, the higher solubility of the potassium salt can make it easier to handle when preparing solutions for in vitro assays.[4]

Q3: What is the optimal pH for the stability of phenoxymethylpenicillin in aqueous solutions?

Phenoxymethylpenicillin exhibits maximum stability in the pH range of 6.0 to 7.0.[8] Both acidic and alkaline conditions can lead to the degradation of the β-lactam ring, which is crucial for its antibacterial activity.[9][10] Therefore, it is critical to maintain the pH of stock solutions and experimental media within this range to ensure the integrity of the compound.

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, co-solvents can be employed to enhance the solubility of phenoxymethylpenicillin salts. For the related potassium salt, a common formulation to achieve a clear solution includes a mixture of DMSO, PEG300, Tween-80, and saline. While specific quantitative data for the calcium salt is limited, similar approaches can be tested. It is crucial to determine the final concentration of any co-solvent to ensure it does not affect the cells in your in vitro assay.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored in a tightly closed container, protected from light and moisture, at a cool and dry place.[1][11] Even in the absence of light, it can gradually degrade in a humid atmosphere, with decomposition being faster at higher temperatures.[1] Reconstituted aqueous solutions are unstable and should be prepared fresh for each experiment. If short-term storage is necessary, refrigeration at 2-8°C is recommended, but stability should be validated for the duration of storage.[6]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium).

  • Potential Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that specific medium. The dissolution rate may also be very slow.

  • Solution:

    • Increase Dissolution Time: Allow for a longer stirring or agitation time. Gentle warming (e.g., to 37°C) can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.

    • Sonication: Use a sonicator bath for short intervals to help break up powder aggregates and enhance dissolution.

    • pH Adjustment: Ensure the pH of your solvent is within the optimal stability range of 6.0-7.0.[8]

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a small amount of a compatible organic solvent like DMSO. Then, add this stock solution drop-wise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is not toxic to your cells.

Issue 2: I observe a precipitate in my cell culture plate after adding the this compound stock solution.

  • Potential Cause 1: The final concentration of this compound in the cell culture medium is above its solubility limit.

  • Solution: Lower the final working concentration of the compound.

  • Potential Cause 2: "Salting out" effect due to interaction with components in the cell culture medium, such as salts or proteins.

  • Solution:

    • Pre-warm the Medium: Before adding the stock solution, ensure your cell culture medium is at 37°C.

    • Slow Addition: Add the stock solution drop-by-drop to the medium while gently swirling the flask or plate to ensure rapid and even distribution.

    • Test Different Media: If the problem persists, consider testing the solubility in a simpler buffered solution (like PBS) to see if media components are the primary issue.

  • Potential Cause 3: The organic solvent from the stock solution is causing the compound to precipitate upon dilution in the aqueous medium.

  • Solution: Decrease the concentration of your stock solution so that a smaller volume is needed, thereby reducing the final concentration of the organic solvent in the well.

Issue 3: My in vitro assay results are inconsistent or show a loss of antibiotic activity over time.

  • Potential Cause: Degradation of the phenoxymethylpenicillin in the aqueous environment of the assay, potentially due to suboptimal pH or prolonged incubation at 37°C.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions and working dilutions immediately before use.

    • Monitor pH: Check the pH of your complete cell culture medium after adding the antibiotic to ensure it remains within the 6.0-7.0 stability range.[8]

    • Minimize Incubation Time: If possible, design your experiment to minimize the time the compound is incubated in the aqueous medium.

    • Control for Degradation: In long-term experiments, consider including a control to assess the stability of the compound under your specific assay conditions.

Quantitative Data Summary

The following tables summarize the available solubility data for phenoxymethylpenicillin and its salts.

Table 1: Solubility of Phenoxymethylpenicillin and its Salts in Water

CompoundDescriptionApproximate Solubility (mg/mL)Reference
This compoundSlowly soluble in 120 parts of water~8.3[1]
Phenoxymethylpenicillin PotassiumFreely soluble in water>10[6][7]
Phenoxymethylpenicillin (Free Acid)Soluble in 1700 parts of water~0.59[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in an Aqueous Buffer

This protocol is a starting point and may require optimization depending on the specific buffer used.

  • Weighing: Accurately weigh 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Initial Wetting: Add a small volume (e.g., 20 µL) of sterile, nuclease-free water to the powder to create a paste. This helps to prevent the powder from clumping.

  • Solubilization: Add your desired sterile aqueous buffer (e.g., PBS, pH 7.0) drop-wise while continuously vortexing or triturating with a pipette tip.

  • Volume Adjustment: Continue to add the buffer until a final volume of 1 mL is reached.

  • Dissolution Assistance: If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minute intervals. Avoid excessive heating.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Usage: Use the stock solution immediately.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution using DMSO

This protocol is for creating a more concentrated stock solution that will be further diluted in aqueous media.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 10 mg of this compound powder into a sterile conical tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution for Use: When preparing your working solution, ensure the final concentration of DMSO in your cell culture well is non-toxic (typically ≤ 0.5%).

Visualizations

Caption: Workflow for preparing and using this compound in in vitro assays.

troubleshooting_logic start Precipitate Observed in In Vitro Assay? cause1 Exceeds Solubility Limit? start->cause1 Yes solution1 Lower Final Concentration cause1->solution1 Yes cause2 Interaction with Media Components? cause1->cause2 No solution2 Pre-warm Medium & Add Stock Slowly cause2->solution2 Yes cause3 Solvent Shock? cause2->cause3 No solution3 Decrease Stock Concentration/ Final Solvent % cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Troubleshooting poor peak shape in phenoxymethylpenicillin calcium HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the High-Performance Liquid Chromatography (HPLC) analysis of phenoxymethylpenicillin calcium.

Analyte Properties: this compound

A foundational understanding of the analyte's properties is crucial for effective method development and troubleshooting.

PropertyValueReference
Chemical Name Calcium bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] dihydrate[1]
Molecular Formula (C₁₆H₁₇N₂O₅S)₂Ca·2H₂O[1]
Molecular Weight 774.9 g/mol [1]
pKa ~2.7 (for the free acid form)[2][3]
Solubility Slowly soluble in water[1]
Key Structural Features Carboxylic acid, β-lactam ring, amide, thioether[4]

Troubleshooting Guides for Poor Peak Shape

Q1: Why is my phenoxymethylpenicillin peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion. It can compromise integration accuracy and resolution.[5][6] For an acidic compound like phenoxymethylpenicillin, this is often related to secondary interactions with the stationary phase.[2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The acidic silanol groups on the surface of silica-based columns can interact with the polar functional groups of phenoxymethylpenicillin, causing tailing.[5][7] This is a primary cause of peak tailing.[5]

    • Solution: Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of the silanol groups.[2][6] Using a modern, high-purity, end-capped column also minimizes these interactions.[7][8]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the analyte's pKa (~2.7), the molecule will exist in both ionized and non-ionized forms, leading to a distorted peak shape.[7]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa.[3] A pH of approximately 2.5 is often effective for keeping the penicillin protonated.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[3][6]

    • Solution: Reduce the sample concentration or decrease the injection volume.[3]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[6][7]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length.[7]

Troubleshooting Workflow: Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing.

Data Summary: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHBuffer SystemTailing Factor (Tf) (Illustrative)Peak Shape Observation
4.525mM Phosphate1.8Significant tailing
3.525mM Phosphate1.4Moderate tailing
2.70.1% Formic Acid1.1Improved symmetry
2.50.1% Formic Acid1.0Symmetrical (Gaussian)

Experimental Protocol: Mobile Phase pH Optimization

  • Objective: To eliminate peak tailing by ensuring phenoxymethylpenicillin is fully protonated.

  • Materials:

    • HPLC-grade water, acetonitrile, and methanol.[8]

    • HPLC-grade formic acid.[9]

    • This compound reference standard and sample.

    • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare the mobile phase by mixing the aqueous formic acid solution with an organic modifier (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 55:45 Methanol:Aqueous).[9] The exact ratio should be adjusted to achieve a suitable retention time.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25 °C.[9]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or 270 nm.[10][11]

  • Procedure:

    • Equilibrate the column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 100 µg/mL.

    • Inject the standard solution and record the chromatogram.

    • Evaluate the peak shape, calculating the tailing factor. A value close to 1.0 is ideal.[6]

    • If tailing persists, incrementally decrease the pH (e.g., to 2.5) and repeat the analysis.

Q2: What causes peak fronting for my phenoxymethylpenicillin analysis?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems, often related to overloading or solvent mismatches.[12][13]

Potential Causes and Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, causing some molecules to travel faster and elute earlier, resulting in fronting.[13][14]

    • Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, the issue is overloading.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the analyte band will not focus properly at the head of the column.[12][13]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[13][15] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

  • Column Degradation: A physical deformation of the column packing bed, such as a void or channel at the inlet, can create alternative flow paths, leading to fronting peaks.[12][16]

    • Solution: This is often irreversible. Try back-flushing the column with a strong solvent. If the problem persists, the column must be replaced.[16]

Troubleshooting Workflow: Peak Fronting

start Peak Fronting Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_overload Is sample concentration or injection volume high? check_solvent->check_overload No match_solvent->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or showing high backpressure? check_overload->check_column No reduce_load->check_column replace_column Column may have a void. Replace the column. check_column->replace_column Yes end Symmetrical Peak Achieved check_column->end No replace_column->end

Caption: A workflow for troubleshooting the causes of peak fronting.

Data Summary: Effect of Sample Concentration on Peak Fronting

Sample Concentration (µg/mL)Injection Volume (µL)Asymmetry Factor (Af) (Illustrative)Peak Shape Observation
1000200.7Severe fronting
500200.8Moderate fronting
100200.9Minor fronting
50201.0Symmetrical

Experimental Protocol: Sample Dilution and Solvent Matching

  • Objective: To eliminate peak fronting caused by column overload or solvent mismatch.

  • Materials:

    • Validated HPLC mobile phase.

    • Concentrated phenoxymethylpenicillin sample stock solution.

    • Class A volumetric flasks and pipettes.

  • Procedure for Solvent Matching:

    • If the sample is currently dissolved in a strong solvent like 100% acetonitrile, evaporate the solvent gently under a stream of nitrogen.

    • Reconstitute the sample residue directly in the mobile phase. Ensure complete dissolution, using sonication if necessary.[11]

    • Inject the reconstituted sample and observe the peak shape.

  • Procedure for Sample Dilution:

    • Using the sample dissolved in the mobile phase, prepare a series of dilutions (e.g., 500 µg/mL, 250 µg/mL, 100 µg/mL, 50 µg/mL).

    • Inject each dilution, starting from the lowest concentration.

    • Record the chromatograms and calculate the asymmetry factor for each.

    • Identify the concentration at which the peak fronting is eliminated and the peak shape is symmetrical (Asymmetry Factor ≈ 1.0). This will define the upper limit of the linear range for your assay under these conditions.

Q3: My phenoxymethylpenicillin peak is split. What should I do?

A split peak, which appears as a "twin" or has a distinct shoulder, can be caused by problems at the head of the column, solvent mismatches, or an unresolved impurity.[14][17]

Potential Causes and Solutions:

  • Blocked Inlet Frit/Contaminated Column: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow to be distributed unevenly onto the packing material.[17][18]

    • Solution: Replace the guard column if one is in use. If not, try back-flushing the analytical column. If this fails, the frit may need to be replaced, or the entire column.

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split as it enters the column.[18]

    • Solution: A column void is a sign of a degraded column, which needs to be replaced.[18]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with or significantly different from the mobile phase can cause the peak to split as the sample plug travels through the column.[14]

    • Solution: Prepare the sample in the mobile phase.

  • Co-eluting Impurity: The split may not be a distortion but rather two distinct, poorly resolved compounds. Phenoxymethylpenicillin can degrade into various related impurities.[19]

    • Solution: Try injecting a smaller sample volume to see if the split resolves into two separate peaks.[17] If so, the chromatographic method (e.g., mobile phase composition, gradient) needs to be optimized to improve resolution.

Logical Relationships in Peak Splitting

A Peak Splitting B Problem Affects All Peaks A->B C Problem Affects Single Peak A->C D Blocked Inlet Frit or Guard Column B->D E Column Void (Bed Collapse) B->E F Sample Solvent Mismatch C->F G Co-eluting Impurity C->G

Caption: Relationship between the scope of the issue and its likely cause.

Data Summary: Effect of Guard Column on Peak Shape

System ConfigurationPeak Shape ObservationBackpressure (Illustrative)Likely Cause Addressed
With old guard columnSplit peak220 barFrit blockage
Without guard columnSymmetrical peak180 barFrit blockage
With new guard columnSymmetrical peak185 barFrit blockage

Experimental Protocol: Column Flushing and Guard Column Replacement

  • Objective: To remedy peak splitting caused by contamination at the column inlet.

  • Step 1: Guard Column Diagnosis:

    • If a guard column is installed, remove it from the flow path and replace it with a union.

    • Run the analysis. If the peak shape becomes normal, the guard column was the source of the problem and should be replaced.

  • Step 2: Analytical Column Back-flushing (Proceed if Step 1 doesn't solve the issue):

    • Caution: Check the column manufacturer's instructions to ensure it can be back-flushed.

    • Disconnect the column from the detector and reverse its orientation, connecting the outlet to the injector.

    • Flush the column to waste with a series of increasingly strong solvents, for example:

      • 20 column volumes of mobile phase (without buffer salts).

      • 20 column volumes of 100% Methanol.

      • 20 column volumes of 100% Acetonitrile.

      • 20 column volumes of Isopropanol.

    • Reverse the solvent sequence back to the mobile phase (without buffer).

    • Re-install the column in the correct orientation, re-introduce the buffered mobile phase, and equilibrate thoroughly before injecting the sample.

  • Step 3: Column Replacement:

    • If neither of the above steps resolves the peak splitting, it is highly likely that a void has formed at the column inlet or the frit is irreversibly blocked. The column should be replaced.[17]

Q4: Why are my phenoxymethylpenicillin peaks broad?

Broad peaks can significantly reduce sensitivity (peak height) and compromise the resolution between adjacent peaks. This issue can stem from both chemical and physical aspects of the HPLC system.

Potential Causes and Solutions:

  • Extra-Column Volume: This is a common cause of broadening for all peaks in a chromatogram. Long or wide tubing, a large detector flow cell, or loose fittings can all contribute.[15]

    • Solution: Minimize tubing length and use the narrowest internal diameter tubing appropriate for your system's backpressure limits. Ensure all fittings are properly swaged and tightened.

  • Column Degradation: An old or contaminated column loses its efficiency over time, resulting in wider peaks.[20]

    • Solution: First, try the column flushing procedure described in the peak splitting section. If performance does not improve, the column has reached the end of its life and needs to be replaced.[6]

  • Mobile Phase Issues: Using an incorrect mobile phase composition or a mobile phase with low elution strength can increase retention and lead to broader peaks due to diffusion.[8][21]

    • Solution: Ensure the mobile phase is prepared accurately. If retention times are very long, consider increasing the percentage of the organic modifier to elute the peak faster and in a sharper band.

  • Poor Sample Solubility: If the sample is not fully dissolved, it can lead to slow mass transfer in the column, causing peak broadening.[15]

    • Solution: Ensure the sample is completely dissolved before injection. Use sonication to aid dissolution and filter the sample through a 0.45 µm syringe filter to remove any particulates.[21]

Troubleshooting Workflow: Broad Peaks

start Broad Peaks Observed check_all_peaks Are all peaks broad? start->check_all_peaks check_extracol Check for large extra-column volume check_all_peaks->check_extracol Yes check_single_peak Is a specific peak broad? check_all_peaks->check_single_peak No optimize_tubing Use shorter, narrower ID tubing and check fittings check_extracol->optimize_tubing end Sharp Peaks Achieved optimize_tubing->end check_mobile_phase Is mobile phase elution strength too weak? check_single_peak->check_mobile_phase Yes check_column Is the column old or contaminated? check_single_peak->check_column No increase_organic Increase % organic modifier check_mobile_phase->increase_organic increase_organic->end flush_column Flush or replace column check_column->flush_column flush_column->end

Caption: A decision tree for troubleshooting the causes of broad peaks.

Data Summary: Effect of Tubing ID on Peak Width

Tubing Internal Diameter (ID)Extra-Column Volume ContributionPeak Width at Half-Height (Illustrative)Observation
0.010" (0.25 mm)High15 secSignificant broadening
0.007" (0.18 mm)Medium10 secModerate broadening
0.005" (0.12 mm)Low6 secSharp peaks

Experimental Protocol: Minimizing Extra-Column Volume

  • Objective: To reduce peak broadening caused by the HPLC system's plumbing.

  • System Audit:

    • Carefully inspect the entire flow path from the autosampler to the detector waste line.

    • Identify all pieces of connecting tubing.

  • Tubing Optimization:

    • Replace any tubing between the injector and the column, and between the column and the detector, with pre-cut, narrow-bore PEEK tubing (e.g., 0.005" or 0.12 mm ID).

    • Ensure the length of this tubing is the absolute minimum required to make the connection.

  • Fitting Inspection:

    • Disconnect and inspect each fitting in the flow path.

    • Ensure that the ferrule is set correctly and that the tubing is bottomed out in the port before tightening. An improper connection can create a small void, which acts as a mixing chamber and contributes to band broadening.

  • Detector Flow Cell:

    • Check the volume of the detector flow cell. If your system has interchangeable flow cells, ensure you are using a low-volume analytical cell, not a larger semi-preparative cell.

  • Re-analysis:

    • After optimizing the system, re-equilibrate and inject the phenoxymethylpenicillin standard.

    • Compare the peak width to the chromatogram obtained before the optimization to quantify the improvement.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting mobile phase conditions for this compound? A: A good starting point for a reversed-phase separation is a C18 column with a mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer.[9][10] Crucially, the aqueous portion should be buffered to a pH between 2.5 and 3.5 using an additive like formic acid or a phosphate buffer to ensure the analyte is in a single, protonated state, which promotes sharp, symmetrical peaks.[2][9]

Q: How does sample preparation affect peak shape? A: Proper sample preparation is critical. The sample should be fully dissolved, ideally in the mobile phase itself, to prevent solvent mismatch issues that can cause fronting or splitting.[13][15] The concentration must be within the linear range of the method to avoid column overload, which leads to fronting or tailing.[13] Finally, filtering the sample through a 0.45 µm or 0.22 µm syringe filter is essential to remove particulates that could block the column frit, leading to split peaks and high backpressure.[21]

Q: When should I replace my HPLC column? A: An HPLC column is a consumable and should be replaced when its performance degrades irreversibly. Signs that a column needs replacement include:

  • Persistently poor peak shape (tailing, fronting, splitting) that does not resolve with flushing or other troubleshooting.[6][16]

  • A significant and irreversible increase in backpressure.

  • A noticeable loss of resolution between the main peak and its impurities.[20]

  • Drastic shifts in retention time that cannot be explained by other system variables.[22] Using a guard column and properly filtering samples can significantly extend the life of an analytical column.[23]

References

Technical Support Center: Optimization of Mobile Phase for Phenoxymethylpenicillin Calcium Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of phenoxymethylpenicillin calcium.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for this compound analysis?

A typical starting mobile phase for the RP-HPLC analysis of phenoxymethylpenicillin is a mixture of an aqueous buffer and an organic solvent. Common combinations include acetonitrile and water or methanol and water, often with an acid modifier like glacial acetic acid or formic acid to control the pH.[1][2] A frequently used mobile phase is a mixture of water, acetonitrile, and glacial acetic acid in a ratio of 500:500:5.75 (v/v/v).[1] Another option is 30% acetonitrile with 30 mM sodium dihydrogen phosphate at pH 6.0.[3]

Q2: Why is pH control of the mobile phase important for this analysis?

Phenoxymethylpenicillin is an ionizable compound, and controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes. The pH affects the ionization state of the analyte, which in turn influences its interaction with the stationary phase.[4][5] For many pharmaceutical compounds, maintaining a consistent pH prevents peak tailing and shifts in retention.[4]

Q3: What type of column is typically used for this compound RP-HPLC?

A C18 column is the most common choice for the reverse-phase separation of phenoxymethylpenicillin.[1][3][6][7] These columns provide the necessary hydrophobic interaction for retaining the analyte.

Q4: What is a typical flow rate and detection wavelength for this analysis?

A standard flow rate for this analysis is 1.0 mL/min.[1] Detection is commonly performed using a UV detector at a wavelength of 254 nm or 220 nm.[1]

Troubleshooting Guide

Peak Shape Problems

Q: My phenoxymethylpenicillin peak is tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Adjust the mobile phase pH. Adding a small amount of an acidic modifier like acetic acid or formic acid can suppress the ionization of silanol groups.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Wash the column with a strong solvent, such as 100% acetonitrile or methanol.[8]

Q: I am observing split peaks for my analyte. What should I do?

A: Split peaks can indicate a problem with the column or the sample solvent.

  • Column Void or Channeling: A void may have formed at the head of the column.

    • Solution: Reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.[9]

Retention Time Issues

Q: The retention time of my phenoxymethylpenicillin peak is shifting between injections. What is causing this?

A: Retention time variability can be due to:

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations in the composition can lead to shifts in retention time.

    • Solution: Use an HPLC system with a reliable pump and mixer. If preparing the mobile phase manually, be precise with measurements. You can also add a tracer to one of the solvents to monitor for consistent composition.[10]

  • Fluctuations in Column Temperature: Changes in the column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 35 °C) for better reproducibility.[5]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (at least 30 minutes) or until a stable baseline is achieved before starting the analysis.[9]

System Pressure Problems

Q: The system backpressure is higher than usual. What should I check?

A: High backpressure is often a sign of a blockage in the system.

  • Blocked Frit or Column: The column inlet frit may be blocked with particulate matter from the sample or mobile phase.

    • Solution: Backflush the column. If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help protect the analytical column.[8][10]

  • Precipitated Buffer: If using a buffered mobile phase, the buffer may precipitate if the organic solvent concentration is too high.

    • Solution: Ensure the buffer concentration is compatible with the organic solvent percentage in your mobile phase.[11]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of phenoxymethylpenicillin potassium working standard and transfer it to a 50 mL volumetric flask.[12]

  • Add about 30 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard.[12]

  • Dilute to the mark with the mobile phase and mix well.[12]

  • Working Standard Solution (e.g., 100 µg/mL): Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

Protocol 2: Sample Solution Preparation (from Tablets)
  • Weigh and powder 20 tablets to determine the average tablet weight.[1]

  • Accurately weigh a portion of the powder equivalent to a specific amount of phenoxymethylpenicillin and transfer it to a volumetric flask.[1]

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Protocol 3: HPLC Method
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Prepare the desired mobile phase composition (refer to Table 1). Ensure all solvents are HPLC grade and degassed.

  • Flow Rate: Set the flow rate (e.g., 1.0 mL/min).[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 35 °C).

  • Detection: Set the UV detector to the appropriate wavelength (e.g., 254 nm).[1]

  • Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 10-20 µL).[12]

  • Analysis: Record the chromatograms and calculate the results based on the peak areas of the standard and sample.

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound RP-HPLC

Mobile Phase CompositionpHReference
Water : Acetonitrile : Glacial Acetic Acid (500:500:5.75 v/v/v)Not specified[1]
30% Acetonitrile with 30 mM Sodium Dihydrogen Phosphate6.0[3]
Acetonitrile : 0.01 M Potassium Acetate Buffer (20:80 v/v)6.5[6][7]
10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) : Acetonitrile (75:25 v/v)4.5
55% Methanol in Water with 0.1% Formic AcidNot specified[2]
Phosphate Buffer : Methanol : Water (8:42:50 v/v/v)3.5[13]

Table 2: Typical Chromatographic Conditions

ParameterValueReference
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)[1][3][6][7]
Flow Rate1.0 - 1.6 mL/min[1][7]
Detection Wavelength220 nm, 254 nm, 270 nm[1][3]
Column Temperature35 °C
Injection Volume10 - 20 µL[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis standard_prep Standard Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) equilibration Column Equilibration hplc_system->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition chromatogram_analysis Chromatogram Analysis data_acquisition->chromatogram_analysis quantification Quantification chromatogram_analysis->quantification reporting Reporting quantification->reporting

Caption: General workflow for the HPLC analysis of phenoxymethylpenicillin.

troubleshooting_workflow start Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes (Tailing) split Split Peak peak_shape->split Yes (Split) pressure Pressure Problem? retention_time->pressure No shifting Shifting RT retention_time->shifting Yes high_pressure High Pressure pressure->high_pressure Yes solution_tailing Adjust pH Reduce Concentration Wash Column tailing->solution_tailing solution_split Check Column Use Weaker Sample Solvent split->solution_split solution_shifting Check Mobile Phase Use Column Oven Equilibrate Column shifting->solution_shifting solution_high_pressure Backflush Column Check for Precipitation high_pressure->solution_high_pressure

Caption: Troubleshooting decision tree for common HPLC issues.

References

Addressing stability issues of phenoxymethylpenicillin calcium in solution during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of phenoxymethylpenicillin calcium in solution during experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and handling of this compound solutions.

Issue Possible Cause Recommended Solution
Precipitation upon dissolution or during storage - Low solubility: this compound is slowly soluble in water (1 part in 120 parts of water).[1] - pH outside the optimal range: The pH of a 5.0 mg/mL solution in carbon-dioxide-free water should be between 5.0 and 7.5.[1] Deviations can affect solubility. - Low temperature: Solubility may decrease at lower temperatures. - Solvent choice: Using inappropriate solvents can lead to precipitation.- Ensure complete dissolution: Use vigorous mixing or sonication to aid dissolution. Gentle heating may be applied, but monitor for degradation. - Adjust pH: Maintain the pH of the solution between 6.0 and 7.0 for maximum stability.[2] Use appropriate buffer systems like phosphate or citrate buffers, but be aware that some buffer salts can catalyze degradation.[3][4] - Optimize temperature: Prepare and store solutions at the recommended temperature. For short-term storage, refrigeration (2-8°C) is often advised. - Select appropriate solvents: For research purposes, besides water, polar organic solvents like ethanol and acetone can be used.[5] For non-aqueous experiments, consider solvents like DMSO, ethanol, methanol, or acetonitrile, but always perform a small-scale solubility test first.[6]
Loss of potency or antibacterial activity - Hydrolysis: The primary degradation pathway for penicillins is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.[7] This is accelerated by non-optimal pH (acidic or alkaline conditions) and higher temperatures.[2] - Photodegradation: Exposure to light, particularly UV light, can contribute to degradation. - Oxidation: Presence of oxidizing agents can lead to degradation.- Control pH and temperature: Strictly maintain the pH between 6.0 and 7.0 and store solutions at recommended cool temperatures.[2] Prepare solutions fresh whenever possible. - Protect from light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[8] - Avoid incompatible substances: Do not mix with strong oxidizing agents.
Color change in the solution (e.g., yellowing) - Degradation: The formation of degradation products can sometimes lead to a color change. For some β-lactam antibiotics, a color change from transparent to yellow or orange can indicate hydrolysis of the β-lactam ring.[9] - Presence of impurities: Impurities in the starting material or solvent can cause discoloration. - Reaction with container material: Although less common with high-quality labware, interactions are possible.- Monitor for degradation: A color change should be considered an indicator of potential degradation and loss of potency. It is advisable to discard the solution and prepare a fresh one. - Use high-purity materials: Ensure the use of high-purity this compound and analytical grade solvents. - Use inert containers: Store solutions in high-quality, inert glass or plastic containers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A1: The maximum stability of phenoxymethylpenicillin in aqueous solutions is achieved in the pH range of 6.0 to 7.0.[2] Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring, leading to inactivation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For reconstituted oral solutions, storage in a refrigerator at 2°C to 8°C for up to 7 days is recommended.[10] For experimental stock solutions, it is best to prepare them fresh. If short-term storage is necessary, store at 2-8°C and protect from light. For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C, although stability under these conditions should be validated for your specific experimental needs.

Q3: What solvents can be used to dissolve this compound for in vitro experiments?

A3: this compound is slowly soluble in water.[1] It is also soluble in polar organic solvents like ethanol and acetone.[5] For cell culture experiments, it is crucial to use a solvent that is compatible with the cells and to keep the final solvent concentration low (typically <0.1% v/v). Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of sparingly soluble compounds for in vitro assays. Always perform a preliminary test to ensure solubility and compatibility with your experimental system.

Q4: How can I quantify the concentration and assess the stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying phenoxymethylpenicillin and its degradation products. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of stability.[11][12]

Q5: What are the primary degradation products of phenoxymethylpenicillin?

A5: The main degradation pathway is the hydrolysis of the β-lactam ring, which results in the formation of phenoxymethylpenicilloic acid. Further degradation can occur under different conditions, leading to other products.[11][13]

Quantitative Data on Stability

The following table summarizes the degradation of phenoxymethylpenicillin under various stress conditions from a forced degradation study. This data helps in understanding the susceptibility of the molecule to different types of stress.

Stress Condition % Degradation of Phenoxymethylpenicillin % Assay of 4-hydroxy PMP (a degradation product) % Degradation of 4-hydroxy PMP
As such (unstressed) Not Applicable2.5Not Applicable
Acid Degradation 15.51.828
Alkali Degradation 34.31.636
Peroxide Degradation 34.31.828
Thermal Degradation 1.32.116
Photolytic Degradation Not specified, but degradation observedNot specifiedNot specified
Data adapted from a forced degradation study on phenoxymethylpenicillin tablets.[1]

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of the desired solvent (e.g., purified water, a suitable buffer of pH 6.0-7.0, or DMSO) to dissolve the powder completely.

  • Sonication (if necessary): If the powder does not dissolve easily, sonicate the flask in a water bath for a few minutes.

  • Volume Adjustment: Once completely dissolved, add the solvent to the mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Use the solution immediately or store it appropriately (protected from light at 2-8°C for short-term use).

Protocol for Stability-Indicating HPLC Method

This protocol provides a general guideline for a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method to assess the stability of phenoxymethylpenicillin.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 6.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation. A common mobile phase composition is a mixture of water, acetonitrile, and glacial acetic acid.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm or 270 nm.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a standard solution of phenoxymethylpenicillin of a known concentration in the mobile phase.

  • Sample Preparation: Dilute the experimental solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify and quantify the peak corresponding to phenoxymethylpenicillin by comparing its retention time and peak area to that of the standard. Degradation products will appear as separate peaks. The percentage of degradation can be calculated by comparing the peak area of the active ingredient in the stressed sample to that of an unstressed sample.

Visualizations

Degradation_Pathway Phenoxymethylpenicillin Phenoxymethylpenicillin (Active) Hydrolysis Hydrolysis of β-lactam ring Phenoxymethylpenicillin->Hydrolysis H₂O (Acid/Base/Heat) Penicilloic_Acid Phenoxymethylpenicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stability Testing (Forced Degradation) cluster_analysis Analysis Prep Prepare Phenoxymethylpenicillin Calcium Solution Stress Expose to Stress Conditions (e.g., pH, Temp, Light) Prep->Stress Control Control Sample (No Stress) Prep->Control HPLC Analyze by Stability-Indicating HPLC Method Stress->HPLC Control->HPLC Data Quantify Degradation and Assess Potency HPLC->Data

References

Overcoming low extraction recovery of phenoxymethylpenicillin from serum samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low extraction recovery of phenoxymethylpenicillin (Penicillin V) from serum samples.

Troubleshooting Guides

This section addresses specific issues that may lead to low recovery of phenoxymethylpenicillin during serum sample extraction.

Issue 1: Low Recovery Using Liquid-Liquid Extraction (LLE)

Potential Cause Recommended Solution
Incorrect pH of Aqueous Phase Phenoxymethylpenicillin is an acidic drug. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the serum sample must be acidified to at least 2 pH units below its pKa (~2.7). Acidify the serum with an acid like hydrochloric acid (HCl) or sulfuric acid.[1]
Suboptimal Organic Solvent The choice of organic solvent is critical. While diethyl ether has been used, other solvents may offer better recovery. Methyl-tert-butyl ether (MTBE) has been shown to provide higher extraction yields.[2] Consider testing different water-immiscible organic solvents to find the optimal one for your specific conditions.
Formation of Emulsions Emulsions at the aqueous-organic interface can trap the analyte and lead to poor phase separation and low recovery. To break emulsions, try adding salt to the aqueous phase, gentle centrifugation, or using a glass rod to disrupt the emulsion.[3]
Insufficient Mixing/Extraction Time Inadequate contact between the aqueous and organic phases will result in incomplete partitioning of the analyte. Ensure thorough mixing by vortexing for at least 1-2 minutes. You can also optimize the extraction time to ensure equilibrium is reached.[2]
Analyte Adsorption to Glassware Phenoxymethylpenicillin can adsorb to glass surfaces. Using silanized glassware can help minimize this issue and improve recovery.[3]

Issue 2: Low Recovery Using Solid-Phase Extraction (SPE)

Potential Cause Recommended Solution
Analyte Breakthrough During Sample Loading This occurs when the analyte fails to adsorb to the SPE sorbent. This can be caused by an incorrect pH, a sample solvent that is too strong, or too high a flow rate. Ensure the sample is pre-treated to the correct pH for optimal retention. If using a reversed-phase sorbent, ensure the sample is in a mostly aqueous solution. The loading flow rate should be slow and controlled (e.g., ~1-2 mL/min) to allow for proper interaction with the sorbent.[4]
Analyte Loss During Washing Step The wash solvent may be too strong, causing the analyte to be prematurely eluted from the sorbent. Decrease the percentage of organic solvent in the wash solution. Ensure the pH of the wash solution is maintained to keep the analyte in its retained form.[3]
Incomplete Elution of Analyte The elution solvent may be too weak to desorb the analyte completely from the sorbent. Increase the strength of the organic solvent in the elution solution or use a stronger eluting solvent. Ensure a sufficient volume of elution solvent is used; you can try eluting with multiple smaller volumes.[4]
Improper Column Conditioning Failure to properly condition and equilibrate the SPE cartridge will lead to poor and irreproducible recovery. Always follow the manufacturer's instructions for conditioning and equilibration, and do not let the sorbent bed dry out before loading the sample.[5]
Sorbent and Analyte Mismatch The chosen SPE sorbent may not be appropriate for the chemical properties of phenoxymethylpenicillin. For an acidic compound like Penicillin V, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be effective.

Issue 3: Low Recovery Using Protein Precipitation (PPT)

Potential Cause Recommended Solution
Incomplete Protein Precipitation Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, which can interfere with subsequent analysis. A common and effective method is to use a 3:1 or 4:1 ratio of ice-cold acetonitrile to serum.[6][7] Ensure vigorous vortexing for at least one minute and allow for sufficient incubation time at a low temperature (e.g., -20°C for 20 minutes) to facilitate complete precipitation.[6]
Co-precipitation of Analyte The analyte of interest can sometimes be trapped in the precipitated protein pellet, leading to lower recovery in the supernatant. While less common for small molecules, trying a different precipitation solvent (e.g., methanol instead of acetonitrile) may help. Acetonitrile is often preferred as it tends to produce a cleaner supernatant.[6]
Analyte Instability Phenoxymethylpenicillin can be unstable, especially at non-optimal pH values and temperatures. Process samples promptly after precipitation and avoid prolonged exposure to harsh conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction recovery rate for phenoxymethylpenicillin from serum?

A1: Recovery rates can vary significantly depending on the method used. Published data shows that liquid-liquid extraction with diethyl ether can yield around 78.5% recovery[8][9], while using methyl-tert-butyl ether can achieve over 90% recovery.[2] Protein precipitation with acetonitrile has been reported to have a recovery of over 98%.[10] Solid-phase extraction methods have shown variable recoveries, with some novel sorbents achieving a wide range of 71.5–109.5%.[11]

Q2: How does protein binding affect the extraction of phenoxymethylpenicillin?

A2: Phenoxymethylpenicillin is known to be about 77-80% bound to plasma proteins.[12][13] During extraction, the goal is to measure the total drug concentration (both bound and free). The extraction process, whether it involves pH adjustment, organic solvents, or other denaturing conditions, is designed to disrupt this protein binding, releasing the drug into the extraction solvent. Incomplete disruption of protein binding can be a significant cause of low recovery.

Q3: My recovery is inconsistent between samples. What could be the cause?

A3: Inconsistent recovery is often due to variations in the experimental procedure. Ensure that all sample and solvent volumes are accurate, mixing times and speeds are consistent, and the timing of each step is uniform across all samples. For SPE, inconsistent flow rates during sample loading and elution are a common cause of variability. Using an automated extraction system can help improve reproducibility.

Q4: Can I use a recovery correction factor to account for low recovery?

A4: While it is possible to use a correction factor, it is generally not recommended as it can mask underlying issues with the method's performance and reliability.[14] It is better to optimize the extraction method to achieve a higher and more consistent recovery, typically in the range of 80-120%.[14]

Q5: What is the importance of pH during the extraction of phenoxymethylpenicillin?

A5: The pH is a critical factor. Phenoxymethylpenicillin is a weak acid, and its solubility in aqueous and organic phases is highly dependent on pH. For liquid-liquid extraction, the pH of the serum should be adjusted to be acidic to neutralize the molecule, making it more soluble in the organic extraction solvent. For some SPE methods, controlling the pH is necessary to ensure the analyte is in the correct ionic state to bind to the sorbent.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Phenoxymethylpenicillin from Serum

Extraction Method Solvent/Sorbent Reported Recovery Rate (%) Key Advantages Key Disadvantages Reference(s)
Protein PrecipitationAcetonitrile> 98%Simple, fast, high recoveryLess clean extract, potential for matrix effects[10]
Liquid-Liquid Extraction (LLE)Methyl-tert-butyl ether> 90%Good recovery, relatively clean extractCan be labor-intensive, potential for emulsions[2]
Liquid-Liquid Extraction (LLE)Diethyl ether78.5 ± 6.8%Established methodLower recovery than other methods, solvent is highly volatile and flammable[8][9][15]
Solid-Phase Extraction (SPE)Magnetic Graphene Oxide-based Sulfide Nanocomposite71.5 - 109.5%High selectivity, clean extractsCan be complex to develop, sorbent cost may be high[11]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a rapid and simple method for removing the majority of proteins from serum samples prior to analysis.

  • Sample Preparation: Thaw frozen serum samples on ice. Vortex the samples briefly to ensure homogeneity.

  • Precipitation: To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes in a cold centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phenoxymethylpenicillin and transfer it to a clean tube for analysis (e.g., by LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) using Diethyl Ether

This protocol is a classic method for extracting acidic drugs from biological matrices.

  • Sample Preparation: Pipette 500 µL of serum into a glass centrifuge tube.

  • Acidification: Add a small volume of 1M HCl to acidify the serum to a pH of approximately 2. Check the pH with a pH strip or meter.

  • Extraction: Add 2 mL of diethyl ether to the tube.

  • Mixing: Cap the tube and vortex for 2 minutes to facilitate the partitioning of phenoxymethylpenicillin into the organic layer.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 3: Solid-Phase Extraction (SPE) - General Workflow

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for phenoxymethylpenicillin. A reversed-phase C18 sorbent is a common starting point.

  • Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: Dilute the serum sample (e.g., 1:1 with water or a suitable buffer) and adjust the pH to be acidic to ensure the analyte is in a neutral form.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences that did not retain on the sorbent.

  • Elution: Elute the phenoxymethylpenicillin from the sorbent with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction cluster_analysis Analysis serum_sample Serum Sample pretreatment Pre-treatment (e.g., Acidification, Dilution) serum_sample->pretreatment ppt Protein Precipitation (Acetonitrile) pretreatment->ppt lle Liquid-Liquid Extraction (Organic Solvent) pretreatment->lle spe Solid-Phase Extraction pretreatment->spe centrifugation Centrifugation/ Phase Separation ppt->centrifugation lle->centrifugation collection Supernatant/ Organic Layer Collection spe->collection centrifugation->collection evaporation Evaporation & Reconstitution collection->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General experimental workflow for the extraction of phenoxymethylpenicillin from serum.

troubleshooting_logic cluster_method Identify Extraction Method cluster_ppt Troubleshoot PPT cluster_lle Troubleshoot LLE cluster_spe Troubleshoot SPE start Low Extraction Recovery method_ppt Protein Precipitation start->method_ppt method_lle Liquid-Liquid Extraction start->method_lle method_spe Solid-Phase Extraction start->method_spe ppt_cause1 Incomplete Precipitation? method_ppt->ppt_cause1 ppt_cause2 Analyte Co-precipitation? method_ppt->ppt_cause2 lle_cause1 Incorrect pH? method_lle->lle_cause1 lle_cause2 Emulsion Formation? method_lle->lle_cause2 lle_cause3 Suboptimal Solvent? method_lle->lle_cause3 spe_cause1 Analyte Breakthrough? method_spe->spe_cause1 spe_cause2 Loss During Wash? method_spe->spe_cause2 spe_cause3 Incomplete Elution? method_spe->spe_cause3 ppt_solution1 Optimize Solvent:Sample Ratio Increase Mixing/Incubation ppt_cause1->ppt_solution1 ppt_solution2 Try Different Solvent ppt_cause2->ppt_solution2 lle_solution1 Acidify Sample (pH < pKa) lle_cause1->lle_solution1 lle_solution2 Centrifuge / Add Salt lle_cause2->lle_solution2 lle_solution3 Test Alternative Solvents lle_cause3->lle_solution3 spe_solution1 Check pH, Solvent Strength Decrease Flow Rate spe_cause1->spe_solution1 spe_solution2 Weaker Wash Solvent spe_cause2->spe_solution2 spe_solution3 Stronger Elution Solvent spe_cause3->spe_solution3

Caption: Troubleshooting logic for low phenoxymethylpenicillin recovery.

molecular_interaction cluster_blood In Serum cluster_extraction_process Extraction Process cluster_extract In Extract pen_v_free Phenoxymethylpenicillin (Free) albumin Serum Albumin pen_v_free->albumin Reversible Binding (~77-80% Bound) pen_v_bound Phenoxymethylpenicillin (Bound) denaturation Protein Denaturation (pH change, Organic Solvent) albumin->denaturation Disruption of Binding pen_v_bound->denaturation Disruption of Binding pen_v_extracted Phenoxymethylpenicillin (Extracted) denaturation->pen_v_extracted

Caption: Molecular interactions affecting phenoxymethylpenicillin extraction from serum.

References

Technical Support Center: Optimizing Phenoxymethylpenicillin Calcium for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of phenoxymethylpenicillin calcium in bacterial growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound?

The effective concentration of this compound is highly dependent on the target bacterial species. It is most active against Gram-positive bacteria, particularly streptococci. For susceptible strains, the Minimum Inhibitory Concentration (MIC) can be quite low. However, it is significantly less active against most Gram-negative bacteria.[1]

Q2: How should I prepare a stock solution of this compound?

To ensure accuracy and stability, a carefully prepared stock solution is crucial. Below is a recommended protocol for preparing a 10 mg/mL stock solution.

Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

    • Sterile conical tubes or vials

    • Calibrated analytical balance

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of the powder.

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of sterile deionized water or buffer to dissolve the powder. This compound is slowly soluble in water.[2]

    • Once dissolved, bring the final volume to 1 mL with the sterile diluent.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage: Store the stock solution at -20°C or lower. Reconstituted oral solutions are recommended to be stored under refrigeration (2-8 °C) and are typically stable for up to 14 days.[3] For laboratory stock solutions, storage at -70°C is recommended for long-term stability.[4]

Q3: What are the optimal storage conditions for this compound solutions?

Phenoxymethylpenicillin is susceptible to hydrolysis, a process influenced by pH and temperature.[3] It exhibits maximum stability in aqueous solutions at a pH range of 6.0-7.0.[5] Reconstituted solutions should be stored at 2-8°C for short-term use (up to 7 days).[6][7] For long-term storage of stock solutions, -70°C is recommended to maintain potency.[4] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxymethylpenicillin for Common Bacteria

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)Notes
Streptococcus pyogenesPositive0.015 - 0.06Highly susceptible.
Staphylococcus aureus (methicillin-susceptible)Positive0.06 - 2.0Susceptibility can vary.
Anaerobic bacteria (from oral surgery)Mixed< 2.0 (for 93% of strains)Generally susceptible.[8]
Escherichia coliNegative> 32Generally considered resistant due to the outer membrane of Gram-negative bacteria acting as a barrier.[1]
Pseudomonas aeruginosaNegative> 128Intrinsically resistant.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Phenoxymethylpenicillin Stock Solution E Create 2-fold serial dilutions of antibiotic across plate A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Inoculate wells with bacterial suspension B->F C Prepare Mueller-Hinton Broth (MHB) D Dispense MHB into 96-well plate C->D D->E E->F G Incubate at 35-37°C for 16-20 hours F->G H Read plate visually or with a plate reader G->H I Determine MIC (lowest concentration with no visible growth) H->I

Caption: Workflow for determining MIC using the broth microdilution method.

Detailed Steps:

  • Prepare the Antibiotic Dilutions:

    • Using the prepared stock solution, create a series of two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Prepare the Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well (except the negative control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Workflow for Agar Dilution Assay

AgarDilution cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Phenoxymethylpenicillin Stock Solution D Add antibiotic dilutions to molten MHA A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Spot-inoculate bacterial suspension onto agar surface B->F C Prepare Molten Mueller-Hinton Agar (MHA) C->D E Pour agar into petri dishes and allow to solidify D->E E->F G Incubate at 35-37°C for 16-20 hours F->G H Examine plates for growth G->H I Determine MIC (lowest concentration with no growth) H->I

Caption: Workflow for determining MIC using the agar dilution method.

Detailed Steps:

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add a specific volume of each antibiotic dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Prepare and Inoculate:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

    • Spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate.

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria.

Troubleshooting Guide

Logical Flow for Troubleshooting MIC Assays

Troubleshooting Start Inconsistent or Unexpected MIC Results Q1 Is there growth in the negative control well? Start->Q1 A1_Yes Contamination likely. - Check sterility of media, reagents, and technique. - Repeat assay with fresh materials. Q1->A1_Yes Yes Q2 Is there no growth or poor growth in the positive control well? Q1->Q2 No End Consistent and Reliable MIC Results A1_Yes->End A2_Yes Inoculum issue. - Verify inoculum density (McFarland standard). - Check viability of bacterial culture. - Ensure appropriate growth medium and incubation conditions. Q2->A2_Yes Yes Q3 Are MIC values higher than expected? Q2->Q3 No A2_Yes->End A3_Yes Antibiotic activity issue. - Check stock solution preparation and storage. - Verify antibiotic potency. - Consider pH of the medium (optimal pH for phenoxymethylpenicillin is 6.0-7.0). [8] - Ensure correct incubation time. Q3->A3_Yes Yes Q4 Are MIC values lower than expected? Q3->Q4 No A3_Yes->End A4_Yes Inoculum or antibiotic concentration issue. - Check for an 'inoculum effect' (inoculum too low). - Verify stock solution concentration and dilution calculations. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A decision tree for troubleshooting common issues in MIC assays.

Common Problems and Solutions

IssuePotential CauseTroubleshooting Steps
No bacterial growth in positive control wells 1. Inactive or insufficient inoculum. 2. Incorrect growth medium or incubation conditions.1. Prepare a fresh inoculum and verify its density using a McFarland standard. 2. Ensure the correct medium (e.g., Mueller-Hinton) and incubation temperature/time are used.
Growth in negative control wells Contamination of media, reagents, or equipment.1. Use fresh, sterile media and reagents. 2. Review and reinforce aseptic techniques.
Inconsistent MIC values between replicates 1. Pipetting errors during serial dilution. 2. Inconsistent inoculum distribution.1. Ensure proper mixing at each dilution step. 2. Calibrate pipettes regularly. 3. Ensure the inoculum is well-suspended before addition to wells.
Higher than expected MIC values 1. Degraded antibiotic stock solution. 2. Incorrect stock solution concentration. 3. Suboptimal pH of the medium.[5]1. Prepare a fresh stock solution of this compound. 2. Verify calculations and weighing of the antibiotic powder. 3. Check the pH of the Mueller-Hinton broth; it should be between 7.2 and 7.4. The optimal stability for phenoxymethylpenicillin is pH 6.0-7.0.[5]
"Skipped" wells (growth in higher concentration wells but not in lower ones) 1. Contamination of a single well. 2. Technical error during inoculation or dilution.1. Repeat the assay. 2. If the issue persists, carefully review the entire procedure for potential sources of error.

References

Resolving co-elution of impurities in phenoxymethylpenicillin calcium chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of impurities during the chromatographic analysis of phenoxymethylpenicillin calcium.

Troubleshooting Guides

This section offers solutions to specific co-elution problems encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Co-elution of Phenoxymethylpenicillin with a Major Degradant, Penicilloic Acid

Question: My chromatogram shows a broad or shouldered peak for phenoxymethylpenicillin, and I suspect co-elution with its hydrolytic degradation product, penicilloic acid. How can I resolve this?

Answer: Co-elution of phenoxymethylpenicillin with the more polar penicilloic acid is a common issue, often exacerbated by the mobile phase pH. Here’s a systematic approach to achieve baseline separation:

Step 1: Adjust Mobile Phase pH

Penicilloic acid is a dicarboxylic acid and its retention is highly dependent on the pH of the mobile phase.

  • Strategy: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid groups on penicilloic acid, thereby increasing its retention and separating it from the main phenoxymethylpenicillin peak.

  • Recommendation: Adjust the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate buffer) or acidifier (e.g., formic acid, phosphoric acid). A pH of around 3.0 is often a good starting point.

Step 2: Modify Mobile Phase Composition

Altering the organic modifier in the mobile phase can change the selectivity of the separation.

  • Strategy: If pH adjustment alone is insufficient, consider changing the organic solvent or its proportion in the mobile phase.

  • Recommendation:

    • If using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity for polar compounds.

    • Decrease the percentage of the organic modifier to increase the retention of both compounds, which may improve resolution.

Step 3: Optimize Gradient Elution

A shallow gradient can enhance the separation of closely eluting peaks.

  • Strategy: Employ a gradient elution program that starts with a lower percentage of organic solvent and gradually increases it.

  • Recommendation: Implement a shallow gradient around the elution time of the co-eluting peaks to maximize their separation.

Step 4: Consider an Alternative Stationary Phase

If the above steps do not provide adequate resolution, a different column chemistry may be necessary.

  • Strategy: Switch to a column with a different selectivity.

  • Recommendation: Consider a polar-endcapped C18 column or a phenyl-hexyl column. These stationary phases can offer different interactions with the analytes and improve separation.

Issue 2: Poor Resolution Between Multiple Polar Impurities

Question: My analysis shows a cluster of poorly resolved peaks at the beginning of the chromatogram, likely corresponding to highly polar degradation products. How can I improve their separation?

Answer: The separation of multiple polar impurities, which have low retention on traditional C18 columns, requires a different approach.

Strategy 1: Employ Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the retention and separation of highly polar compounds.[1][2][3][4][5]

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition.

  • Recommendation:

    • Column: Use a HILIC column (e.g., silica, amide, or diol phase).

    • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% ammonium formate or ammonium acetate).

    • Gradient: A gradient with an increasing percentage of the aqueous component will elute the polar compounds in order of increasing hydrophilicity.

Strategy 2: Utilize Ion-Pair Chromatography

This technique can be used in reversed-phase mode to improve the retention and separation of ionic or ionizable polar compounds.

  • Mechanism: An ion-pairing reagent (e.g., tetrabutylammonium for acids) is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a C18 column.

  • Recommendation:

    • Add an appropriate ion-pairing reagent to the mobile phase.

    • Optimize the concentration of the ion-pairing reagent to achieve the desired retention and separation.

    • Be aware that ion-pairing reagents can be difficult to remove from the column and LC system.

FAQs (Frequently Asked Questions)

Q1: What are the common impurities of this compound that I should be aware of?

A1: The common impurities of phenoxymethylpenicillin include process-related impurities and degradation products. Key impurities to monitor include:

  • Phenoxymethylpenicilloic Acid: A major degradation product formed by the hydrolysis of the β-lactam ring.

  • Phenoxymethylpenilloic Acid: Another degradation product.

  • 6-Aminopenicillanic Acid (6-APA): A key starting material in the synthesis of many penicillins.

  • 4-Hydroxyphenoxymethylpenicillin: A related substance that may be present.[6]

  • Other degradation products that can be formed under stress conditions (acid, base, oxidation, heat, light).[7]

Q2: What is a good starting point for developing an HPLC method for this compound and its impurities?

A2: A good starting point for method development is a reversed-phase HPLC method using a C18 column. Based on published methods, a typical starting condition would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Elution: Isocratic or gradient elution depending on the complexity of the impurity profile. A common isocratic mobile phase is a mixture of phosphate buffer, methanol, and water.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm or 254 nm.[8]

  • Column Temperature: 30 °C.

Q3: How can forced degradation studies help in resolving co-elution issues?

A3: Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are crucial for identifying potential degradation products.[5][7] By generating these impurities and analyzing them, you can:

  • Identify potential co-eluting peaks: Understand which degradation products are likely to elute close to the main peak or other impurities under your current chromatographic conditions.

  • Develop a stability-indicating method: Optimize your HPLC method to ensure that all significant degradation products are well-separated from the active pharmaceutical ingredient (API) and from each other. This is a regulatory requirement for stability studies.

  • Gain insights into degradation pathways: Understanding how the molecule degrades can help in formulating a more stable product.

Q4: What is Analytical Quality by Design (AQbD) and how can it be applied to this problem?

A4: Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and its performance over its entire lifecycle.[7][8][][10] For resolving co-elution, AQbD involves:

  • Defining the Analytical Target Profile (ATP): Clearly state the goal, e.g., "to achieve baseline separation (Resolution > 1.5) of phenoxymethylpenicillin from all known impurities and degradation products."

  • Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, retention time), while CMPs are the variables that can affect them (e.g., mobile phase pH, gradient slope, temperature).

  • Performing a Risk Assessment: Identify which CMPs are most likely to impact the CMAs.

  • Conducting Design of Experiments (DoE): Systematically vary the high-risk CMPs to understand their effects and interactions and to identify the optimal chromatographic conditions within a "design space."

  • Establishing a Control Strategy: Define the final method conditions and the acceptable ranges for the CMPs to ensure the method consistently meets the ATP.

Applying AQbD leads to a more robust and reliable analytical method that is less likely to fail when faced with minor variations in operating conditions.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC (AQbD Approach)
Column C18 (e.g., Lichrospher 100 RP-18e, 250 x 4.0 mm, 10 µm)[8]C18 (Optimized through DoE)
Mobile Phase Phosphate buffer: Methanol: Water (8:42:50 v/v/v), pH 3.5[8]A: Phosphate buffer, pH 3.0B: AcetonitrileGradient elution
Flow Rate 1.2 mL/min[8]1.0 mL/min
Detection UV at 254 nm[8]DAD at 225 nm
Temperature Ambient35 °C
Run Time ~20 minutes~30 minutes
Resolution (Rs) of Phenoxymethylpenicillin and 4-Hydroxyphenoxymethylpenicillin > 2.0> 2.5

Experimental Protocols

Protocol 1: Isocratic Reversed-Phase HPLC Method

This protocol is based on a published method for the separation of phenoxymethylpenicillin and 4-hydroxyphenoxymethylpenicillin.[8]

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.1 M potassium dihydrogen phosphate).

    • Mix the phosphate buffer, methanol, and water in a ratio of 8:42:50 (v/v/v).

    • Adjust the pH of the final mixture to 3.5 ± 0.05 with phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18e, 250 x 4.0 mm, 10 µm.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Identify the peaks based on the retention time of the standard.

    • Calculate the resolution between phenoxymethylpenicillin and any co-eluting impurities.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the this compound sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (e.g., a gradient RP-HPLC method with DAD or MS detection) to separate and identify the degradation products.

Visualizations

Troubleshooting_Workflow start Co-elution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Shouldering) start->check_peak_shape adjust_ph Adjust Mobile Phase pH (e.g., 2.5 - 3.5) check_peak_shape->adjust_ph Ionizable Impurity Suspected hilic Consider HILIC for Highly Polar Impurities check_peak_shape->hilic Early Eluting Polar Impurities modify_mobile_phase Modify Mobile Phase Composition (Organic Solvent, %B) adjust_ph->modify_mobile_phase Resolution Still Inadequate resolution_achieved Resolution Achieved adjust_ph->resolution_achieved Success optimize_gradient Optimize Gradient Profile (Shallow Gradient) modify_mobile_phase->optimize_gradient Fine-tuning Needed modify_mobile_phase->resolution_achieved Success change_column Change Stationary Phase (e.g., Polar-Endcapped, Phenyl) optimize_gradient->change_column Persistent Co-elution optimize_gradient->resolution_achieved Success change_column->resolution_achieved Success hilic->resolution_achieved Success

Caption: Troubleshooting workflow for resolving co-elution issues.

AQbD_Workflow atp Define Analytical Target Profile (ATP) (e.g., Rs > 1.5 for all impurities) identify_params Identify Critical Method Parameters (CMPs) (pH, % Organic, Temperature, etc.) atp->identify_params risk_assessment Risk Assessment (Identify High-Impact CMPs) identify_params->risk_assessment doe Design of Experiments (DoE) (Systematic study of CMPs) risk_assessment->doe design_space Establish Method Design Space doe->design_space control_strategy Define Control Strategy (Final Method and Operating Ranges) design_space->control_strategy

Caption: Analytical Quality by Design (AQbD) workflow for method development.

References

Technical Support Center: Enhancing the Stability of Phenoxymethylpenicillin Calcium in Formulated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of phenoxymethylpenicillin calcium in formulated products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of this compound products, particularly oral suspensions.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in an aqueous suspension. Inappropriate pH of the formulation. The beta-lactam ring of phenoxymethylpenicillin is highly susceptible to hydrolysis outside of its optimal pH range. Maximum stability is observed in the pH range of 6.0-7.0.[1]Adjust the pH of the formulation to between 6.0 and 7.0 using appropriate buffering agents. Citrate buffers have been shown to offer good stability for penicillins.
High storage temperature. Elevated temperatures significantly accelerate the degradation of phenoxymethylpenicillin.Store the formulated product under refrigerated conditions (2-8°C). Advise end-users to refrigerate the product after reconstitution.[2]
Presence of incompatible excipients. Certain excipients can catalyze the degradation of phenoxymethylpenicillin.Conduct thorough excipient compatibility studies. Avoid excipients with high moisture content or those that can create a micro-environment with a pH outside the optimal range.
Physical instability of the oral suspension (e.g., caking, sedimentation). Inadequate suspending agent. The choice and concentration of the suspending agent are critical for maintaining the physical stability of a suspension.Optimize the concentration of the suspending agent. Combinations of suspending agents, such as xanthan gum with microcrystalline cellulose or colloidal silicon dioxide, can provide synergistic effects.
Particle size of the active pharmaceutical ingredient (API). A wide particle size distribution can lead to more compact sediment, increasing the risk of caking.Control the particle size distribution of the this compound. A narrower distribution can improve the physical stability of the suspension.
Incompatibility of the suspending agent with other excipients. For example, xanthan gum can undergo cross-linking in the presence of certain acid modifiers, leading to a loss of viscosity.[3]Ensure compatibility between the suspending agent and other formulation components, particularly acidifiers and electrolytes.
Discoloration or off-odor of the formulated product. Degradation of phenoxymethylpenicillin or excipients. Chemical degradation can lead to the formation of colored byproducts or compounds with distinct odors.Investigate the degradation pathway to identify the source of the discoloration or odor. This may involve stress testing and analysis of degradation products.
Maillard reaction. This can occur between amine-containing drugs and reducing sugars, leading to browning. While phenoxymethylpenicillin is not an amine, some degradation products might be reactive. Also, excipients themselves can interact.If reducing sugars (e.g., lactose, glucose) are used, consider replacing them with non-reducing sugars like sucrose or using artificial sweeteners.

Frequently Asked Questions (FAQs)

Formulation Development

  • What is the optimal pH for the stability of this compound in an aqueous formulation? this compound exhibits maximum stability in the pH range of 6.0-7.0.[1] Degradation via hydrolysis of the beta-lactam ring increases significantly in both acidic and alkaline conditions.

  • Which excipients should be avoided when formulating with this compound? Care should be taken with excipients that have a high moisture content, as water can accelerate the hydrolysis of the beta-lactam ring. Additionally, excipients that can alter the pH of the microenvironment of the API should be used with caution. For example, some acidic modifiers can cause cross-linking of xanthan gum, a common suspending agent, leading to a decrease in viscosity.[3] Thorough excipient compatibility studies are essential.

  • What are suitable suspending agents for a this compound oral suspension? Commonly used suspending agents include xanthan gum, sodium carboxymethylcellulose, and microcrystalline cellulose. Often, a combination of these agents is used to achieve the desired viscosity and stability.

  • What are appropriate sweeteners for a pediatric oral suspension of this compound? Sucrose and sorbitol are commonly used sweeteners in pediatric formulations. However, the concentration of sucrose can be high in some products.[4] Non-cariogenic sweeteners may be preferred. It is important to consider the potential for any sweetener to affect the stability of the final product.

Stability Testing

  • What are the key stability-indicating parameters to monitor for this compound formulations? The primary stability-indicating parameter is the potency (assay) of this compound. Other important parameters include the levels of known and unknown degradation products, pH, physical appearance, and for suspensions, redispersibility and viscosity.

  • How should a stability-indicating HPLC method for this compound be designed? A stability-indicating HPLC method must be able to separate the intact this compound from all its potential degradation products. This is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The method must be validated according to ICH guidelines.

  • What are the recommended conditions for accelerated stability testing of this compound formulations? According to ICH guidelines, accelerated stability testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a period of 6 months.[5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate its degradation products in a formulated product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound Reference Standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5 with phosphoric acid), methanol, and acetonitrile. A typical starting ratio could be 50:42:8 (buffer:methanol:acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation (for oral suspension):

    • Accurately weigh an amount of the suspension equivalent to a known amount of this compound.

    • Disperse the sample in a suitable volume of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to a final concentration within the linear range of the assay with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.

Protocol 2: Accelerated Stability Study of this compound Oral Suspension

Objective: To evaluate the stability of a this compound oral suspension under accelerated conditions to predict its shelf-life.

Materials:

  • Final formulated this compound oral suspension in its intended final packaging.

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.[5][6]

Procedure:

  • Place a sufficient number of packaged samples of the oral suspension in the stability chamber.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[6]

  • At each time point, analyze the samples for the following parameters:

    • Assay of this compound: Using the validated stability-indicating HPLC method (Protocol 1).

    • Degradation Products: Quantify any known and unknown degradation products using the HPLC method.

    • pH: Measure the pH of the suspension.

    • Physical Appearance: Visually inspect for any changes in color, odor, or consistency.

    • Viscosity: Measure the viscosity of the suspension using a suitable viscometer.

    • Redispersibility: For suspensions, assess the ease of redispersion by gentle shaking after settling.

  • Data Analysis: Plot the concentration of this compound against time. Determine the degradation kinetics and calculate the predicted shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

Data Presentation

Table 1: Effect of pH on the Stability of Phenoxymethylpenicillin in Aqueous Solution at 35°C (Hypothetical Data)

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
4.00.2313.0
5.00.06910.0
6.00.01450.0
7.00.01546.2
8.00.0927.5

Table 2: Effect of Temperature on the Stability of Phenoxymethylpenicillin in Aqueous Solution at pH 6.5 (Hypothetical Data)

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.005138.6
250.04615.1
400.2313.0

Visualizations

cluster_degradation Primary Degradation Pathway of Phenoxymethylpenicillin cluster_factors Factors Accelerating Degradation Phenoxymethylpenicillin Phenoxymethylpenicillin Penicilloic_Acid Penicilloic Acid (Inactive) Phenoxymethylpenicillin->Penicilloic_Acid Hydrolysis of β-lactam ring High_Temperature High Temperature High_Temperature->Phenoxymethylpenicillin Acidic_or_Alkaline_pH Acidic or Alkaline pH Acidic_or_Alkaline_pH->Phenoxymethylpenicillin Moisture Moisture Moisture->Phenoxymethylpenicillin

Caption: Primary degradation pathway of phenoxymethylpenicillin.

Start Start Formulation_Development Formulation Development (API, Excipients, Process) Start->Formulation_Development Stability_Testing Stability Testing (ICH Guidelines) Formulation_Development->Stability_Testing Accelerated_Stability Accelerated Stability (40°C/75% RH) Stability_Testing->Accelerated_Stability Real_Time_Stability Real-Time Stability (25°C/60% RH or 30°C/75% RH) Stability_Testing->Real_Time_Stability Data_Analysis Data Analysis and Shelf-Life Prediction Accelerated_Stability->Data_Analysis Real_Time_Stability->Data_Analysis Regulatory_Submission Regulatory_Submission Data_Analysis->Regulatory_Submission

Caption: General workflow for stability testing of pharmaceutical products.

Problem Product Instability (Chemical or Physical) Check_pH Is pH within 6.0-7.0? Problem->Check_pH Adjust_pH Adjust pH with suitable buffer Check_pH->Adjust_pH No Check_Storage Is storage temperature controlled? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Recommend_Refrigeration Recommend refrigerated storage (2-8°C) Check_Storage->Recommend_Refrigeration No Review_Excipients Are all excipients compatible? Check_Storage->Review_Excipients Yes Recommend_Refrigeration->Review_Excipients Conduct_Compatibility_Studies Conduct excipient compatibility studies Review_Excipients->Conduct_Compatibility_Studies No Check_Suspension Is it a physical stability issue? Review_Excipients->Check_Suspension Yes Conduct_Compatibility_Studies->Check_Suspension Optimize_Suspending_Agent Optimize suspending agent (type and concentration) Check_Suspension->Optimize_Suspending_Agent Yes Stable_Product Stable Product Check_Suspension->Stable_Product No Control_Particle_Size Control API particle size Optimize_Suspending_Agent->Control_Particle_Size Control_Particle_Size->Stable_Product

Caption: Troubleshooting flowchart for phenoxymethylpenicillin formulation instability.

References

Selecting the appropriate internal standard for phenoxymethylpenicillin quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the quantitative analysis of phenoxymethylpenicillin (Penicillin V). It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in the quantitative analysis of phenoxymethylpenicillin?

An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte, in this case, phenoxymethylpenicillin. Its primary purpose is to correct for the potential loss of the analyte during sample preparation and to account for variations in instrument response. By comparing the analyte's signal to the internal standard's signal, a more accurate and precise measurement can be achieved.

Q2: What are the key criteria for selecting a suitable internal standard for phenoxymethylpenicillin analysis?

The ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally similar to phenoxymethylpenicillin to ensure comparable behavior during sample extraction and analysis.[1][2]

  • No Interference: It must not be naturally present in the sample matrix and should not interfere with the analysis of phenoxymethylpenicillin or other sample components.[1][3]

  • Elution Proximity: In chromatographic methods like HPLC, the internal standard should elute close to, but be well-resolved from, the phenoxymethylpenicillin peak.[1] For LC-MS, co-elution can be acceptable if the masses are different.[4]

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[1]

  • Purity and Availability: It should be of high purity and readily available.[4]

Q3: Which internal standards are commonly used for the quantitative analysis of phenoxymethylpenicillin?

Based on scientific literature, two commonly employed internal standards for phenoxymethylpenicillin analysis are:

  • Benzylpenicillin-d7 (Penicillin G-d7): A stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard, especially for LC-MS analysis, as they have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency.[5][6] The mass difference of at least 3 Da from the analyte is recommended to minimize cross-talk.[5]

  • Chloramphenicol: A structurally different compound that has been successfully used as an internal standard in HPLC methods for phenoxymethylpenicillin.[7][8][9][10][11]

Q4: When should I choose Benzylpenicillin-d7 over Chloramphenicol?

The choice of internal standard often depends on the analytical technique being used:

  • For LC-MS/MS analysis: Benzylpenicillin-d7 is the preferred choice. Its physicochemical properties are very similar to phenoxymethylpenicillin, ensuring it behaves almost identically during sample preparation and ionization, which corrects for matrix effects more effectively.[5][6]

  • For HPLC-UV analysis: Chloramphenicol can be a suitable and more cost-effective option. It is important to ensure it is well-resolved from the phenoxymethylpenicillin peak and does not interfere with other sample components.

Internal Standard Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate internal standard for your phenoxymethylpenicillin analysis.

internal_standard_selection Workflow for Internal Standard Selection start Start: Define Analytical Method (e.g., HPLC-UV, LC-MS/MS) lc_ms LC-MS/MS Method start->lc_ms hplc_uv HPLC-UV Method start->hplc_uv sil_is Prefer Stable Isotope-Labeled (SIL) IS (e.g., Benzylpenicillin-d7) lc_ms->sil_is analog_is Consider Structural Analog or Other Suitable Compound (e.g., Chloramphenicol) hplc_uv->analog_is check_availability Check Commercial Availability and Purity sil_is->check_availability analog_is->check_availability validate Validate IS Performance: - No Interference - Good Resolution (HPLC) - Similar Extraction Recovery - Stable Response check_availability->validate end End: Selected Internal Standard validate->end

References

Validation & Comparative

Validation of a stability-indicating HPLC method for phenoxymethylpenicillin calcium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stability-Indicating HPLC Methods for Phenoxymethylpenicillin Calcium

This guide provides a detailed comparison of various reported stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. The selection of a robust and validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by adequately separating the active pharmaceutical ingredient (API) from its degradation products.[1]

Comparison of HPLC Methodologies

Two primary approaches to HPLC method development for phenoxymethylpenicillin are prevalent: a traditional reversed-phase HPLC (RP-HPLC) method and a modern approach based on Analytical Quality by Design (AQbD) principles. The traditional method is widely used for routine quality control, while the AQbD approach offers a more robust method that is validated to be reliable within a defined design space.[1]

Data Presentation: Validation Parameters

The following table summarizes the key validation parameters for different HPLC methods reported for the analysis of phenoxymethylpenicillin. This data is compiled from various studies to provide a comparative overview.

Validation ParameterMethod 1 (Traditional RP-HPLC)[2]Method 2 (RP-HPLC for Degradation Products)[3]Method 3 (LC/MS)[4]
Linearity Range Not explicitly stated100-600 µg/mL (Phenoxymethylpenicillin)0.0015–10 mg L⁻¹
1-6 µg/mL (4-Hydroxyphenoxymethylpenicillin)
Correlation Coefficient (r²) > 0.999> 0.999Not explicitly stated
Accuracy (% Recovery) 98.6 - 101.2%99.5 - 100.8%96 - 102%
Precision (% RSD) < 2.0%< 2.0%1.5 - 5.4% (Intra-day)
1.2 - 4.5% (Inter-day)
Limit of Detection (LOD) Not explicitly stated0.1 µg/mL (Phenoxymethylpenicillin)Not explicitly stated
0.01 µg/mL (4-Hydroxyphenoxymethylpenicillin)
Limit of Quantitation (LOQ) Not explicitly stated0.5 µg/mL (Phenoxymethylpenicillin)0.01 mg L⁻¹
0.05 µg/mL (4-Hydroxyphenoxymethylpenicillin)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Traditional Reversed-Phase HPLC for Phenoxymethylpenicillin Potassium

This method is a widely adopted approach for the separation and quantification of phenoxymethylpenicillin.[2]

  • Sample Preparation: An accurately weighed quantity of 125mg of phenoxymethylpenicillin potassium working standard is dissolved in 30ml of the mobile phase, then made up to 50ml with the mobile phase and filtered.[2] For tablet analysis, a powder equivalent to 50 mg of phenoxymethylpenicillin is dissolved in 30 ml of diluents, sonicated for about 5 minutes, and then diluted to the mark with diluents.[3]

  • HPLC System and Conditions:

    • Column: Hypersil ODS C18 (30 cm x 4 mm, 5 µm) or equivalent.[2]

    • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.[2]

    • Injection Volume: 20 µL.[3]

    • Run Time: 10 minutes.[2]

Method 2: Stability-Indicating RP-HPLC for Phenoxymethylpenicillin and its Degradation Product

This method is specifically designed to separate phenoxymethylpenicillin from its known degradation product, 4-hydroxyphenoxymethylpenicillin.[3]

  • Sample Preparation: For assay, tablet powder equivalent to 50 mg of phenoxymethylpenicillin is dissolved in 30 ml of diluent, sonicated, and diluted to 50 ml.[3] For forced degradation studies, the sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress.[3]

  • HPLC System and Conditions:

    • Column: Lichrospher 100 RP-18e (250 x 4.0mm, 10µ).[3]

    • Mobile Phase: A mixture of phosphate buffer, methanol, and water (8:42:50, v/v/v), with the pH adjusted to 3.5 ± 0.05 with orthophosphoric acid.[5]

    • Flow Rate: 1.2 mL/min.[3][5]

    • Detection: UV at 254 nm.[3][5]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient.[3]

    • Run Time: 30 minutes.[3]

Stress Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.

  • Acid Hydrolysis: The drug solution is treated with 1 N HCl at room temperature for 1 hour.[6]

  • Base Hydrolysis: The drug solution is treated with 0.1 N NaOH at room temperature for 1 hour.[6]

  • Oxidative Degradation: The drug solution is treated with 9% H₂O₂ at room temperature for 30 minutes.[6]

  • Thermal Degradation: The drug substance is kept in an oven at 105°C for 6 hours.[6]

  • Photolytic Degradation: The drug substance is exposed to UV light.[6]

After degradation, the stressed samples are neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration before analysis.[6] The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the validation of a stability-indicating HPLC method.

Stability-Indicating HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Outcome MD1 Select Chromatographic Conditions MD2 Optimize Separation MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 MV1 Specificity FD1->MV1 FD2 Base Hydrolysis FD2->MV1 FD3 Oxidative FD3->MV1 FD4 Thermal FD4->MV1 FD5 Photolytic FD5->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 FO1 Validated Stability-Indicating HPLC Method MV6->FO1

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Study Logic Start Drug Substance / Product Stress Apply Stress Conditions Start->Stress Acid Acid Stress->Acid Base Base Stress->Base Oxidation Oxidation Stress->Oxidation Heat Heat Stress->Heat Light Light Stress->Light Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Heat->Analyze Light->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass Pass Fail Modify HPLC Method Evaluate->Fail Fail Fail->Analyze

Caption: Logical flow of forced degradation studies for method validation.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Phenoxymethylpenicillin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of phenoxymethylpenicillin (Penicillin V) in various matrices is paramount. However, the potential for immunoassays to cross-react with the drug's metabolites can pose a significant analytical challenge, leading to overestimated results and impacting data integrity. This guide provides a comprehensive comparison of the cross-reactivity of major phenoxymethylpenicillin metabolites in different immunoassay formats, supported by experimental data and detailed protocols to aid in the development and validation of specific analytical methods.

The primary metabolic pathway of phenoxymethylpenicillin involves the hydrolysis of its β-lactam ring, a characteristic feature of penicillin antibiotics. This enzymatic or pH-dependent degradation leads to the formation of several metabolites, with phenoxymethylpenicilloic acid being the most prominent. Other identified metabolites include phenoxymethylpenilloic acid and hydroxylated forms such as 4-hydroxyphenoxymethylpenicillin. The structural similarity between the parent drug and its metabolites creates the potential for cross-reactivity in immunoassays, where antibodies developed against phenoxymethylpenicillin may also recognize and bind to these related compounds.

Comparative Analysis of Cross-Reactivity

The extent of cross-reactivity is highly dependent on the specificity of the antibodies used in the immunoassay and the structural nature of the metabolite. While comprehensive datasets directly comparing the cross-reactivity of all phenoxymethylpenicillin metabolites in modern immunoassays are not extensively published in readily available literature, historical and analogous data provide valuable insights.

A key study by Stewart et al. (1977) investigated the immunological cross-reactions of penicilloic and penilloic acids from various penicillins, including phenoxymethylpenicillin, using a hemagglutination inhibition assay with anti-benzylpenicilloyl antibodies. This assay, while an older technique, provides a foundational understanding of the potential for these metabolites to interact with penicillin-recognizing antibodies.

CompoundCross-Reactivity (%) with Anti-benzylpenicilloyl Antibodies
Phenoxymethylpenicillin (Penicillin V) Reference Compound
Phenoxymethylpenicilloic Acid Data not explicitly provided in a percentage format in the reference, but the study indicates interaction.
Phenoxymethylpenilloic Acid Data not explicitly provided in a percentage format in the reference, but the study indicates interaction.

Note: The data from Stewart et al. (1977) was generated using a hemagglutination inhibition assay and antibodies against a related penicillin. Modern immunoassays, such as ELISA, may exhibit different cross-reactivity profiles.

More recent studies on penicillin immunoassays often highlight that the hydrolysis of the β-lactam ring, which forms penicilloic acid, can significantly reduce or eliminate antibody binding in assays designed to be specific for the intact antibiotic. This suggests that for highly specific monoclonal or polyclonal antibodies, the cross-reactivity of phenoxymethylpenicilloic acid in a competitive ELISA format may be low. However, without specific data from manufacturers of commercial ELISA kits or recent peer-reviewed studies, this remains a critical parameter to be empirically determined during assay validation.

Experimental Protocols

Accurate assessment of cross-reactivity requires robust experimental design. Below are detailed methodologies for key experiments.

Experimental Protocol: Competitive ELISA for Phenoxymethylpenicillin

This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of phenoxymethylpenicillin, which can be adapted to assess metabolite cross-reactivity.

Materials:

  • Microtiter plates coated with a phenoxymethylpenicillin-protein conjugate (e.g., Penicillin V-BSA).

  • Phenoxymethylpenicillin standard solutions.

  • Solutions of phenoxymethylpenicillin metabolites (phenoxymethylpenicilloic acid, etc.) at various concentrations.

  • Primary antibody specific for phenoxymethylpenicillin.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Metabolite Preparation: Prepare a series of dilutions for the phenoxymethylpenicillin standard and each metabolite to be tested in the assay buffer.

  • Competition Step: Add 50 µL of the standard or metabolite solution to the wells of the coated microtiter plate.

  • Primary Antibody Incubation: Immediately add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C. During this incubation, the free phenoxymethylpenicillin or its metabolites in the solution will compete with the coated phenoxymethylpenicillin for binding to the primary antibody.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The percentage of cross-reactivity for each metabolite is calculated using the following formula:

Cross-Reactivity (%) = (Concentration of Phenoxymethylpenicillin at 50% inhibition / Concentration of Metabolite at 50% inhibition) x 100

Experimental Protocol: Sample Preparation from Biological Matrices (e.g., Milk)

Materials:

  • Milk sample.

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation.

  • Centrifuge.

  • pH meter.

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup).

Procedure:

  • Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the remaining aqueous residue in a known volume of assay buffer.

  • pH Adjustment: Adjust the pH of the reconstituted sample to match the assay buffer.

  • Analysis: The prepared sample is now ready for analysis using the competitive ELISA protocol.

Visualizing Methodologies and Pathways

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of phenoxymethylpenicillin and the workflow of a competitive ELISA.

cluster_metabolism Phenoxymethylpenicillin Metabolism Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicilloic_Acid Phenoxymethylpenicilloic_Acid Phenoxymethylpenicillin->Phenoxymethylpenicilloic_Acid Hydrolysis of β-lactam ring Other_Metabolites Other_Metabolites Phenoxymethylpenicillin->Other_Metabolites e.g., Hydroxylation

Metabolic Pathway of Phenoxymethylpenicillin

cluster_workflow Competitive ELISA Workflow Start Start Add_Sample_Standard Add Sample/ Standard/Metabolite Start->Add_Sample_Standard Add_Primary_Ab Add Primary Antibody Add_Sample_Standard->Add_Primary_Ab Incubate_Compete Incubate (Competition for Ab binding) Add_Primary_Ab->Incubate_Compete Wash_1 Wash Incubate_Compete->Wash_1 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_Bind Incubate (Secondary Ab binds to Primary Ab) Add_Secondary_Ab->Incubate_Bind Wash_2 Wash Incubate_Bind->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop_Solution Add Stop Solution Incubate_Color->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Competitive ELISA Experimental Workflow

Conclusion

The assessment of cross-reactivity of phenoxymethylpenicillin metabolites is a critical step in the development and validation of reliable immunoassays. While historical data suggests that major metabolites like phenoxymethylpenicilloic acid can be recognized by penicillin-class specific antibodies, the degree of cross-reactivity in modern, highly specific assays is expected to be lower. It is imperative for researchers to empirically determine the cross-reactivity of relevant metabolites using validated experimental protocols, such as the competitive ELISA method detailed in this guide. By understanding and quantifying the potential for metabolite interference, scientists can ensure the accuracy and specificity of their analytical results, leading to more reliable data in research, drug development, and food safety applications.

Bioequivalence and comparative bioavailability of different phenoxymethylpenicillin calcium formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and comparative bioavailability of different phenoxymethylpenicillin formulations, supported by experimental data. Phenoxymethylpenicillin, also known as Penicillin V, is a widely used antibiotic for treating mild to moderately severe infections.[1] Ensuring the bioequivalence of different formulations is crucial for therapeutic efficacy and safety.

Comparative Bioavailability Data

The following tables summarize key pharmacokinetic parameters from studies comparing different phenoxymethylpenicillin salt forms and dosage forms. These parameters are essential in assessing the rate and extent of drug absorption.

FormulationMean Peak Plasma Concentration (Cmax) (mg/L)Median Time to Peak (Tmax) (h)Mean Area Under the Curve (AUC) (mg·h/L)
Phenoxymethylpenicillin Calcium (aqueous oral mixture)8.52 (SD 1.96)0.7516.94 (SD 3.31)
Phenoxymethylpenicillin Potassium (aqueous oral mixture)8.40 (SD 2.61)1.015.84 (SD 4.76)

Table 1: Comparison of this compound and Potassium Salt Mixtures in Healthy Adult Volunteers.[2]

Formulation (Salt)Relative Bioavailability (AUC)Peak Serum Levels
PotassiumHighestFastest and Highest
CalciumLower than PotassiumSlower and Lower than Potassium
BenzathineLower than PotassiumSlower and Lower than Potassium

Table 2: Relative Bioavailability of Different Phenoxymethylpenicillin Salt Mixtures.[3][4]

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
AUC0-t99.8994.62 - 105.46
AUC0-∞100.8695.22 - 106.83
Cmax101.1198.61 - 103.87

Table 3: Bioequivalence Comparison of Two Phenoxymethylpenicillin Potassium 500,000 IU Tablet Formulations.[5][6]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below is a detailed overview of a typical experimental protocol for a phenoxymethylpenicillin bioequivalence study, based on published research.[5][6]

Study Design: The studies are typically conducted as open-label, randomized, two-period, two-sequence, crossover designs with a washout period of at least 7 days between administrations.[5][6] This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: Healthy adult volunteers of both sexes are recruited for these studies.[5][6] Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks to the participants.

Dosing and Administration: A single oral dose of the test and reference formulations is administered to the subjects after an overnight fast.[7] Food intake can affect the absorption of phenoxymethylpenicillin, so fasting conditions are crucial for standardization.[7][8]

Blood Sampling: Blood samples are collected from a suitable peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and multiple time points up to 8-12 hours post-dose to adequately characterize the plasma concentration-time profile.[5][6]

Analytical Method: Plasma concentrations of phenoxymethylpenicillin are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[1][5][6] The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax), are calculated from the plasma concentration-time data for each subject and formulation.

Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.[5][6] For two formulations to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, which is typically 80-125%.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a bioequivalence study for different phenoxymethylpenicillin formulations.

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Examination s2->s3 p1_rand Randomization to Treatment Sequence (Test or Reference) s3->p1_rand p1_dose Overnight Fast p1_rand->p1_dose p1_admin Single Dose Administration p1_dose->p1_admin p1_sample Serial Blood Sampling p1_admin->p1_sample washout Washout Period (e.g., 7 days) p1_sample->washout p2_dose Overnight Fast washout->p2_dose p2_admin Crossover: Single Dose Administration (Alternate Formulation) p2_dose->p2_admin p2_sample Serial Blood Sampling p2_admin->p2_sample a1 Bioanalytical Assay (e.g., HPLC) of Plasma Samples p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) a1->a2 a3 Statistical Analysis (ANOVA on log-transformed data) a2->a3 a4 Calculation of 90% Confidence Intervals a3->a4 conclusion Bioequivalence Conclusion (90% CI within 80-125%) a4->conclusion

Bioequivalence Study Workflow Diagram

References

In Vitro Comparison of Phenoxymethylpenicillin (Penicillin V) and Benzylpenicillin (Penicillin G) Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of two foundational penicillin antibiotics: phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G). While both share the core β-lactam mechanism of action, their distinct chemical structures lead to differences in their activity and application. This document outlines their comparative performance using quantitative data from key experiments, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Comparative Quantitative Data

The in vitro activity of phenoxymethylpenicillin and benzylpenicillin is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Generally, benzylpenicillin is considered slightly more potent against susceptible organisms when administered parenterally.

Bacterial SpeciesAntibioticRepresentative MIC (µg/mL)
Streptococcus pneumoniae Benzylpenicillin (Penicillin G)≤ 0.06 (Susceptible for non-meningitis)[1][2]
Phenoxymethylpenicillin (Penicillin V)≤ 0.06 (Susceptible for non-meningitis)[1]
Streptococcus pyogenes Benzylpenicillin (Penicillin G)Data suggests high susceptibility[3][4]
Phenoxymethylpenicillin (Penicillin V)Often the oral drug of choice for treatment[5]
Staphylococcus aureus (non-penicillinase producing)Benzylpenicillin (Penicillin G)0.4 - 24 (strain dependent)
Phenoxymethylpenicillin (Penicillin V)Activity similar to Penicillin G
Neisseria gonorrhoeae Benzylpenicillin (Penicillin G)Mean MIC of 0.06 for uncomplicated infections[6]
Phenoxymethylpenicillin (Penicillin V)Generally less active than Penicillin G

Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and reporting standards.[7][8]

Mechanism of Action

Both phenoxymethylpenicillin and benzylpenicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5] Inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Penicillin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Penicillin Peptidoglycan_Precursors Peptidoglycan Precursors (NAG-NAM-peptide) Transpeptidase_PBP Transpeptidase (Penicillin-Binding Protein - PBP) Peptidoglycan_Precursors->Transpeptidase_PBP Binds to PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase_PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Inactive_PBP Inactive Acyl-Enzyme Complex Transpeptidase_PBP->Inactive_PBP Penicillin Penicillin (Penicillin G or V) Penicillin->Transpeptidase_PBP Irreversibly Binds and Acylates Inhibited_Synthesis Inhibition of Cross-linking Inactive_PBP->Inhibited_Synthesis Cell_Lysis Cell Lysis and Bacterial Death Inhibited_Synthesis->Cell_Lysis

Caption: Mechanism of action of penicillin antibiotics.

Experimental Protocols

Detailed methodologies for key in vitro comparison experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.

  • Antibiotic Stock Solutions: Prepare stock solutions of phenoxymethylpenicillin and benzylpenicillin in a suitable solvent at a known concentration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotics:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate, except for the first column.

  • Add 100 µL of the antibiotic stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL to the subsequent wells.

  • The final volume in each well after adding the inoculum will be 100 µL.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control well.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Penicillin G and V in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Preparation of Materials:

  • Bacterial Culture and Inoculum: Prepare as described in the MIC protocol.

  • Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Antibiotic Disks: Commercially available paper disks impregnated with standard concentrations of phenoxymethylpenicillin and benzylpenicillin.

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial inoculum.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

3. Application of Antibiotic Disks:

  • Using sterile forceps, place the antibiotic disks on the inoculated agar surface.

  • Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (e.g., from CLSI or EUCAST).

Time-Kill Curve Analysis

This assay determines the rate and extent of bactericidal activity of an antibiotic over time.

1. Preparation of Materials:

  • Bacterial Culture and Inoculum: Prepare a logarithmic phase culture of the test bacterium in CAMHB.

  • Antibiotic Solutions: Prepare solutions of phenoxymethylpenicillin and benzylpenicillin at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Experimental Setup:

  • Inoculate flasks containing CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Add the prepared antibiotic solutions to the respective flasks. Include a growth control flask without any antibiotic.

3. Sampling and Viable Cell Counting:

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

  • A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9] A bacteriostatic effect is characterized by the prevention of significant growth.[9]

Time_Kill_Curve_Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Inoculate_Flasks Inoculate Flasks with Bacteria and Different Antibiotic Concentrations Prepare_Culture->Inoculate_Flasks Incubate_and_Sample Incubate Flasks and Collect Samples at Time Points (0, 2, 4, 6, 8, 12, 24h) Inoculate_Flasks->Incubate_and_Sample Serial_Dilute_Plate Perform Serial Dilutions and Plate Samples on Agar Incubate_and_Sample->Serial_Dilute_Plate Incubate_Plates Incubate Plates (18-24h) Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Analyze_Results Determine Bactericidal or Bacteriostatic Activity Plot_Data->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for time-kill curve analysis.

References

Head-to-head comparison of phenoxymethylpenicillin and ampicillin against specific bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro activity of two widely used beta-lactam antibiotics: phenoxymethylpenicillin (Penicillin V) and ampicillin. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in microbiology and pharmacology.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of phenoxymethylpenicillin and ampicillin against several clinically significant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Lower MIC values indicate greater potency.

Bacterial StrainPhenoxymethylpenicillin (Penicillin V) MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus (non-penicillinase producing)0.03[1]0.6 - 1[2]
Streptococcus pyogenes (Group A Streptococcus)0.015[1]Data Not Available in Cited Sources
Streptococcus pneumoniae0.03[1]0.03 - 0.06[2]
Escherichia coli128.0[1]3 - 4[1][2]
Haemophilus influenzae4.0[1]0.25[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of an antimicrobial agent. Standardized protocols are essential for reproducibility and comparability of data. The most widely recognized methods are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI guidelines)

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Key Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic (phenoxymethylpenicillin or ampicillin) is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the bacterial strain to be tested is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Results and Determine MIC E->F

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both phenoxymethylpenicillin and ampicillin belong to the beta-lactam class of antibiotics.[4][5] Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][6][7]

The bacterial cell wall is crucial for maintaining the structural integrity of the bacterium and is primarily composed of peptidoglycan. Beta-lactam antibiotics act by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][6] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

Mechanism_of_Action cluster_drug Antibiotic Action Drug Phenoxymethylpenicillin / Ampicillin PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Leads to Lysis Cell Lysis and Bacterial Death CellWall->Lysis Prevents

Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

Spectrum of Activity

Phenoxymethylpenicillin (Penicillin V) is a narrow-spectrum antibiotic. It exhibits good activity against many Gram-positive bacteria, such as most streptococci.[3] However, its efficacy against Gram-negative bacteria is substantially less than that of benzylpenicillin (Penicillin G).[3]

Ampicillin is a broad-spectrum antibiotic, demonstrating activity against a wider range of bacteria than phenoxymethylpenicillin.[5][6] In addition to many Gram-positive organisms, ampicillin is also effective against some Gram-negative bacteria, including certain strains of Escherichia coli and Haemophilus influenzae.[2] The presence of an amino group in its structure allows for better penetration of the outer membrane of Gram-negative bacteria.

Conclusion

This comparative guide highlights the key differences in the in vitro activity of phenoxymethylpenicillin and ampicillin. While both are effective inhibitors of bacterial cell wall synthesis, their spectrum of activity varies significantly. Ampicillin's broader spectrum makes it effective against a wider range of pathogens, including some Gram-negative bacteria. In contrast, phenoxymethylpenicillin's activity is more targeted towards Gram-positive organisms. The choice between these two antibiotics for research or therapeutic development should be guided by the specific bacterial strains of interest and their known or determined susceptibility profiles. The provided experimental protocols offer a standardized approach for generating such crucial data.

References

A Comparative Guide to ICH-Compliant Method Validation for Phenoxymethylpenicillin Calcium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Phenoxymethylpenicillin Calcium, a widely used penicillin antibiotic, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Method validation, performed according to the stringent guidelines of the International Council for Harmonisation (ICH), provides the documented evidence that an analytical procedure is suitable for its intended purpose. This guide offers an objective comparison of validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Phenoxymethylpenicillin, providing supporting experimental data and detailed protocols to assist researchers in selecting and implementing the most appropriate analytical strategy.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for assay and impurity determination in pharmaceutical dosage forms, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of biological samples where the analyte concentration is low.

The following tables provide a side-by-side comparison of the experimental conditions and validation parameters for representative RP-HPLC and LC-MS/MS methods, based on data from published studies. It is important to note that while the cited literature may refer to Phenoxymethylpenicillin Potassium, the analytical methodologies are directly applicable to this compound as the active moiety is identical.

Table 1: Comparison of Experimental Conditions

ParameterRP-HPLC Method 1[1][2]RP-HPLC Method 2[3]LC-MS/MS Method[4][5]
Instrumentation Isocratic HPLC with UV-Visible DetectorIsocratic HPLC with UV DetectorTriple Quadrupole LC-MS
Column Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)Hypersil ODS, C-18 (25cm x 4mm, 5µm)Not explicitly stated
Mobile Phase Phosphate buffer : Methanol : Water (8:42:50), pH 3.5Water : Acetonitrile : Glacial Acetic Acid (500:500:5.75)55% Methanol in Water + 0.1% Formic Acid
Flow Rate 1.2 mL/min1.0 mL/min0.4 mL/min
Detection Wavelength 254 nm254 nmNot Applicable (Mass Detection)
Injection Volume 20 µLNot explicitly statedNot explicitly stated
Run Time 30 minutes10 minutes2 minutes

Table 2: Comparison of Method Validation Parameters according to ICH Guidelines

Validation ParameterRP-HPLC Method 1[1][2]RP-HPLC Method 2[3]LC-MS/MS Method[4][5]
Specificity Method is specific as there was no interference from placebo. Peak purity passed forced degradation studies.Method is specific.Not explicitly stated, but high selectivity is inherent to MS/MS.
Linearity (Range) Not explicitly statedNot explicitly stated0.0015–10 mg/L
Correlation Coefficient (r²) Not explicitly statedNot explicitly statedNot explicitly stated, but linearity is validated.
Accuracy (% Recovery) Not explicitly statedEstablished at 90%, 100%, and 110% of working concentration.96–102%
Precision (Repeatability, %RSD) Not explicitly statedLow %RSD reported.Not explicitly stated
Intermediate Precision (%RSD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated0.01 mg/L

Note: "Not explicitly stated" indicates that the specific quantitative value for this parameter was not provided in the cited source.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

RP-HPLC Method 1 Protocol[1][2]
  • Standard Solution Preparation: Accurately weigh and dissolve Phenoxymethylpenicillin working standard in the diluent to achieve a known concentration.

  • Sample Preparation (for tablets): Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Phenoxymethylpenicillin, transfer to a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)

    • Mobile Phase: A mixture of phosphate buffer, methanol, and water in the ratio of 8:42:50. Adjust the pH to 3.5 ± 0.05 with orthophosphoric acid.

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Phenoxymethylpenicillin in the sample by comparing the peak area of the sample with that of the standard.

LC-MS/MS Method Protocol[4][5]
  • Sample Preparation (for human serum): Perform protein precipitation of the serum sample using acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: 55% methanol in water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection: Triple Quadrupole Mass Spectrometer

  • Procedure: Inject the prepared sample into the LC-MS/MS system. The separation is achieved within 2 minutes. Quantify the analyte based on the response of the mass detector.

Visualizing the Method Validation Process

To further clarify the process of method validation and the relationship between its components, the following diagrams are provided.

MethodValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting P1 Define Analytical Procedure & Purpose P2 Identify Validation Parameters (ICH Q2) P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Perform Specificity, Linearity, Range, Accuracy, Precision Tests E1->E2 E3 Determine LOD & LOQ E2->E3 E4 Assess Robustness E2->E4 D1 Collect & Process Data E4->D1 D2 Compare Results with Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3 Final Final D3->Final Validated Method ICH_Validation_Parameters cluster_main Core Validation Parameters Specificity Specificity Accuracy Accuracy Accuracy->Specificity Precision Precision Precision->Accuracy Robustness Robustness Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Range->Linearity LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Linearity

References

A Comparative Analysis of the Antibacterial Potency of Different Penicillin Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Penicillin Salts' Efficacy with Supporting Experimental Data

The discovery of penicillin revolutionized medicine, and its various salt formulations remain mainstays in treating bacterial infections. However, the choice of a specific penicillin salt can significantly impact its pharmacokinetic properties and, consequently, its antibacterial potency. This guide provides a comparative analysis of different penicillin salts, focusing on their in vitro efficacy against key bacterial pathogens. The information is intended to support research and development activities by offering a clear, objective overview of their relative performance, substantiated by experimental data.

Comparative Antibacterial Potency: A Quantitative Overview

The in vitro potency of an antibiotic is most commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values for different penicillin salts against two clinically significant Gram-positive pathogens: Staphylococcus aureus and Streptococcus pyogenes. It is important to note that the antibacterial activity of the parent penicillin molecule (Penicillin G or Penicillin V) is the primary determinant of potency; the salt form primarily influences the drug's solubility, stability, and pharmacokinetic profile. The data presented here is a compilation from various sources and should be interpreted with the understanding that direct comparative studies across all salts under identical conditions are limited.

Penicillin SaltBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Penicillin G Potassium Staphylococcus aureus0.4>256≤0.06 - >256[1][2]
Streptococcus pyogenes0.0060.006≤0.004 - 0.2[3]
Penicillin V Potassium Staphylococcus aureus0.25>256Not Specified[1]
Streptococcus pyogenes0.0150.023 - 0.06<0.004 - 0.012[4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively. The wide MIC range and high MIC₉₀ for Staphylococcus aureus are largely due to the high prevalence of penicillinase-producing strains, which are resistant to penicillin G and V.[1]

Understanding the Mechanism of Action

Penicillins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Penicillin Penicillin Penicillin->PBP Binds to and inactivates Lysis Cell Lysis and Death Inhibition->Lysis Leads to

Mechanism of Penicillin Action

The diagram above illustrates how penicillin targets and inhibits Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis.[5][6][7][8][9] By blocking this process, penicillin weakens the cell wall, leading to osmotic instability and ultimately, cell death.[7]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Broth Microdilution Method: A Step-by-Step Workflow
  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).[13]

    • Stock solutions of the penicillin salts to be tested, prepared in a suitable solvent and then diluted in CAMHB.

  • Serial Dilution of Antibiotics:

    • A two-fold serial dilution of each penicillin salt is prepared directly in the microtiter plate.

    • Typically, 100 µL of broth is added to all wells, and then 100 µL of the antibiotic stock solution is added to the first well of a row and serially diluted down the row.[14]

  • Inoculation:

    • Each well is inoculated with the standardized bacterial suspension.[13]

    • Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation:

    • The microtiter plates are incubated at 35-37°C for 16-24 hours.[10]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10][14]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Penicillin Stock Solutions C Perform Serial Dilutions of Penicillins in 96-well plate B->C C->D E Incubate at 37°C for 18-24 hours D->E F Read Plates and Determine MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination

This standardized workflow ensures the reproducibility and comparability of MIC data across different laboratories and studies, which is crucial for both clinical diagnostics and drug development research.

References

Bridging the Gap: Correlating In Vitro Susceptibility of Phenoxymethylpenicillin with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The translation of in vitro antimicrobial susceptibility data into predictable in vivo efficacy is a cornerstone of successful drug development. For phenoxymethylpenicillin (Penicillin V), a widely used beta-lactam antibiotic, understanding this correlation is crucial for optimizing dosing regimens and combating the threat of antimicrobial resistance. This guide provides a comparative analysis of in vitro susceptibility, primarily measured by the Minimum Inhibitory Concentration (MIC), with outcomes from in vivo animal models, supported by detailed experimental protocols and pharmacokinetic/pharmacodynamic (PK/PD) principles.

The In Vitro-In Vivo Relationship: Key Pharmacodynamic Principles

For beta-lactam antibiotics like phenoxymethylpenicillin, the primary predictor of efficacy is the cumulative percentage of a 24-hour dosing interval that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[1] A widely accepted target for penicillins to achieve a significant reduction in bacterial load, particularly for pathogens like Streptococcus pneumoniae, is a %fT>MIC of at least 40%. This principle forms the critical link between the in vitro MIC value and the in vivo therapeutic outcome.

Comparative Efficacy Data: From MIC to In Vivo Bacterial Clearance

While direct comprehensive studies correlating a range of phenoxymethylpenicillin MICs with in vivo outcomes are limited, data from closely related penicillins, such as penicillin G and amoxicillin, against key pathogens like Streptococcus pneumoniae in murine infection models provide a strong basis for understanding this relationship.

The following tables summarize data from studies that demonstrate a clear correlation between the in vitro susceptibility (MIC) of S. pneumoniae and the required antibiotic dose to achieve a therapeutic effect in vivo.

Table 1: In Vivo Efficacy of Penicillin G against Streptococcus pneumoniae in a Murine Pneumonia Model

S. pneumoniae StrainPenicillin G MIC (µg/mL)Penicillin G Dose for Effective Pulmonary Clearance (mg/kg, six times at 1-h intervals)
Penicillin-Susceptible0.0150.6
Penicillin-Resistant1.040

Data adapted from a study on a noncompromised CBA/J mouse model of pneumococcal pneumonia.[2]

Table 2: Correlation of Amoxicillin In Vitro Susceptibility with In Vivo Efficacy against Streptococcus pneumoniae in a Murine Pneumonia Model

ParameterCorrelation with Dose for 50% of Maximal Effect (Spearman r)p-valueCorrelation with Dose for 1-log CFU/lung Reduction (Spearman r)p-value
MIC 0.98< .00010.98< .0001
MBC 0.95< .00010.95< .0001

This study on a neutropenic murine pneumonia model demonstrated a highly significant correlation between in vitro parameters and in vivo activity for amoxicillin against 12 S. pneumoniae strains with a wide range of MICs.[3]

These data clearly illustrate that as the MIC of the pathogen increases, a significantly higher dose of the penicillin is required to achieve a comparable therapeutic effect in an in vivo model. This underscores the critical importance of accurate in vitro susceptibility testing in guiding therapeutic decisions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of susceptibility and efficacy data, standardized experimental protocols are essential.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol Outline:

  • Preparation of Antimicrobial Agent: A stock solution of phenoxymethylpenicillin is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations, typically in two-fold dilutions.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading the MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Testing: The Neutropenic Mouse Thigh Infection Model

This model is a highly standardized and widely used in vivo system for the initial evaluation of antimicrobial efficacy.[4][5]

Protocol Outline:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This is typically done with two injections, for instance, 150 mg/kg four days before infection and 100 mg/kg one day before infection, to suppress the immune response and allow for a more direct assessment of the antimicrobial's activity.[6]

  • Bacterial Challenge: A standardized inoculum of the test pathogen (e.g., S. pneumoniae or S. aureus) is injected directly into the thigh muscle of the neutropenic mice. The inoculum size is typically around 10^6 to 10^7 CFU per thigh.[6][7]

  • Antimicrobial Administration: Treatment with phenoxymethylpenicillin (or a comparator) is initiated at a specified time post-infection (e.g., 2 hours). Various dosing regimens (different doses and frequencies) are administered, often subcutaneously or orally, to mimic clinical use.

  • Efficacy Endpoint Measurement: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh or CFU/gram of tissue). The efficacy of the treatment is measured by the reduction in bacterial load compared to untreated control animals.[5][6]

Visualizing the Correlation Workflow

The following diagrams illustrate the logical flow from in vitro testing to in vivo modeling and the key relationships in PK/PD analysis.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model mic_determination MIC Determination (Broth Microdilution) mic_value MIC Value (µg/mL) mic_determination->mic_value Determines dosing Phenoxymethylpenicillin Dosing Regimen mic_value->dosing Informs animal_model Neutropenic Mouse Thigh Infection Model efficacy In Vivo Efficacy (Δ log10 CFU/thigh) animal_model->efficacy dosing->animal_model Administered in dosing->efficacy Results in

Caption: Experimental workflow from in vitro MIC determination to in vivo efficacy assessment.

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Dosing Regimen (Dose, Interval) drug_concentration Free Drug Concentration in Plasma Over Time dose->drug_concentration Determines pkpd_index PK/PD Index (%fT > MIC) drug_concentration->pkpd_index mic MIC of Pathogen mic->pkpd_index efficacy Bacterial Eradication (In Vivo Efficacy) pkpd_index->efficacy Predicts

Caption: Relationship between PK, PD, and the predictive PK/PD index (%fT>MIC).

Conclusion

The correlation between in vitro susceptibility data and in vivo efficacy for phenoxymethylpenicillin and other beta-lactams is well-established through the principles of pharmacokinetics and pharmacodynamics. While direct correlative studies for phenoxymethylpenicillin are not abundant, evidence from closely related penicillins in relevant animal models robustly demonstrates that the in vitro MIC is a critical determinant of the in vivo dose required for therapeutic success. The standardized experimental protocols for MIC determination and in vivo models like the neutropenic mouse thigh infection model are indispensable tools for generating the reliable data needed to guide clinical dosing strategies and optimize the use of this important antibiotic.

References

Inter-laboratory Validation of an Analytical Method for Phenoxymethylpenicillin Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of phenoxymethylpenicillin calcium, a widely used penicillin antibiotic. The information presented herein is based on a review of published analytical methods and their validation data, offering a valuable resource for laboratories involved in the quality control and analysis of this pharmaceutical compound. While a formal inter-laboratory validation study across multiple sites for a single method was not found in the public literature, this guide compiles and compares data from various validated methods to serve as a practical reference.

Comparison of Analytical Methods

The primary analytical technique for the quantification of phenoxymethylpenicillin is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2][3][4] These methods offer high selectivity and sensitivity for the analysis of phenoxymethylpenicillin in pharmaceutical formulations and biological matrices.

For comparison, analytical methods for other penicillin antibiotics, such as amoxicillin and ampicillin, also predominantly rely on HPLC.[5] The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.

Parameter Method 1: RP-HPLC-UV for Phenoxymethylpenicillin Potassium Tablets Method 2: RP-HPLC-UV for Phenoxymethylpenicillin in Tablets Method 3: LC/MS for Phenoxymethylpenicillin in Human Serum Alternative: Flow Injection Analysis with Chemiluminescence for Amoxicillin, Ampicillin, and Penicillin G
Instrumentation Hypersil, ODS, C-18 column (30cm x 4mm, 5µm) with UV detection[4]Lichrospher 100 RP-18e column (250mm x 4.0mm, 10µm) with UV detection at 254 nmTQ LC/MS[6][7]Flow injection analysis system with chemiluminescence detector[5]
Mobile Phase Water: Acetonitrile: Glacial Acetic Acid (500:500:5.75)[4]Phosphate buffer: Methanol: Water (8:42:50), pH 3.555% Methanol in water + 0.1% Formic Acid[6]Luminol, Na2CO3, K3[Fe(CN)6], and K4[Fe(CN)6][5]
Flow Rate 1 mL/min[4]1.2 mL/min0.4 mL/min[6]Not specified
Linearity Range Not explicitly stated, but validated.Not explicitly stated, but validated.0.0015–10 mg/L[6]Amoxicillin: 0.25 - 100 ppm; Ampicillin & Penicillin G: 0.05 - 100 ppm[5]
Accuracy (% Recovery) 90% to 110% of working concentration[4]Not explicitly stated, but validated.96–102%[6]89 - 107% (for standard additions)[5]
Precision (%RSD) Not explicitly stated, but validated.Not explicitly stated, but validated.Intra-day and inter-day reproducibility assessed.Not explicitly stated, but described as reproducible.[5]
Limit of Quantification (LOQ) Not specifiedNot specified0.01 mg/L[6]Not specified

Experimental Protocols

Method 1: RP-HPLC-UV for Phenoxymethylpenicillin Potassium Tablets[4]
  • Standard Solution Preparation: An accurately weighed quantity of 125 mg of Phenoxymethylpenicillin potassium working standard is dissolved in 30 mL of the mobile phase, and then the volume is made up to 50 mL with the mobile phase and filtered.

  • Sample Preparation: Twenty tablets are weighed and powdered. A portion of the powder equivalent to about 400,000 USP Penicillin V units is transferred to a 100 mL volumetric flask, diluted to volume with the mobile phase, and shaken for about 5 minutes. The solution is then filtered through a 0.5 µm or finer porosity filter.

  • Chromatographic Conditions:

    • Column: Hypersil, ODS, C-18 (30cm x 4mm, 5µm)

    • Mobile Phase: Water: Acetonitrile: Glacial Acetic Acid (500:500:5.75)

    • Flow Rate: 1 mL/min

    • Detection: UV (wavelength not specified)

    • Run Time: 10 minutes

Method 2: RP-HPLC-UV for Phenoxymethylpenicillin in Tablets[6][7]
  • Standard Solution Preparation: Accurately weigh 1.0 mg of phenoxymethylpenicillin potassium and 1.0 mg of benzylpenicillin potassium into a 5.0 ml volumetric flask, add about 3 ml of diluent, sonicate to dissolve, and dilute to the mark with diluent.

  • Sample Preparation: Weigh and finely powder not less than 20 tablets. An accurately weighed powder portion equivalent to 50 mg of phenoxymethylpenicillin is transferred into a 50.0 ml volumetric flask. Add 30 ml of diluent and sonicate for about 5 minutes to dissolve. Dilute to the mark with diluent and mix well.

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)

    • Mobile Phase: Phosphate buffer: Methanol: Water (8:42:50), adjust pH to 3.5 ± 0.05 with orthophosphoric acid.

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

    • Run Time: 30 minutes

Method 3: LC/MS for Phenoxymethylpenicillin in Human Serum[8][9]
  • Sample Preparation: Protein precipitation using acetonitrile.

  • Chromatographic Conditions:

    • Instrumentation: TQ LC/MS

    • Mobile Phase: 55% methanol in water + 0.1% formic acid

    • Flow Rate: 0.4 mL/min

  • Analysis: Chromatographic separation is achieved within 2 minutes, allowing for the simultaneous measurement of phenoxymethylpenicillin, benzylpenicillin, and probenecid from a 15 μL blood sample.

Analytical Method Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical tablet formulation using RP-HPLC.

Analytical Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Chromatography HPLC Analysis cluster_DataAnalysis Data Analysis SampleCollection Weigh and Powder Tablets Extraction Dissolve in Mobile Phase SampleCollection->Extraction Accurately weighed portion Filtration Filter through 0.5µm Filter Extraction->Filtration Sonicate to dissolve Injection Inject Sample (20µL) Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the RP-HPLC analysis of this compound tablets.

This guide serves as a starting point for laboratories looking to implement or validate an analytical method for this compound. The provided data and protocols can be adapted to specific laboratory conditions and regulatory requirements. It is recommended that any method be fully validated in-house to ensure its suitability for its intended purpose.

References

Safety Operating Guide

Proper Disposal of Phenoxymethylpenicillin Calcium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like phenoxymethylpenicillin calcium are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and contaminate ecosystems. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.

Characterization of this compound Waste

This compound should be managed as chemical waste. Due to its biological activity and potential for environmental harm, it must not be disposed of in regular trash or flushed down the drain. While phenoxymethylpenicillin is not typically classified as a RCRA hazardous waste unless mixed with other hazardous materials, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal protocols.

Core Disposal Procedures

The primary and most recommended method for the disposal of this compound is high-temperature incineration through a licensed hazardous waste vendor. This ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Disposal Protocol:
  • Segregation: At the point of generation, segregate waste containing this compound from other waste streams. This includes unused or expired pure compounds, contaminated labware (e.g., vials, plates, pipettes), and contaminated media.

  • Containerization:

    • Place solid waste in a clearly labeled, leak-proof, and puncture-resistant container designated for chemical waste.

    • Collect liquid waste in a compatible, sealed container. The original container can be used if it is in good condition.

    • The container must be labeled "this compound Waste" and should also indicate any other hazardous components present.[1]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and clearly marked.

  • Consult Institutional Guidelines: Always adhere to your institution's specific EHS guidelines for pharmaceutical waste disposal.[1][2] Your EHS office will provide instructions on waste pickup schedules and procedures.

  • Arrange for Disposal: Contact your institution's EHS-approved hazardous waste vendor to arrange for the pickup and transportation of the waste for incineration.[1]

Note on Autoclaving: While autoclaving is effective for sterilizing biohazardous waste, it is not a standalone solution for the disposal of this compound. The thermal stability of the penicillin molecule means that autoclaving may not fully degrade the active pharmaceutical ingredient.[1] Therefore, autoclaved waste containing this antibiotic must still be disposed of as chemical waste.[1]

Chemical Inactivation (for liquid waste, where permissible)

In some instances, chemical inactivation through hydrolysis may be a permissible pre-treatment step before collection by a waste vendor. This process breaks the beta-lactam ring, rendering the antibiotic inactive. Both acidic and alkaline conditions can facilitate this degradation. It is imperative to verify with your EHS department if this procedure is allowed and appropriate for your waste stream.

Quantitative Data on Penicillin Degradation

The following table summarizes data from a study on penicillin degradation under different pH conditions at 100°C. This illustrates the effectiveness of acidic and alkaline hydrolysis.

pH ConditionTemperatureDegradation Rate Constant (k)Time for Complete Degradation
Acidic (pH 4)100°C0.1603 min⁻¹20 minutes
Neutral (pH 7)100°C0.0039 min⁻¹> 240 minutes
Alkaline (pH 10)100°C0.0485 min⁻¹60 minutes

Data sourced from a study on penicillin degradation kinetics.[3]

Experimental Protocol: Alkaline Hydrolysis of this compound Solutions

This protocol provides a general framework for the chemical inactivation of this compound in a liquid waste stream. Always perform this procedure in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Preparation: In a designated and compatible waste container, add the aqueous this compound waste.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to the waste while stirring. Monitor the pH using a calibrated pH meter. Continue adding the base until the pH of the solution is stable at ≥ 10.

  • Reaction: Allow the solution to react for a minimum of 60 minutes at room temperature to ensure the hydrolysis of the beta-lactam ring. For more rapid degradation, the solution can be heated, as indicated by the data above, but this requires additional safety precautions.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding an acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Disposal: The treated solution must still be collected and disposed of as chemical waste through your institution's EHS-approved vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Final Disposition A This compound Waste Generated (e.g., expired stock, contaminated media) B Segregate as Chemical Waste A->B C Mixed with other hazardous materials? B->C D Manage as Hazardous Waste (Follow RCRA guidelines) C->D Yes E Manage as Non-Hazardous Pharmaceutical Waste C->E No F Consult Institutional EHS for Approved Vendor D->F E->F G High-Temperature Incineration (Preferred Method) F->G

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby minimizing risks to human health and the environment.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Phenoxymethylpenicillin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Phenoxymethylpenicillin calcium, a comprehensive understanding of safety protocols and personal protective equipment (PPE) is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound is a penicillin-class antibiotic that can pose health risks if not handled correctly. The primary hazards include potential for allergic sensitization, which can cause respiratory or skin reactions.[1][2][3] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach should be taken when selecting PPE for handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

Operation Eye and Face Protection Hand Protection Respiratory Protection Body Protection
Weighing and Dispensing (powder) Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves. Due to the lack of specific material testing, it is recommended to double-glove.In case of inadequate ventilation or potential for dust formation, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1][2]Laboratory coat.
Solution Preparation Chemical splash goggles.Nitrile or latex gloves.Generally not required if performed in a well-ventilated area or a fume hood.Laboratory coat.
Handling of reconstituted solutions Safety glasses.Nitrile or latex gloves.Not required.Laboratory coat.
Spill Cleanup (powder) Chemical splash goggles and face shield.Heavy-duty nitrile or rubber gloves.A NIOSH-approved particulate respirator is required.Disposable coveralls or apron over a laboratory coat.

Note: Always inspect gloves for tears or holes before use. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Operational Plans: From Handling to Disposal

A clear and concise operational plan is vital for minimizing risk and ensuring consistent safe handling practices.

1. Safe Handling and Storage:

  • Ventilation: Always handle this compound powder in a well-ventilated area.[1] For operations that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.

  • Preventing Contamination: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][4] Some reconstituted solutions may require refrigeration (2°C – 8°C).[5]

2. Spill Response:

  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Increase ventilation in the area.

  • Contain: For powder spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Carefully sweep or scoop up the contained material into a designated waste container.[3]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

3. Disposal Plan:

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Powder in Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.